Product packaging for destruxin B2(Cat. No.:)

destruxin B2

Cat. No.: B10819065
M. Wt: 579.7 g/mol
InChI Key: BHOYUZRQFBRFCM-FGOAKDMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Destruxin B2 is a cyclodepsipeptide.
This compound is a natural product found in Metarhizium indigoticum and Metarhizium anisopliae with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H49N5O7 B10819065 destruxin B2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H49N5O7

Molecular Weight

579.7 g/mol

IUPAC Name

(3R,10S,13S,16S,19S)-10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37)/t19-,20-,21+,23-,24-/m0/s1

InChI Key

BHOYUZRQFBRFCM-FGOAKDMDSA-N

Isomeric SMILES

C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC(C)C

Canonical SMILES

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Destruxin B2 from Metarhizium anisopliae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxin B2, a cyclic hexadepsipeptide belonging to the diverse family of destruxins, is a secondary metabolite produced by the entomopathogenic fungus Metarhizium anisopliae. First identified as part of a broader effort to characterize the insecticidal compounds produced by this fungus, this compound has since garnered significant interest for its potent biological activities, including its promising anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and the elucidation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and oncology.

Introduction

The discovery of destruxins dates back to the mid-20th century, with the initial isolation of destruxin A and B. These compounds were identified as potent insecticidal agents, contributing to the virulence of Metarhizium anisopliae against a wide range of insect pests. Subsequent research led to the identification of a large family of destruxin analogues, including this compound, each with unique structural features and biological activities. While initially studied for their insecticidal properties, recent investigations have revealed the potential of destruxins, particularly this compound, as anticancer agents. This has spurred a renewed interest in their isolation and detailed characterization.

Fungal Cultivation and Destruxin Production

The production of this compound is intrinsically linked to the cultivation of Metarhizium anisopliae. Optimal production is typically achieved in liquid fermentation, where culture conditions can be carefully controlled to maximize the yield of the desired metabolite.

Experimental Protocol: Cultivation of Metarhizium anisopliae for this compound Production

This protocol is a composite of methodologies described in the scientific literature.

Materials:

  • Metarhizium anisopliae strain (e.g., F061 var. Anisopliae)

  • Maltose

  • Bactopeptone

  • Distilled water

  • Shaker flasks (e.g., 500 mL)

  • Incubator shaker

Procedure:

  • Medium Preparation: Prepare a liquid medium consisting of 3% (w/v) maltose and 0.5% (w/v) bactopeptone in distilled water.[1] Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterilized medium with a spore suspension or mycelial culture of Metarhizium anisopliae.

  • Incubation: Incubate the cultures at 28°C on a rotary shaker for 14 days.[1] The agitation ensures proper aeration and nutrient distribution for fungal growth and metabolite production.

  • Harvesting: After the incubation period, harvest the fermentation broth by separating the fungal biomass from the culture supernatant via centrifugation or filtration. The supernatant contains the secreted destruxins.

Isolation and Purification of this compound

The isolation of this compound from the culture broth is a multi-step process that involves extraction and a series of chromatographic separations to achieve high purity.

Experimental Workflow for this compound Isolation

Isolation_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Chromatographic Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Solvent_Extraction Liquid-Liquid Extraction (Methylene Dichloride) Supernatant->Solvent_Extraction Crude_Extract Crude Destruxin Extract Solvent_Extraction->Crude_Extract Ion_Exchange Ion-Exchange Chromatography Crude_Extract->Ion_Exchange Silica_Gel Silica Gel Chromatography Ion_Exchange->Silica_Gel Semi_Prep_HPLC Semi-Preparative RP-HPLC Silica_Gel->Semi_Prep_HPLC Pure_Destruxin_B2 Pure this compound (>95% Purity) Semi_Prep_HPLC->Pure_Destruxin_B2

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols for Purification

3.2.1. Solvent Extraction

  • Extraction: Extract the culture supernatant three times with an equal volume of methylene dichloride (CH₂Cl₂).[1]

  • Concentration: Pool the organic layers and concentrate them under reduced pressure to obtain a crude extract containing a mixture of destruxins.

3.2.2. Ion-Exchange Chromatography

  • Column Preparation: Pack a column with a suitable ion-exchange resin.

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.

  • Elution: Elute the column with a suitable buffer system. This step helps to separate the destruxins from other charged molecules in the crude extract.

3.2.3. Silica Gel Chromatography

  • Column Preparation: Pack a column with silica gel.

  • Sample Loading: Apply the partially purified destruxin fraction from the ion-exchange step to the silica gel column.

  • Elution: Elute the column with a solvent gradient, typically a mixture of a non-polar and a polar solvent (e.g., methylene dichloride-methanol), to separate the different destruxin analogues based on their polarity.[1]

3.2.4. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: Utilize a reversed-phase C18 (RP-C18) semi-preparative column.[1]

  • Mobile Phase: Employ a gradient of acetonitrile and water as the mobile phase. The specific gradient will need to be optimized to achieve the best separation of this compound from other closely related destruxins.

  • Detection: Monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the fraction corresponding to the peak of this compound. A reported retention time for destruxin B is approximately 17.6 minutes under specific, unstated HPLC conditions.[1]

  • Purity Assessment: Analyze the collected fraction using analytical HPLC to confirm its purity, which should be greater than 95%.[1][2]

Quantitative Data on this compound Production and Purification

Quantitative data on the yield and purity at each step of the purification process for this compound are not extensively reported in a consolidated format in the literature. However, studies on the optimization of destruxin production provide some insights into the potential yields.

ParameterValueReference
Optimized Production of Destruxin B in Shake Flask
Medium CompositionMaltose (2.51%), Peptone (0.75%), β-alanine (0.02%), Glucose (0.43%)[3][4]
Predicted Yield of Destruxin B232 mg/L[3][4]
Production of Destruxin B in Stirred-Tank Fermentor
Yield of Destruxin B268 mg/L[3][4]
Purity after Semi-Preparative HPLC >95%[1][2]

Characterization of this compound

The structural elucidation and confirmation of the identity of this compound are accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Ionm/z (mass-to-charge ratio)
[M+H]⁺ 580.3
[M+Na]⁺ 602.3
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of this compound, providing detailed information about the connectivity of atoms within the molecule.

A comprehensive and assigned ¹H and ¹³C NMR dataset for this compound is not available in a single, consolidated table in the reviewed scientific literature. Researchers would typically acquire and interpret these spectra de novo for structural confirmation.

Biological Activity: Induction of Apoptosis via the Bcl-2 Family-Dependent Mitochondrial Pathway

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The underlying mechanism involves the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and centered around the mitochondria.

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Mitochondria Mitochondrial Events cluster_Caspase Caspase Cascade DestruxinB2 This compound PUMA ↑ PUMA (Pro-apoptotic) DestruxinB2->PUMA Mcl1 ↓ Mcl-1 (Anti-apoptotic) DestruxinB2->Mcl1 Caspase2 Caspase-2 Activation DestruxinB2->Caspase2 Bax_translocation Bax Translocation to Mitochondria PUMA->Bax_translocation Mcl1->Bax_translocation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_translocation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase2->MOMP involvement

References

Destruxin B2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Fungal Production, Biosynthesis, and Experimental Protocols

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably from the genus Metarhizium. Among these, destruxin B2 has garnered interest for its potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailed experimental protocols for its cultivation, extraction, and analysis, and an examination of its biosynthetic pathway.

Fungal Strains and this compound Production

Several species and strains of Metarhizium have been identified as producers of a range of destruxins, including this compound. The production of these secondary metabolites is highly dependent on the specific fungal strain and the cultivation conditions. Notable producers include strains of Metarhizium robertsii and Metarhizium acridum. For instance, M. acridum ARSEF 7486 has been shown to produce destruxins A, B, B2, and D.[1][2] Similarly, M. robertsii ARSEF 2575 is a known prolific producer of various destruxins and has been reported to produce a putative isomer of this compound.[1][2]

The yield of this compound can vary significantly between strains and is influenced by factors such as the composition of the culture medium, pH, temperature, and aeration.[3][4][5] Optimization of fermentation conditions is therefore a critical step in maximizing the production of this compound.

Quantitative Production of Destruxins by Various Metarhizium Strains

While specific quantitative data for this compound is often reported as part of a larger profile of destruxins, the following table summarizes the production of major destruxins by different Metarhizium strains to provide a comparative overview. It is important to note that the direct comparison of yields can be challenging due to variations in analytical methods and reporting units across different studies.

Fungal StrainDestruxin ProfileReported Yield/ObservationReference
Metarhizium acridum ARSEF 7486Produces Destruxins A, B, B2, and DDetected in culture[1][2]
Metarhizium robertsii ARSEF 2575Produces a wide range of destruxins, including a putative isomer of this compoundProlific producer[1][2]
Metarhizium anisopliaeProduces Destruxins A and BDestruxin A: 49 mg/L, Destruxin B: 268 mg/L in optimized medium[6]
Metarhizium brunneumProduces various destruxinsProduction is strain and medium dependent[7]

Biosynthesis of this compound

The biosynthesis of destruxins is a complex process orchestrated by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). The core of this machinery is the DtxS1 gene cluster, which is responsible for the assembly of the peptide backbone of destruxins.[8][9] The biosynthesis of destruxin B and its analogues, including B2, involves the selection and incorporation of specific amino acid and α-hydroxy acid precursors by the different modules of the DtxS1 enzyme.[8]

While the enzymatic steps of destruxin biosynthesis are becoming increasingly understood, the upstream signaling pathways that regulate the expression of the DtxS1 gene cluster are less defined. However, it is generally accepted that the production of secondary metabolites in fungi is tightly controlled by a complex network of regulatory factors that respond to environmental cues such as nutrient availability, pH, and stress.

G Simplified Signaling Pathway for Destruxin Biosynthesis Env_Cues Environmental Cues (e.g., Nutrient Limitation, pH, Stress) Receptors Membrane Receptors Env_Cues->Receptors 1. Sensing Signal_Transduction Signal Transduction Cascades (e.g., MAPK, cAMP-PKA pathways) Receptors->Signal_Transduction 2. Transduction Transcription_Factors Transcription Factors Signal_Transduction->Transcription_Factors 3. Activation DtxS1_Gene DtxS1 Gene Cluster Transcription_Factors->DtxS1_Gene 4. Gene Expression DtxS1_Enzyme DtxS1 NRPS Enzyme DtxS1_Gene->DtxS1_Enzyme 5. Translation Destruxin_B2 This compound DtxS1_Enzyme->Destruxin_B2 7. Biosynthesis Precursors Amino Acid & α-Hydroxy Acid Precursors Precursors->DtxS1_Enzyme 6. Substrate Incorporation G Workflow for Fungal Cultivation Media_Prep 1. Media Preparation (e.g., Czapek-Dox + Peptone) Inoculation 2. Inoculation (Spore Suspension) Media_Prep->Inoculation Incubation 3. Incubation (Shaking, 25-28°C) Inoculation->Incubation Harvest 4. Harvest (Separation of Mycelia and Broth) Incubation->Harvest G This compound Extraction and Purification Workflow Start Fermentation Broth Filtration 1. Filtration/Centrifugation (Separate Mycelia) Start->Filtration Extraction 2. Extraction Filtration->Extraction LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Extraction->LLE SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Evaporation 3. Solvent Evaporation LLE->Evaporation SPE->Evaporation Crude_Extract Crude Destruxin Extract Evaporation->Crude_Extract HPLC_Purification 4. Semi-Preparative HPLC (C18 Column, Acetonitrile/Water Gradient) Crude_Extract->HPLC_Purification Pure_Destruxin_B2 Purified this compound HPLC_Purification->Pure_Destruxin_B2

References

Destruxin B2 and its Analogs: A Technical Guide to Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxins are a class of cyclic hexadepsipeptides produced as secondary metabolites by various fungi. Renowned for their potent insecticidal, phytotoxic, and cytotoxic activities, these compounds are of significant interest in the fields of agriculture and pharmacology. This technical guide provides an in-depth overview of the natural sources of destruxin B2 and its analogs, details their biosynthesis, and offers comprehensive experimental protocols for their isolation, quantification, and biological evaluation. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction to Destruxins

Destruxins were first isolated in 1961 from the entomopathogenic fungus Oospora destructor, now known as Metarhizium anisopliae.[1][2] They are composed of an α-hydroxy acid and five amino acid residues, forming a cyclic structure.[2] Variations in the side chains of the amino acid residues and modifications to the core structure give rise to a diverse family of over 39 known analogs, including destruxins A, B, C, D, E, and their derivatives.[3] Destruxin B and its analogs are particularly noted for their wide range of biological activities, which include insecticidal, antiviral, phytotoxic, and antitumor effects.[3][4] This guide focuses on this compound and related compounds, exploring their origins and the methodologies required for their study.

Natural Sources of this compound and Analogs

The primary natural producers of destruxins are entomopathogenic fungi, although some plant pathogenic fungi also synthesize these compounds.

  • Entomopathogenic Fungi: The genus Metarhizium is the most prolific source of destruxins.

    • Metarhizium spp.: Species such as Metarhizium robertsii (formerly M. anisopliae), M. brunneum, and M. pingshaense are well-documented producers of a wide array of destruxins, including A, B, B2, and E.[2][5][6] M. robertsii strain ARSEF 2575, in particular, is noted as a prominent producer of numerous destruxin analogs.[2][5] Insect specialists like Metarhizium acridum tend to produce fewer types and lower quantities of destruxins compared to generalist species.[2]

    • Other Fungi: Destruxins have also been isolated from other insect pathogens like Aschersonia aleyrodis and Lecanicillium longisporum.[2]

  • Phytopathogenic Fungi:

    • Alternaria brassicae: This fungus, the causative agent of blackspot disease in brassica crops, is a known producer of destruxin B, homodestruxin B, and this compound.[7] These compounds act as phytotoxins and are considered virulence factors in plant pathogenesis.[7]

Biosynthesis of Destruxins in Metarhizium robertsii

The genetic basis for destruxin biosynthesis has been identified in Metarhizium robertsii. A dedicated gene cluster is responsible for the assembly of the destruxin core structure and its subsequent modifications. The key enzyme is a nonribosomal peptide synthetase (NRPS).

The biosynthesis begins with the conversion of L-alanine to provide the initial substrate for the assembly line. The core of the process is governed by the NRPS DtxS1, which has six modules for the sequential addition of the hydroxy acid and amino acids. The cytochrome P450 enzyme DtxS2 then modifies the initial product, destruxin B, through a series of reactions to create other analogs like destruxin A and E.

Destruxin Biosynthesis Pathway cluster_0 Precursor Synthesis cluster_1 Core Synthesis & Modification L-Alanine L-Alanine DtxS4 DtxS4 (Aspartic Acid Decarboxylase) Substrate_1 Initial Substrate DtxS4->Substrate_1 DtxS1 DtxS1 (Nonribosomal Peptide Synthetase) Substrate_1->DtxS1 L-Valine L-Valine L-Valine->DtxS1 L-Proline L-Proline L-Proline->DtxS1 L-Isoleucine L-Isoleucine L-Isoleucine->DtxS1 N-Me-L-Val N-Methyl-L-Valine N-Me-L-Val->DtxS1 N-Me-L-Ala N-Methyl-L-Alanine N-Me-L-Ala->DtxS1 DtxS3 DtxS3 (Aldo-Keto Reductase) HMPA α-Hydroxy Acid DtxS3->HMPA HMPA->DtxS1 Destruxin_B Destruxin B DtxS1->Destruxin_B Cyclization DtxS2 DtxS2 (Cytochrome P450) Destruxin_B->DtxS2 Hydroxylation etc. Other_Analogs Destruxin A, E, etc. DtxS2->Other_Analogs

Caption: Biosynthesis of destruxins in Metarhizium robertsii.

Quantitative Production of Destruxins

The production of this compound and its analogs is highly dependent on the fungal strain and the culture conditions, including the composition of the medium and fermentation time. The following table summarizes quantitative data from various studies.

Fungal StrainDestruxin Analog(s)Culture MediumFermentation Time (days)YieldReference
Metarhizium anisopliae s.l. ARSEF 3643Destruxin ECzapek-Dox Broth + 0.5% Peptone5~32 mg/g dry weight[5][6]
Metarhizium robertsii ARSEF 2575Destruxin A, B, ECzapek-Dox Broth + 0.5% Peptone5A: ~2.5, B: ~1.5, E: ~10 mg/g dry weight[5][6]
Metarhizium anisopliae s.l. ARSEF 1885Destruxin ACzapek-Dox Broth + 0.5% Peptone5~0.31 mg/g dry weight[5][6]
Metarhizium anisopliae V245Destruxin ARice2017.6 mg/100g dry rice[8]
Metarhizium anisopliae V245Destruxin BRice207.6 mg/100g dry rice[8]
Metarhizium anisopliae V275Destruxin ARice209.6 mg/100g dry rice[8]
Metarhizium anisopliae V275Destruxin BRice206.4 mg/100g dry rice[8]

Experimental Protocols

Fungal Culture and Destruxin Production

This protocol describes a typical submerged culture method for producing destruxins from Metarhizium spp.

Materials:

  • Metarhizium spp. isolate (e.g., M. robertsii ARSEF 2575)

  • Potato Dextrose Agar with Yeast Extract (PDAY) plates

  • Czapek-Dox Broth supplemented with 0.5% (w/v) bactopeptone

  • Sterile 250-mL Erlenmeyer flasks

  • Sterile water

  • Hemocytometer or spectrophotometer

  • Rotary shaker

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the fungal isolate on PDAY plates at 27°C for 14 days to allow for sufficient conidiation.[5][6]

  • Harvest conidia by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface.

  • Determine the conidial concentration using a hemocytometer or by measuring optical density.

  • Fermentation: Inoculate 100 mL of Czapek-Dox broth (with 0.5% peptone) in a 250-mL flask with a final conidial concentration of 1 x 10⁶ conidia/mL.[5]

  • Incubate the flasks at approximately 25-27°C on a rotary shaker at 150-200 rpm for 5 to 10 days.[5][9] Production can be monitored over time by sampling the culture.

Extraction and Purification of Destruxins

This protocol outlines a common liquid-liquid extraction and chromatographic purification method.

Extraction and Purification Workflow A Fungal Culture Broth B Centrifugation / Filtration A->B C Supernatant (Filtrate) B->C D Liquid-Liquid Extraction (e.g., with Dichloromethane or Acetonitrile) C->D E Organic Layer D->E F Concentration (Rotary Evaporation) E->F G Crude Destruxin Extract F->G H Silica Gel Chromatography (Pre-purification) G->H I Semi-pure Fractions H->I J Semi-preparative HPLC I->J K Purified Destruxin Analogs J->K

Caption: General workflow for destruxin extraction and purification.

Procedure:

  • Harvest and Extract: After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extract the cell-free supernatant (filtrate) with an equal volume of an organic solvent such as dichloromethane or acetonitrile.[9] Mix vigorously in a separatory funnel and allow the layers to separate.

  • Collect the organic layer, which contains the destruxins. Repeat the extraction process on the aqueous layer to maximize yield.

  • Concentrate: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Pre-purification (Optional): Subject the crude extract to silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to separate major fractions.

  • HPLC Purification: Purify individual destruxin analogs from the crude extract or semi-pure fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[9] A typical mobile phase is a gradient of acetonitrile in water.

  • Collect fractions corresponding to individual peaks and verify their identity and purity using analytical HPLC and mass spectrometry (MS).[9]

Quantification by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Purified destruxin standards

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for each destruxin analog to be quantified.

  • Sample Preparation: Dissolve a known weight of the crude or purified extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Mobile Phase: Acetonitrile/Water gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Injection Volume: 20 µL.

  • Analysis: Run the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the peak areas for the destruxin analogs.

  • Calculate the concentration of each destruxin in the sample by interpolating its peak area on the calibration curve.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.

MTT Assay Workflow A Seed cells into 96-well plate (e.g., 1x10^4 cells/well) B Incubate (24h) to allow cell attachment A->B C Add serial dilutions of this compound (and vehicle control) B->C D Incubate for desired exposure time (e.g., 24h, 48h) C->D E Add MTT Reagent (e.g., 5 mg/mL) to each well D->E F Incubate (3-4h) to allow formazan crystal formation E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate (15 min) with shaking to dissolve crystals G->H I Measure Absorbance (e.g., at 570 nm) H->I J Calculate % Cell Viability and IC50 I->J

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Cell line (e.g., insect Sf9 cells or human cancer cell lines)

  • Complete cell culture medium

  • 96-well sterile microtiter plates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[2]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used for dilutions).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible in the cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

This compound and its analogs represent a versatile family of fungal secondary metabolites with significant potential for development as bio-insecticides and therapeutic agents. Fungi of the genus Metarhizium are the most prominent natural sources, and their production can be optimized through controlled fermentation. The protocols detailed in this guide provide a robust framework for researchers to culture these fungi, purify the target compounds, and perform quantitative and functional analyses. A thorough understanding of their natural sources and the application of standardized methodologies are crucial for advancing research and unlocking the full potential of these potent bioactive molecules.

References

biological activity of destruxin B2 review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Destruxin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin B is a cyclic hexadepsipeptide belonging to a larger family of mycotoxins known as destruxins, which are secondary metabolites produced by various entomopathogenic fungi, most notably Metarhizium anisopliae.[1][2] Initially recognized for their potent insecticidal properties, recent scientific investigations have unveiled a broader spectrum of biological activities, including significant anticancer, immunosuppressive, and antiviral effects.[1][3][4] This technical guide provides a comprehensive review of the biological activities of destruxin B, with a focus on its anticancer mechanisms. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved.

Core Biological Activities

Destruxin B exhibits a range of biological effects, with its anticancer and insecticidal activities being the most extensively studied.[1][5] Its mode of action often involves the induction of apoptosis, disruption of cellular signaling, and modulation of the immune response.[6][7]

Anticancer Activity

A significant body of research highlights the potential of destruxin B as an anticancer agent. It has demonstrated potent cytotoxic and pro-apoptotic effects across various human cancer cell lines, including non-small cell lung cancer, colorectal cancer, non-Hodgkin lymphoma, and oral cancer.[1][6][8][9] The underlying mechanisms are multifaceted, primarily involving the activation of intrinsic and extrinsic apoptotic pathways.[1][6]

Insecticidal Activity

As a mycotoxin produced by insect-pathogenic fungi, destruxin B is a potent insecticide.[5][10] It can induce paralysis, suppress the insect immune system, and cause mortality in a variety of insect pests.[7][11] Its insecticidal action is linked to its ability to disrupt ion channels and inhibit critical enzymes like V-ATPase.[3][4]

Quantitative Data on Biological Activity

The efficacy of destruxin B has been quantified in numerous studies. The following tables summarize key data points for its anticancer and insecticidal activities.

Table 1: Anticancer Activity of Destruxin B (In Vitro)

Cell Line Cancer Type Assay Metric Value Exposure Time Reference
A549 Non-Small Cell Lung Cancer Cell Proliferation IC50 4.9 µM 48 h [1]
H1299 Non-Small Cell Lung Cancer Cell Proliferation - Growth inhibition at ≥ 1 µM 48 h [12][13]
HCT116 Colon Carcinoma Cell Proliferation IC50 3.64 µM 48 h [14]
GNM Oral Cancer MTT IC50 18.2 µM 24 h [9]
GNM Oral Cancer MTT IC50 12.5 µM 48 h [9]
GNM Oral Cancer MTT IC50 8.1 µM 72 h [9]
TSCCa Oral Cancer MTT IC50 25.3 µM 24 h [9]
TSCCa Oral Cancer MTT IC50 17.6 µM 48 h [9]

| TSCCa | Oral Cancer | MTT | IC50 | 10.2 µM | 72 h |[9] |

Table 2: Insecticidal Activity of Destruxin B | Insect Species | Assay Method | Metric | Value | Reference | | :--- | :--- | :--- | :--- | :--- | | Anastrepha obliqua (Fruit Fly) | Ingestion | Mortality | 81.3% | 48 h |[10][15] | | Spodoptera litura (Lepidoptera) | Combined (Ingestion + Topical) | LD50 | 0.045 µg/g body weight |[5] | | Spodoptera litura (Lepidoptera) | Ingestion | LD50 | 0.17 µg/g body weight |[5] | | Spodoptera litura (Lepidoptera) | Topical Application | LD50 | 0.237 µg/g body weight |[5] |

Signaling Pathways Modulated by Destruxin B

Destruxin B exerts its anticancer effects by intervening in critical cell death and survival signaling pathways. The primary mechanism is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

In non-small cell lung cancer cells (A549 and H1299), destruxin B triggers apoptosis primarily through the Bcl-2 family-dependent mitochondrial pathway.[1][12] It upregulates the pro-apoptotic protein PUMA and downregulates the anti-apoptotic protein Mcl-1.[1][12] This leads to the translocation of Bax from the cytosol to the mitochondria, which in turn initiates the mitochondrial-mediated apoptotic cascade, activating caspase-9 and the executioner caspase-3.[1][13] Interestingly, caspase-2 is also activated upstream of the mitochondria in this process.[1]

G DB Destruxin B PUMA PUMA ↑ DB->PUMA Mcl1 Mcl-1 ↓ DB->Mcl1 Casp2 Caspase-2 DB->Casp2 Bax_cyto Bax (cytosol) PUMA->Bax_cyto Mcl1->Bax_cyto Bax_mito Bax (mitochondria) Bax_cyto->Bax_mito Mito Mitochondria Bax_mito->Mito Casp9 Caspase-9 Mito->Casp9 Casp2->Bax_cyto Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Destruxin B in NSCLC cells.

Extrinsic and Intrinsic Crosstalk in Non-Hodgkin Lymphoma

In human non-Hodgkin lymphoma cells, destruxin B induces apoptosis through a crosstalk between the death receptor pathway and the mitochondrial pathway.[6][16] It activates the death receptor pathway, leading to the activation of FADD and caspase-8.[6] Activated caspase-8 then cleaves Bid into tBid, which translocates to the mitochondria. Concurrently, destruxin B increases Bax and decreases Bcl-2 expression.[6][16] This combined action alters the mitochondrial membrane potential, leading to the release of apoptosis-inducing factor (AIF) and activation of the caspase-9/caspase-3 cascade, ultimately resulting in apoptosis.[6]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DB Destruxin B Fas Death Receptor (Fas) DB->Fas Bax Bax ↑ DB->Bax Bcl2 Bcl-2 ↓ DB->Bcl2 FADD FADD Fas->FADD Casp8 Caspase-8 FADD->Casp8 Bid Bid Casp8->Bid Casp3 Caspase-3 Casp8->Casp3 tBid tBid Bid->tBid Mito Mitochondria tBid->Mito Bax->Mito Bcl2->Mito AIF AIF Mito->AIF Casp9 Caspase-9 Mito->Casp9 Apoptosis Apoptosis AIF->Apoptosis Casp9->Casp3 Casp3->Apoptosis

Caption: Apoptosis pathways induced by Destruxin B in lymphoma cells.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the biological activity of destruxin B.

Cell Viability and Cytotoxicity Assay (MTT or Trypan Blue)

This protocol determines the concentration-dependent effect of destruxin B on cell proliferation and viability.

  • Materials:

    • Cancer cell line of interest (e.g., A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Destruxin B stock solution (in DMSO)

    • 96-well plates

    • MTT solution (5 mg/mL in PBS) or Trypan Blue solution (0.4%)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader or hemocytometer

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

    • Treatment: Prepare serial dilutions of destruxin B in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of destruxin B (e.g., 0, 1, 5, 10, 20, 30 µM).[1] Include a vehicle control (DMSO concentration matched to the highest destruxin B dose).

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • Measurement (MTT): Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.

    • Measurement (Trypan Blue): Detach cells with trypsin, resuspend in medium, and mix a small aliquot with Trypan Blue solution. Count viable (unstained) and non-viable (blue) cells using a hemocytometer.[13]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

Caspase Activity Assay

This fluorometric assay quantifies the activation of key apoptosis-related caspases.

  • Materials:

    • Cells treated with destruxin B

    • Cell lysis buffer

    • Fluorogenic caspase substrates (e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9, VDVAD-AFC for caspase-2).[1]

    • Fluorometric microplate reader

  • Procedure:

    • Cell Treatment: Culture and treat cells with an effective concentration of destruxin B (e.g., 20 µM) for a specified time (e.g., 48 hours).[1]

    • Lysate Preparation: Harvest and wash the cells, then lyse them on ice using the provided lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • Enzymatic Reaction: In a 96-well black plate, add 50 µg of protein lysate to each well. Add the specific fluorogenic caspase substrate.

    • Incubation and Measurement: Incubate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).[1]

    • Data Analysis: Express caspase activity as the fold increase in fluorescence compared to the untreated control.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathways.

  • Materials:

    • Cells treated with destruxin B

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PUMA, anti-Mcl-1, anti-β-actin).[12]

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Protein Extraction: Treat cells, harvest, and lyse using RIPA buffer. Quantify protein concentration.

    • Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analysis: Analyze band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Experimental and Analytical Workflow

The investigation of destruxin B's biological activity typically follows a logical progression from initial screening to mechanistic studies.

G A 1. Isolation & Purification of Destruxin B B 2. In Vitro Screening (Cell Viability Assays - MTT/Trypan Blue) A->B C Determine IC50 Values B->C D 3. Apoptosis Confirmation (Flow Cytometry - Annexin V/PI Staining) C->D E 4. Mechanistic Studies D->E F Caspase Activity Assays E->F G Western Blotting (Bcl-2 family, Caspases) E->G H Mitochondrial Membrane Potential Assay E->H I 5. Pathway Elucidation & Conclusion F->I G->I H->I

Caption: General workflow for investigating the anticancer activity of Destruxin B.

Conclusion

Destruxin B is a biologically active fungal metabolite with significant therapeutic and biotechnological potential. Its potent anticancer activity, driven by the targeted induction of apoptosis in cancer cells, positions it as a promising candidate for further preclinical and clinical development.[17] Furthermore, its well-established insecticidal properties continue to be of interest for agricultural applications.[3] The detailed understanding of its molecular mechanisms and signaling pathways, as outlined in this guide, is crucial for harnessing its full potential in medicine and pest management.

References

Destruxin B2: A Technical Guide to its Mechanism of Action in Insect Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxin B2, a cyclodepsipeptide mycotoxin produced by entomopathogenic fungi such as Metarhizium anisopliae, exhibits potent insecticidal activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on insect cells. The primary modes of action converge on the disruption of cellular calcium homeostasis, induction of apoptosis via the mitochondrial pathway, and inhibition of vacuolar H+-ATPase (V-ATPase). This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows as visualized through Graphviz diagrams.

Core Mechanisms of Action

The cytotoxic effects of this compound in insect cells are primarily driven by a triad of interconnected cellular events:

  • Disruption of Calcium Homeostasis: this compound induces a rapid and sustained influx of extracellular calcium (Ca2+) into the cytoplasm of insect cells, particularly hemocytes. This disruption of Ca2+ signaling is a critical early event in its mechanism of action. Unlike many compounds that target specific voltage-gated or ligand-gated calcium channels, the Ca2+ influx induced by destruxins does not appear to be inhibited by common calcium channel blockers, suggesting a more direct effect on the cell membrane's permeability or the formation of ionophoric structures.

  • Induction of Apoptosis: A significant body of evidence points to the induction of programmed cell death, or apoptosis, as a central mechanism of this compound's insecticidal activity. This process is mediated primarily through the intrinsic, or mitochondrial, pathway.

  • Inhibition of Vacuolar H+-ATPase (V-ATPase): Destruxins, including Destruxin B, are recognized inhibitors of V-ATPase. This enzyme is crucial for acidifying various intracellular compartments, such as lysosomes and endosomes, and for energizing transport processes across membranes. Inhibition of V-ATPase can lead to a cascade of downstream effects, including impaired protein degradation and altered cellular pH regulation.

Signaling Pathways

The interplay between calcium disruption, mitochondrial dysfunction, and V-ATPase inhibition culminates in the execution of apoptosis.

Calcium-Mediated Signaling

The initial influx of calcium acts as a potent intracellular signal that can trigger multiple downstream pathways, including the activation of calcium-dependent enzymes and the initiation of stress responses that can lead to apoptosis.

G DestruxinB2 This compound Membrane Insect Cell Membrane DestruxinB2->Membrane Interacts with Ca_Influx Rapid Ca2+ Influx Membrane->Ca_Influx Induces Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Influx->Cytosolic_Ca Downstream Downstream Signaling (e.g., Calcineurin, CamK) Cytosolic_Ca->Downstream Apoptosis_Ca Apoptosis Induction Cytosolic_Ca->Apoptosis_Ca Downstream->Apoptosis_Ca G DestruxinB2 This compound PUMA Upregulation of PUMA DestruxinB2->PUMA Mcl1 Downregulation of Mcl-1 DestruxinB2->Mcl1 Bax_translocation Bax Translocation to Mitochondria PUMA->Bax_translocation Mcl1->Bax_translocation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_translocation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Start with Healthy Insect Cell Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound (and controls) Seed->Treat Incubate Incubate for Desired Time Points Treat->Incubate Assay Perform Specific Assay (e.g., Viability, Apoptosis, Ca2+) Incubate->Assay Analyze Data Acquisition and Analysis Assay->Analyze

The Cytotoxic Effects of Destruxin B on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Destruxin B, a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, has emerged as a compound of significant interest in oncology research.[1][2] Its potent insecticidal properties are well-documented, and a growing body of evidence now highlights its selective cytotoxic effects against various cancer cell lines. This technical guide synthesizes the current understanding of Destruxin B's anti-cancer activity, focusing on its impact on cell viability, the molecular mechanisms of action, and the signaling pathways it modulates.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of Destruxin B has been quantified across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values and apoptotic rates, providing a comparative view of its potency.

Table 1: IC50 Values of Destruxin B in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)
Non-Small Cell Lung CancerA5494.948
Non-Small Cell Lung CancerH12994.1Not Specified
Oral Cancer (Gingival Carcinoma Metastasis)GNMNot explicitly stated, but showed dose-dependent inhibition24, 48, 72
Oral Cancer (Tongue Squamous Cell Carcinoma)TSCCaNot explicitly stated, but showed dose-dependent inhibition24, 48, 72
Hepatocellular CarcinomaSk-Hep1Not explicitly stated, but inhibited proliferationNot Specified
Colorectal CancerHT29, SW480, HCT116Not explicitly stated, but suppressed proliferationNot Specified

Table 2: Apoptotic Effects of Destruxin B

Cell LineConcentration (µM)Observation
A54910, 20, 30Increased sub-G1 population, indicating apoptosis.[1]
H1299Not SpecifiedInduced apoptosis.[1][2]
Toledo (Non-Hodgkin Lymphoma)10.1Increased early apoptotic cells from 8.9% at 12h to 21.2% at 36h.[3]
GNM and TSCCaNot SpecifiedInduced apoptosis via the intrinsic mitochondrial pathway.[4][5]
HT29Not SpecifiedInduced apoptosis.[6]

Core Signaling Pathways Modulated by Destruxin B

Destruxin B exerts its cytotoxic effects by modulating key signaling pathways that regulate apoptosis and cell survival. The primary mechanisms identified involve the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as well as the Wnt/β-catenin signaling cascade.

The Intrinsic Apoptotic Pathway

In several cancer cell lines, including non-small cell lung cancer and oral cancer, Destruxin B triggers the intrinsic apoptotic pathway.[1][2][4][5] This process is characterized by the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent caspase activation.

Intrinsic_Apoptotic_Pathway DestruxinB Destruxin B PUMA_up ↑ PUMA DestruxinB->PUMA_up Mcl1_down ↓ Mcl-1 DestruxinB->Mcl1_down Caspase2 Caspase-2 Activation DestruxinB->Caspase2 Bax_translocation Bax Translocation to Mitochondria PUMA_up->Bax_translocation Mcl1_down->Bax_translocation Mitochondria Mitochondria Bax_translocation->Mitochondria disrupts membrane Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase2->Apoptosis

Caption: Intrinsic apoptotic pathway induced by Destruxin B.

The Extrinsic Apoptotic Pathway

In non-Hodgkin lymphoma cells, Destruxin B has been shown to activate the extrinsic apoptotic pathway.[3] This pathway is initiated by the activation of death receptors on the cell surface.

Extrinsic_Apoptotic_Pathway DestruxinB Destruxin B DeathReceptor Death Receptor (e.g., Fas) DestruxinB->DeathReceptor FADD FADD Activation DeathReceptor->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Bid Bid Caspase8->Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 tBid tBid Mitochondria Mitochondria tBid->Mitochondria initiates intrinsic pathway Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptotic pathway initiated by Destruxin B.

Wnt/β-catenin Signaling Pathway Inhibition

In hepatocellular and colorectal cancer cells, Destruxin B has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in these cancers.[6][7]

Wnt_Signaling_Inhibition DestruxinB Destruxin B beta_catenin ↓ β-catenin DestruxinB->beta_catenin Tcf4 ↓ Tcf4 DestruxinB->Tcf4 EMT ↓ Epithelial-Mesenchymal Transition (EMT) DestruxinB->EMT beta_catenin_Tcf4 β-catenin/Tcf4 Transcriptional Activity beta_catenin->beta_catenin_Tcf4 Tcf4->beta_catenin_Tcf4 TargetGenes ↓ Target Genes (Cyclin D1, c-myc, Survivin) beta_catenin_Tcf4->TargetGenes Proliferation ↓ Cell Proliferation TargetGenes->Proliferation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Destruxin B.

Experimental Protocols

The following are standardized methodologies for key experiments cited in the research of Destruxin B's cytotoxic effects.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat cells with various concentrations of Destruxin B start->treat incubate1 Incubate for 24, 48, or 72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 1-4 hours (formazan crystal formation) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate cell viability measure->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][9]

  • Treatment: Expose the cells to a range of concentrations of Destruxin B for the desired duration (e.g., 24, 48, 72 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][11]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10] The intensity of the purple color is proportional to the number of viable cells.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This technique is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Flow_Cytometry_Workflow start Treat cells with Destruxin B harvest Harvest cells (including supernatant) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify cell populations analyze->end

Caption: Workflow for apoptosis analysis using flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Destruxin B, then collect both adherent and floating cells.[12]

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[12]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[12][13] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[12]

  • Incubation: Incubate the cells in the dark at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Western Blotting for Protein Expression Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Destruxin B.

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, caspase-3, β-catenin).[1]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[1]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1] The intensity of the bands corresponds to the protein expression level.

Conclusion

Destruxin B demonstrates significant and selective cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of both intrinsic and extrinsic apoptotic pathways, as well as the inhibition of key oncogenic signaling cascades like the Wnt/β-catenin pathway. The data presented in this guide underscore the potential of Destruxin B as a lead compound for the development of novel anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Destruxin B2: A Potential Antiviral Agent Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. The quest for novel and effective antiviral therapies is paramount. Destruxins, a class of cyclic hexadepsipeptides produced by entomopathogenic fungi such as Metarhium anisopliae, have garnered attention for their diverse biological activities. Among them, Destruxin B2 has emerged as a compound of interest for its potential antiviral properties against HBV. This technical guide provides a comprehensive overview of the current scientific knowledge on the anti-HBV activity of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanism of action.

Quantitative Data Summary

The antiviral efficacy of this compound and related compounds against Hepatitis B Virus has been evaluated in several in vitro studies. The following tables summarize the key quantitative data from these investigations, providing a comparative overview of their potency.

CompoundCell LineParameter MeasuredIC50 / EC50Citation
This compound Hep3BHBsAg Secretion1.30 µM[1]
Crude Destruxins HepG2.2.15HBV DNA Replication~1.2 µg/mL[2]
HBsAg & HBeAg Production~1.4 µg/mL[2]
Destruxin B Hep3BHBsAg Production0.5 µM[3]
Desmethylthis compound Hep3BHBsAg ProductionStrong Suppression (No IC50 reported)[4]

Table 1: In Vitro Anti-HBV Activity of Destruxins

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature concerning the evaluation of the antiviral properties of this compound against HBV.

In Vitro Antiviral Activity Assessment in Human Hepatoma Cell Lines

This protocol describes the general procedure for evaluating the inhibitory effect of this compound on HBV replication and antigen production in established human liver cell lines that support HBV replication.

1. Cell Lines and Culture Conditions:

  • HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with the HBV genome, which constitutively produces HBV viral particles, HBsAg, and HBeAg.[2]

  • Hep3B cells: A human hepatocellular carcinoma cell line that may carry an integrated HBV genome and is used to assess HBsAg expression.[3][4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For HepG2.2.15 cells, the medium is often supplemented with G418 (geneticin) to maintain the selection pressure for the integrated HBV genome.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 24- or 96-well plates at a predetermined density.

  • After cell attachment (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is run in parallel.

3. Quantification of Antiviral Effect:

  • HBsAg and HBeAg Quantification:

    • After a defined incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.
    • The levels of secreted HBsAg and HBeAg are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits, following the manufacturer's instructions.[2]

  • HBV DNA Quantification:

    • For intracellular HBV DNA, total DNA is extracted from the cells. For extracellular HBV DNA, viral particles are precipitated from the culture supernatant (e.g., using polyethylene glycol), followed by DNA extraction.
    • HBV DNA levels are quantified by real-time quantitative PCR (qPCR) using primers and probes specific for the HBV genome.[2]

4. Data Analysis:

  • The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of the viral marker against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral effect is not due to cell death.

1. Assay Method:

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

  • Cells are seeded and treated with the compound as described in the antiviral assay.

  • After the incubation period, MTT solution is added to the wells. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

2. Data Analysis:

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability versus compound concentration.

  • The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Inhibition of Wnt/β-catenin Signaling Pathway

Destruxin B has been shown to inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells.[5] Given that this pathway is implicated in the regulation of HBV biosynthesis and cccDNA levels, its inhibition by this compound represents a plausible mechanism for its anti-HBV activity.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Frizzled->DestructionComplex LRP5_6 LRP5/6 DestruxinB2 This compound DestruxinB2->DestructionComplex ? Wnt Wnt Ligand Wnt->Frizzled Activation beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation Ub Ubiquitination & Proteasomal Degradation beta_catenin_cyto->Ub beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding HBV_cccDNA HBV cccDNA TCF_LEF->HBV_cccDNA Activation of Transcription HBV_transcription HBV Transcription (pgRNA, mRNAs) HBV_cccDNA->HBV_transcription

Caption: Proposed mechanism of this compound's anti-HBV activity via the Wnt/β-catenin pathway.

Experimental Workflow for In Vitro Anti-HBV Screening

The following diagram illustrates a typical workflow for screening compounds like this compound for their antiviral activity against HBV in a cell-based assay.

G start Start seed_cells Seed HepG2.2.15 cells in 96-well plates start->seed_cells add_compound Add varying concentrations of this compound seed_cells->add_compound incubate Incubate for 48-72 hours at 37°C, 5% CO2 add_compound->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT) on remaining cells incubate->cytotoxicity_assay quantify_antigens Quantify HBsAg & HBeAg (ELISA/RIA) collect_supernatant->quantify_antigens quantify_dna Quantify extracellular HBV DNA (qPCR) collect_supernatant->quantify_dna data_analysis Calculate IC50/EC50 and CC50 quantify_antigens->data_analysis quantify_dna->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro screening of anti-HBV compounds.

Discussion and Future Directions

The available data suggests that this compound exhibits promising in vitro activity against Hepatitis B Virus, primarily by inhibiting the secretion of HBsAg. The mechanism of action may involve the modulation of host cell signaling pathways, such as the Wnt/β-catenin pathway, which are crucial for viral replication.

However, several knowledge gaps remain. Further research is required to:

  • Elucidate the precise mechanism of action: While the Wnt/β-catenin pathway is a strong candidate, other potential targets within the host cell or the virus itself should be investigated.

  • Determine the effect on other viral markers: Comprehensive studies are needed to quantify the inhibitory effect of this compound on HBeAg production, HBV DNA replication (both intracellular and extracellular), and importantly, on the covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome responsible for persistent infection.

  • Conduct in vivo efficacy studies: The promising in vitro results need to be validated in relevant animal models of HBV infection to assess the compound's pharmacokinetic properties, safety, and antiviral efficacy in a living organism.

  • Investigate structure-activity relationships: Further exploration of different destruxin analogs could lead to the identification of compounds with improved potency and a better safety profile.

References

Phytotoxic Effects of Destruxin B2 on Brassica napus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Destruxin B2, a cyclodepsipeptide mycotoxin produced by phytopathogenic fungi such as Alternaria brassicae, exhibits significant phytotoxic effects on Brassica napus (rapeseed). As members of the Brassica genus are particularly sensitive to destruxins, understanding the mechanisms of this toxicity is crucial for developing resistant cultivars and mitigating crop losses.[1] This guide synthesizes the current knowledge on the phytotoxic effects of this compound, detailing its impact on plant physiology, the underlying molecular mechanisms, and the experimental protocols used for its assessment. The primary mode of action appears to be the induction of oxidative stress, leading to cellular damage and programmed cell death, manifesting as chlorosis and necrosis.[1]

Quantitative Data on Phytotoxicity

While specific quantitative data for this compound is limited, studies on its close analog, destruxin B, provide valuable insights into the dose-dependent phytotoxic response in Brassica napus and related species. These findings are considered indicative for this compound.

Table 1: Summary of Quantitative Phytotoxic Effects of Destruxins on Brassica Species

ParameterToxin/AnalogConcentrationObserved Effect in Brassica napus / Related SpeciesCitation
Cell Viability Destruxin B≤ 5 x 10⁻⁵ MDecreased viability of B. napus (cv. Westar) cell suspension cultures.[2]
EC₅₀ (Cell Staining Assay) Destruxin B5 x 10⁻⁴ MEffective concentration causing 50% reduction in cell viability in Sinapis alba.[3]
EC₅₀ (Cell Staining Assay) Homodestruxin B3 x 10⁻⁴ MMost toxic analog tested on Sinapis alba cells.[3]
EC₅₀ (Cell Staining Assay) Hydroxydestruxin B> 5 x 10⁻⁴ MThe detoxified metabolite is significantly less phytotoxic.[3]
Visible Symptoms Destruxin B50–100 µg/mLInduced chlorosis on host leaves.[1]
Visible Symptoms Destruxin B250–500 µg/mLInduced chlorosis or necrosis on non-host leaves.[1]
Dilution End-Point Destruxin B0.2–3.8 µg/mLMinimum concentration to cause visible symptoms on Brassica leaves.[1]

Phytotoxic Mechanisms and Signaling Pathways

The phytotoxicity of this compound in Brassica napus is primarily attributed to the induction of oxidative stress and the subsequent activation of programmed cell death (PCD) pathways, analogous to apoptosis in animal cells.[4][5][6]

Induction of Reactive Oxygen Species (ROS)

This compound is hypothesized to disrupt cellular homeostasis, leading to an overproduction of Reactive Oxygen Species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[7][8][9] This surge in ROS overwhelms the plant's antioxidant defense system, causing widespread oxidative damage to vital cellular components.

Cellular Damage and Defense Response

The excess ROS leads to:

  • Lipid Peroxidation: Damage to cell membranes, compromising their integrity and function. This is often measured by the accumulation of malondialdehyde (MDA).[10][11]

  • Protein and DNA Damage: Oxidation of proteins and nucleic acids, disrupting cellular processes.[1]

  • Antioxidant Enzyme Activation: As a defense mechanism, the plant upregulates antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidases (POD) to scavenge ROS.[8][12]

  • Phytoalexin Production: The plant may also produce antimicrobial secondary metabolites called phytoalexins as a defense response.[13]

Programmed Cell Death (PCD)

If the cellular damage is too severe, PCD pathways are initiated. This is a controlled process of cell dismantling that prevents the release of damaging contents into surrounding tissues. In plants, mycotoxins can trigger this process, which involves DNA fragmentation and the formation of apoptotic-like bodies, ultimately leading to the macroscopic symptoms of chlorosis and necrosis.[4][5][14]

Detoxification Pathway

Brassica napus and other crucifers possess a detoxification mechanism that mitigates the toxicity of destruxins.[13][15][16] This involves a two-step process:

  • Hydroxylation: Destruxin B is converted to the less toxic hydroxydestruxin B by a hydroxylase enzyme.[13][16]

  • Glycosylation/Malonylation: The hydroxylated form is further conjugated with glucose and then malonate, facilitating its sequestration and rendering it inactive.[13][15] The rate of this detoxification process is correlated with the plant's resistance to the pathogen.[17]

Visualizations

Proposed Signaling Pathway of this compound Phytotoxicity

Phytotoxicity_Pathway DtxB2 This compound ROS ROS Production (O₂⁻, H₂O₂) DtxB2->ROS Detox Detoxification (Hydroxylation) DtxB2->Detox Damage Oxidative Damage (Lipid Peroxidation, Protein/DNA Damage) ROS->Damage Defense Plant Defense Response ROS->Defense PCD Programmed Cell Death (Apoptosis-like) Damage->PCD Enzymes Antioxidant Enzymes (SOD, CAT) Defense->Enzymes Phytoalexins Phytoalexin Elicitation Defense->Phytoalexins Inactive Inactive Metabolites Detox->Inactive Symptoms Symptoms (Chlorosis, Necrosis) PCD->Symptoms

Caption: Proposed signaling cascade of this compound phytotoxicity in Brassica napus.

Experimental Workflow for Phytotoxicity Assessment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Plant Brassica napus Plants (Seedlings or Cell Cultures) Treatment Apply this compound (Leaf Puncture or Media) Plant->Treatment Physiological Physiological Assays (Growth, Chlorophyll) Treatment->Physiological Biochemical Biochemical Assays (ROS, MDA, Enzymes) Treatment->Biochemical Metabolomic Metabolomic Analysis (LC-MS/MS) Treatment->Metabolomic Transcriptomic Transcriptomic Analysis (RNA-Seq, qRT-PCR) Treatment->Transcriptomic Data Quantify Effects & Elucidate Mechanism Physiological->Data Biochemical->Data Metabolomic->Data Transcriptomic->Data

Caption: General experimental workflow for assessing this compound phytotoxicity.

Detailed Experimental Protocols

The following protocols are synthesized from standard methodologies for assessing phytotoxicity in Brassica napus and related plant species.

Plant Material and Toxin Application
  • Plant Growth: Grow Brassica napus seedlings in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity) in sterile soil or a hydroponic system. For in vitro studies, establish cell suspension cultures from callus tissue.

  • Toxin Treatment (In Planta): Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol or methanol) and dilute to final concentrations (e.g., 10⁻⁴ to 10⁻⁶ M) in sterile water. Apply a small volume (e.g., 10-20 µL) to a mechanically wounded (punctured) leaf surface.[3]

  • Toxin Treatment (Cell Culture): Add the this compound solution directly to the liquid medium of the cell suspension culture to achieve the desired final concentrations.[2]

Assessment of Oxidative Stress
  • Sample Preparation: Harvest leaf tissue at specified time points post-treatment, immediately freeze in liquid nitrogen, and store at -80°C. Homogenize the frozen tissue (approx. 100-200 mg) in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).[11] Centrifuge the homogenate at ~12,000 x g for 15 minutes at 4°C and collect the supernatant for assays.

  • Lipid Peroxidation (MDA Assay):

    • Mix the supernatant with a solution of thiobarbituric acid (TBA) in trichloroacetic acid (TCA).[10]

    • Incubate the mixture at 95°C for 30 minutes, then rapidly cool on ice.

    • Centrifuge to pellet debris.

    • Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.[10][18]

    • Calculate MDA concentration using its extinction coefficient.

  • Antioxidant Enzyme Activity Assays:

    • Superoxide Dismutase (SOD): The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture contains the enzyme extract, NBT, and a superoxide-generating system (e.g., xanthine-xanthine oxidase or riboflavin under illumination). Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.[19][20]

    • Catalase (CAT): The assay measures the decomposition of H₂O₂. The reaction mixture contains the enzyme extract and H₂O₂ in a buffered solution. Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.[12][19]

    • Peroxidase (POD): The assay measures the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂. The reaction mixture contains the enzyme extract, H₂O₂, and guaiacol. Monitor the increase in absorbance (e.g., at 470 nm) due to the formation of tetraguaiacol.[21]

Analysis of Destruxins and Metabolites by LC-MS/MS
  • Extraction: Homogenize frozen plant tissue in a solvent like methanol or an acetonitrile/water mixture.[22][23]

  • Clean-up: Centrifuge the homogenate. The supernatant can be further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[23]

  • LC-MS/MS Analysis:

    • Inject the purified extract into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reverse-phase column.[24][25]

    • Use a gradient elution program with solvents such as water (with 0.1% formic acid) and acetonitrile or methanol.[23][25]

    • Couple the HPLC to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an electrospray ionization (ESI) source.

    • Monitor for the specific mass-to-charge ratios (m/z) of this compound, its potential metabolites (e.g., hydroxythis compound), and internal standards for quantification.[24][26]

Gene Expression Analysis
  • RNA Extraction: Extract total RNA from frozen, ground tissue using a commercial kit or a standard protocol (e.g., Trizol or CTAB method).

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design primers specific to target genes of interest (e.g., genes encoding antioxidant enzymes, key enzymes in phytoalexin biosynthesis, or markers for PCD).[27][28][29]

    • Perform qRT-PCR using a fluorescent dye (e.g., SYBR Green) to quantify the amplification of target genes relative to a stable housekeeping gene (e.g., Actin or Ubiquitin).[30]

    • Analyze the relative changes in gene expression between control and this compound-treated samples.

References

The intricate Biosynthesis of Destruxins in Metarh-izium Species: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium species. These secondary metabolites exhibit a wide range of biological activities, including potent insecticidal, phytotoxic, and immunosuppressive properties, making them attractive candidates for the development of novel biopesticides and pharmaceuticals. This technical guide provides an in-depth exploration of the destruxin biosynthesis pathway in Metarhizium, detailing the genetic architecture, enzymatic machinery, and regulatory networks that govern their production. We present a comprehensive summary of quantitative data on destruxin yields, detailed experimental protocols for their study, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this field.

Introduction

The genus Metarhizium comprises a group of ubiquitous soil-borne fungi that have been extensively studied for their entomopathogenic properties. A key aspect of their virulence is the secretion of a diverse array of secondary metabolites, among which the destruxins are prominent.[1][2] Destruxins are non-ribosomally synthesized peptides characterized by a cyclic structure composed of five amino acid residues and an α-hydroxy acid.[3] Variations in the amino acid residues and modifications to the core structure give rise to a family of over 30 different destruxin analogs, each with potentially unique biological activities.[4]

Understanding the biosynthesis of destruxins is crucial for harnessing their potential. By elucidating the genetic and enzymatic steps involved, researchers can devise strategies to enhance production yields, generate novel analogs with improved efficacy or specificity, and engineer fungal strains for optimized biocontrol or pharmaceutical applications. This guide aims to provide a detailed technical overview of the current knowledge on destruxin biosynthesis in Metarhizium species, catering to the needs of researchers, scientists, and professionals in the field of drug development.

The Destruxin Biosynthesis Gene Cluster

The genetic blueprint for destruxin production in Metarhizium robertsii is encoded within a dedicated gene cluster.[1][2] This cluster contains the core and accessory genes necessary for the synthesis and modification of the destruxin molecule. The key genes and their functions are summarized below:

GeneEncoded ProteinFunction in Destruxin Biosynthesis
dtxS1Non-ribosomal Peptide Synthetase (NRPS)A large, multi-modular enzyme that serves as the primary assembly line for the destruxin backbone. It sequentially incorporates the five amino acid residues and the α-hydroxy acid.[1][2][5]
dtxS2Cytochrome P450 monooxygenaseA tailoring enzyme that modifies the initial destruxin product, Destruxin B, into other analogs through hydroxylation reactions. This is a key step in generating the diversity of destruxins.[1][2]
dtxS3Aldo-keto reductaseResponsible for the synthesis of α-hydroxyisocaproic acid (HIC), the α-hydroxy acid precursor that is incorporated as the first building block by DtxS1.[1][2]
dtxS4L-aspartate decarboxylaseCatalyzes the formation of β-alanine, one of the amino acid precursors for the destruxin backbone.[1][2]

The organization of this gene cluster is conserved among destruxin-producing Metarhizium species. The presence or absence of this cluster, particularly the dtxS1 gene, is directly correlated with the ability of a Metarhizium strain to produce these toxins.[1][2]

The Biosynthetic Pathway of Destruxins

The biosynthesis of destruxins is a multi-step process orchestrated by the enzymes encoded by the dtxS gene cluster. The pathway can be divided into three main stages: precursor synthesis, core peptide assembly, and modification.

Precursor Synthesis

The synthesis of the destruxin backbone requires a specific set of building blocks, including standard and non-standard amino acids, as well as an α-hydroxy acid. The enzymes DtxS3 and DtxS4 play a crucial role in providing two of these precursors:

  • α-hydroxyisocaproic acid (HIC): DtxS3, an aldo-keto reductase, synthesizes HIC from α-ketoisocaproic acid, which is derived from the deamination of leucine.[5]

  • β-alanine: DtxS4, an L-aspartate decarboxylase, produces β-alanine from L-aspartate.[5]

The other amino acid precursors, such as L-proline, L-isoleucine, L-valine, and L-alanine, are derived from primary metabolism. Methionine serves as the methyl group donor for the N-methylation of valine and alanine residues.[6]

Core Peptide Assembly by DtxS1 (NRPS)

The core of destruxin biosynthesis is the non-ribosomal peptide synthetase DtxS1. This mega-enzyme is organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid or the hydroxy acid. The assembly process follows a linear, stepwise fashion:

  • Initiation: The first module of DtxS1 recognizes and activates HIC.

  • Elongation: Subsequent modules sequentially add the five amino acid residues: L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine. The growing peptide chain is passed from one module to the next.

  • Termination and Cyclization: The final module catalyzes the release of the linear hexadepsipeptide and its cyclization to form the stable ring structure of the initial product, Destruxin B.

The flexibility of some of the adenylation domains within DtxS1 allows for the incorporation of alternative amino acids, leading to the production of different destruxin analogs directly from the NRPS assembly line.[1][2]

Tailoring and Diversification by DtxS2

The initial product of the DtxS1 assembly line, Destruxin B, serves as a substrate for the cytochrome P450 monooxygenase, DtxS2. This enzyme introduces hydroxyl groups at specific positions on the destruxin scaffold, leading to the formation of a variety of other destruxin analogs, such as Destruxin A, C, D, and E.[1][2] This tailoring step significantly contributes to the chemical diversity of destruxins produced by a single Metarhizium strain.

Destruxin_Biosynthesis_Pathway cluster_precursors Precursor Synthesis cluster_assembly Core Assembly & Modification Leucine Leucine alpha-ketoisocaproic acid alpha-ketoisocaproic acid Leucine->alpha-ketoisocaproic acid Deamination HIC HIC alpha-ketoisocaproic acid->HIC DtxS3 (Aldo-keto reductase) DtxS1_NRPS DtxS1 (NRPS) Assembly Line HIC->DtxS1_NRPS Initiation L-Aspartate L-Aspartate beta-Alanine beta-Alanine L-Aspartate->beta-Alanine DtxS4 (L-aspartate decarboxylase) beta-Alanine->DtxS1_NRPS Termination Primary_Metabolism Primary Metabolism (Pro, Ile, Val, Ala, Met) Amino_Acids Amino Acid Precursors Primary_Metabolism->Amino_Acids Amino_Acids->DtxS1_NRPS Elongation Destruxin_B Destruxin B DtxS1_NRPS->Destruxin_B Cyclization DtxS2_P450 DtxS2 (Cytochrome P450) Destruxin_B->DtxS2_P450 Substrate Other_Destruxins Destruxins A, C, D, E DtxS2_P450->Other_Destruxins Hydroxylation

Caption: The biosynthetic pathway of destruxins in Metarhizium species.

Regulation of Destruxin Biosynthesis

The production of destruxins is a tightly regulated process, influenced by a variety of environmental cues and internal signaling pathways. Understanding these regulatory mechanisms is key to manipulating destruxin production for biotechnological purposes.

Nutritional Regulation

Nutrient availability, particularly the sources and concentrations of carbon and nitrogen, plays a significant role in regulating destruxin biosynthesis.

  • Nitrogen: Nitrogen availability appears to be a critical factor. Studies have shown that nitrogen exhaustion leads to a decline in destruxin production, suggesting a strong link between nitrogen metabolism and the activation of the dtxS gene cluster.[1][7] Peptone has been identified as a favorable nitrogen source for enhancing destruxin yields.[8]

  • Carbon: While carbon sources are essential for fungal growth and providing the building blocks for secondary metabolism, carbon exhaustion has been shown to have a less pronounced effect on destruxin production compared to nitrogen limitation.[1]

Transcriptional Regulation

The expression of the dtxS gene cluster is controlled by specific transcription factors that respond to both internal developmental signals and external environmental cues.

  • COH2: The transcription factor COH2 has been identified as a repressor of the destruxin biosynthesis genes. During the colonization of the insect hemocoel, the repressive effect of COH2 is mitigated, leading to the upregulation of dtxS genes and the production of destruxins.[9] This suggests a sophisticated regulatory mechanism that links destruxin production to the infection process.

  • Global Regulators: While not yet specifically demonstrated for the dtxS cluster, global regulators of secondary metabolism in fungi, such as LaeA, are known to control the expression of many non-ribosomal peptide synthetase gene clusters.[10][11] It is plausible that LaeA and other global regulators like PacC (pH response) and CreA (carbon catabolite repression) also play a role in modulating destruxin biosynthesis in Metarhizium.

Destruxin_Regulation cluster_cues Environmental & Developmental Cues cluster_regulators Regulatory Network cluster_output Biosynthesis Nitrogen_Availability Nitrogen Availability Global_Regulators Global Regulators (e.g., LaeA, PacC, CreA) Nitrogen_Availability->Global_Regulators influences Carbon_Availability Carbon Availability Carbon_Availability->Global_Regulators influences pH pH pH->Global_Regulators influences Insect_Hemocoel Insect Hemocoel Environment COH2 COH2 (Transcription Factor) Insect_Hemocoel->COH2 mitigates repression by dtxS_Cluster dtxS Gene Cluster Expression Global_Regulators->dtxS_Cluster regulates COH2->dtxS_Cluster represses Destruxin_Production Destruxin Production dtxS_Cluster->Destruxin_Production

Caption: A model for the regulation of destruxin biosynthesis in Metarhizium.

Quantitative Data on Destruxin Production

The yield of destruxins can vary significantly depending on the Metarhizium species, the specific strain, and the culture conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of destruxin production.

Table 1: Destruxin Production by Different Metarhizium Species in Submerged Culture
Metarhizium Species (Strain)Destruxin A (mg/g DW)Destruxin B (mg/g DW)Destruxin E (mg/g DW)Culture ConditionsReference
M. robertsii (ARSEF 2575)~1.5~0.5~2.05 days, Czapek-Dox broth + 0.5% peptone[7][10]
M. anisopliae s.l. (ARSEF 759)~0.8~0.2~1.25 days, Czapek-Dox broth + 0.5% peptone[7][10]
M. pingshaense (ARSEF 3643)Not reportedNot reported~32.05 days, Czapek-Dox broth + 0.5% peptone[7]
M. brunneum (ARSEF 2974)DetectedDetectedDetected7 days, coculture with corn on M100 agar[12]
M. acridum (ARSEF 7486)Low levels detectedLow levels detectedLow levels detected7 days, coculture with corn on M100 agar[12]

DW = Dry Weight of mycelium

Table 2: Time-Course of Destruxin Production by M. robertsii ARSEF 2575
Time (days)Destruxin A (mg/g DW)Destruxin B (mg/g DW)Destruxin E (mg/g DW)
1Not DetectedNot DetectedNot Detected
2Not DetectedNot Detected~0.1
3~0.5~0.2~0.8
4~1.0~0.4~1.5
5~1.5~0.5~2.0

Data extracted and compiled from Golo et al. (2014)[7][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of destruxin biosynthesis.

Fungal Culture and Destruxin Production

Objective: To cultivate Metarhizium species for the production of destruxins in submerged culture.

Materials:

  • Metarhizium isolate of interest

  • Potato Dextrose Agar (PDA) plates

  • Czapek-Dox Broth supplemented with 0.5% (w/v) mycological peptone

  • Sterile 250 mL Erlenmeyer flasks

  • Spore suspension of the Metarhizium isolate (1 x 10^7 conidia/mL)

  • Rotary shaker

  • Sterile filter paper

Procedure:

  • Inoculate 100 mL of Czapek-Dox broth with 1 mL of the spore suspension in a 250 mL Erlenmeyer flask.

  • Incubate the flask on a rotary shaker at 150 rpm and 25°C in the dark for the desired period (typically 5-12 days).[7][10]

  • After incubation, harvest the culture by filtering through sterile filter paper to separate the mycelium from the culture filtrate.

  • The culture filtrate can then be used for destruxin extraction and analysis. The mycelium can be dried to determine the dry weight for normalization of destruxin production.

Extraction and Quantification of Destruxins by HPLC-MS

Objective: To extract destruxins from the culture filtrate and quantify them using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Culture filtrate from Metarhizium culture

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

  • HPLC system coupled with a mass spectrometer (e.g., Q-TOF)

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water (both with 0.1% formic acid)

  • Destruxin standards (A, B, E, etc.)

Procedure:

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude destruxin extract.

  • Dissolve the crude extract in a known volume of methanol.

  • Filter the solution through a 0.22 µm syringe filter before HPLC-MS analysis.

  • Inject the sample into the HPLC-MS system. A typical gradient for separation is a linear gradient from 10% to 90% acetonitrile in water over 30 minutes.[13]

  • Monitor the elution of destruxins using the mass spectrometer in positive ion mode, detecting the characteristic [M+H]+ or [M+Na]+ ions for each destruxin analog.

  • Quantify the destruxins by comparing the peak areas from the sample with a standard curve generated from known concentrations of destruxin standards.

Gene Knockout in Metarhizium robertsii via Agrobacterium-mediated Transformation

Objective: To create a gene deletion mutant of a dtxS gene to confirm its function in destruxin biosynthesis.

Materials:

  • Metarhizium robertsii wild-type strain

  • Agrobacterium tumefaciens strain (e.g., AGL1)

  • Binary vector for gene knockout (containing a selection marker, e.g., herbicide resistance)

  • Induction medium for Agrobacterium (e.g., IMAS)

  • Co-cultivation plates (e.g., cellophane on PDA)

  • Selective medium (PDA supplemented with the appropriate herbicide and antibiotics to inhibit Agrobacterium growth)

Procedure:

  • Construct the Gene Knockout Vector: Clone the 5' and 3' flanking regions of the target dtxS gene into the binary vector, flanking the selection marker gene.

  • Transform Agrobacterium: Introduce the knockout vector into A. tumefaciens by electroporation.

  • Prepare Metarhizium Spores: Harvest fresh conidia from a PDA plate of the wild-type M. robertsii.

  • Co-cultivation: a. Grow the transformed A. tumefaciens in induction medium to an OD600 of 0.6-0.8. b. Mix the Agrobacterium culture with the Metarhizium spore suspension. c. Spread the mixture onto co-cultivation plates and incubate for 2-3 days at 25°C.[14]

  • Selection of Transformants: a. Transfer the cellophane from the co-cultivation plates to the selective medium. b. Incubate for 7-10 days until herbicide-resistant fungal colonies appear.

  • Verification of Mutants: a. Isolate single-spore colonies from the resistant transformants. b. Confirm the gene deletion by PCR using primers that flank the insertion site and internal to the deleted gene. c. Analyze the mutant for the loss of destruxin production using the HPLC-MS protocol described above.

Gene_Knockout_Workflow Start Start Vector_Construction 1. Construct Gene Knockout Vector (Flanking regions + selection marker) Start->Vector_Construction Agro_Transformation 2. Transform Agrobacterium tumefaciens Vector_Construction->Agro_Transformation Co_cultivation 4. Co-cultivate Agrobacterium and Spores Agro_Transformation->Co_cultivation Spore_Preparation 3. Prepare Metarhizium Spores Spore_Preparation->Co_cultivation Selection 5. Select for Transformants on Herbicide-containing Medium Co_cultivation->Selection Verification 6. Verify Gene Deletion by PCR Selection->Verification Analysis 7. Analyze for Loss of Destruxin Production (HPLC-MS) Verification->Analysis End End Analysis->End

Caption: Workflow for gene knockout in Metarhizium robertsii.

Conclusion and Future Perspectives

The biosynthesis of destruxins in Metarhizium species is a complex and fascinating process, involving a dedicated gene cluster, a sophisticated enzymatic assembly line, and a multi-layered regulatory network. This guide has provided a comprehensive overview of the current understanding of this pathway, from the genes and enzymes involved to the factors that control its activity. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers seeking to delve deeper into the biology of these potent secondary metabolites.

Future research in this field is likely to focus on several key areas. A more detailed elucidation of the signaling pathways that regulate the dtxS gene cluster will be crucial for developing strategies to rationally engineer destruxin production. The discovery and characterization of novel tailoring enzymes could lead to the generation of new destruxin analogs with enhanced or novel biological activities. Furthermore, the application of synthetic biology approaches, such as the heterologous expression of the destruxin biosynthesis pathway in more tractable host organisms, holds great promise for the sustainable and scalable production of these valuable compounds for agricultural and pharmaceutical applications. As our understanding of destruxin biosynthesis continues to grow, so too will our ability to harness the power of these remarkable natural products.

References

Destruxin B2: A Key Virulence Factor in Entomopathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Destruxins are a class of cyclic hexadepsipeptide mycotoxins produced by several entomopathogenic fungi, most notably species within the genus Metarhizium. These secondary metabolites are significant virulence factors that facilitate the infection process by actively suppressing the host's immune system and causing direct physiological damage. This technical guide focuses on Destruxin B2 (DB2), detailing its mechanism of action, its impact on host physiology, and the experimental protocols used for its study. DB2's multifaceted attack, involving disruption of ion homeostasis and broad-spectrum immunosuppression, makes it a molecule of high interest for the development of novel bio-insecticides and potential pharmaceuticals.

Introduction to this compound

Destruxins are non-ribosomal peptides synthesized by fungi like Metarhizium anisopliae and play a crucial role in pathogenesis against a wide range of insect hosts.[1] The destruxin family includes several analogs (A, B, C, D, E, etc.), which differ slightly in their chemical structure, leading to varied but often overlapping biological activities.[2] this compound is a prominent member of this family, recognized for its insecticidal, phytotoxic, and antiviral properties.[3] Its role as a virulence factor is primarily attributed to its ability to cripple the insect's innate immune defenses and induce systemic physiological collapse, thereby paving the way for successful fungal colonization and proliferation.[1]

Chemical Structure of this compound:

  • Formal Name: cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-valyl-N-methyl-L-valyl]

  • Molecular Formula: C₂₉H₄₉N₅O₇

  • Molecular Weight: 579.7 g/mol [3]

Mechanism of Action as a Virulence Factor

This compound employs a dual strategy to overcome the insect host: direct cytotoxicity and profound immunosuppression. These actions are not mutually exclusive and work synergistically to accelerate host mortality.

Cytotoxicity and Disruption of Ion Homeostasis

The primary mode of cytotoxic action for destruxins is the modulation of ion channels in cell membranes.[4]

  • Calcium Channel Activation: Destruxins target and activate voltage-gated calcium channels in insect muscle and nerve cells.[4] This leads to an uncontrolled influx of extracellular Ca²⁺ into the cytoplasm. The immediate consequence is a sustained depolarization of the muscle membrane, causing initial tetanic paralysis, which is often followed by flaccid paralysis as ion gradients collapse.

  • Disruption of Hemocyte Function: The sudden influx of Ca²⁺ into hemocytes (insect immune cells) disrupts their internal ionic balance. This can trigger apoptosis and impairs critical cellular functions like motility and adhesion, which are necessary for mounting an effective immune response.[1]

Immunosuppression

This compound and its analogs are potent immunosuppressants that dismantle both the cellular and humoral branches of the insect's innate immune system.

  • Inhibition of Cellular Immunity: Destruxins cause morphological and cytoskeletal changes in plasmatocytes (a type of hemocyte), which compromises their ability to perform phagocytosis (engulfing pathogens) and encapsulation (surrounding larger invaders).[1][5] This allows fungal hyphae to evade the primary cellular defense mechanism of the host.

  • Suppression of Humoral Immunity: The humoral response involves the production of antimicrobial peptides (AMPs) and the activation of the phenoloxidase (PO) cascade, which leads to melanization and wound healing.

    • Phenoloxidase (PO) Cascade Inhibition: Destruxins have been shown to deactivate prophenoloxidases (PPOs), the inactive precursors of PO.[6] This inhibition prevents the formation of melanin at wound sites or around fungal cells, a critical step for sequestering pathogens and preventing their spread.[7] Some studies suggest this occurs via suppression of scavenger receptors that are part of the PO activation pathway.[7]

    • Inhibition of Antimicrobial Peptide (AMP) Synthesis: Destruxin A has been demonstrated to suppress the expression of key AMP genes in Drosophila melanogaster.[4][8] This is achieved by interfering with the Toll and IMD signaling pathways, which are the primary regulators of the humoral immune response against fungal and bacterial pathogens. By down-regulating AMPs, destruxins leave the host vulnerable to the primary fungal infection and secondary opportunistic infections.[4]

Quantitative Data on this compound Activity

Quantitative data on the specific activity of purified this compound is limited, with many studies focusing on Destruxin A or crude extracts. However, available data provides valuable insights into its potency.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Assay Type Endpoint Value Reference(s)

| Spodoptera frugiperda (Sf9) | Electric Cell-substrate Impedance Sensing (ECIS) | EC₅₀ (50% Inhibitory Concentration) | 92 µM |[3] |

Table 2: Toxicity of Crude Destruxin Extracts (Containing A, B, and E) Against Insect Larvae

Insect Species Application Method Endpoint Value (µg/g body weight) Reference(s)
Spodoptera litura (12-day-old larvae) Ingestion LD₅₀ 0.17 This data is for a crude extract and not solely this compound.
Spodoptera litura (12-day-old larvae) Topical Application LD₅₀ 0.237 This data is for a crude extract and not solely this compound.

| Spodoptera litura (12-day-old larvae) | Combined (Ingestion + Topical) | LD₅₀ | 0.045 | This data is for a crude extract and not solely this compound. |

Note: The LD₅₀ values in Table 2 are for crude extracts and should be interpreted as the combined effect of multiple destruxins. They are included to provide a general indication of the high toxicity of these compounds. Further research is required to determine the specific LD₅₀ of purified this compound.

Visualizations of Pathways and Workflows

Signaling Pathway Diagram

G cluster_fungus Entomopathogenic Fungus cluster_insect Insect Host cluster_cellular Cellular Immunity cluster_humoral Humoral Immunity fungus Metarhizium spp. db2 This compound Production fungus->db2 hemocyte Hemocytes (Plasmatocytes) phagocytosis Phagocytosis & Encapsulation hemocyte->phagocytosis Normal Function death Increased Susceptibility & Host Death phagocytosis->death Prevents toll_imd Toll / IMD Pathways amps Antimicrobial Peptides (AMPs) toll_imd->amps Induces Expression amps->death Prevents propo Prophenoloxidase (PPO) Cascade melanin Melanization propo->melanin Activation melanin->death Prevents db2->hemocyte Cytoskeletal damage Ca2+ influx db2->toll_imd Pathway Interference db2->propo Inhibition G cluster_extraction Toxin Production & Purification cluster_bioassay Virulence & Physiological Assays cluster_endpoints 6. Endpoint Analysis start 1. Fungal Culture (Metarhizium spp. in liquid broth) extraction 2. Solvent Extraction (e.g., Acetonitrile) start->extraction purification 3. HPLC Purification extraction->purification end_extraction Purified this compound purification->end_extraction application 5. Toxin Application (Injection, Topical, Ingestion) end_extraction->application insect 4. Target Insect Cohorts insect->application ld50 Mortality (LD50) application->ld50 hemocyte_assay Hemocyte Assays (Phagocytosis, Morphology) application->hemocyte_assay po_assay Phenoloxidase Assay application->po_assay electro Electrophysiology (Muscle Paralysis) application->electro

References

A Technical Guide to the Preliminary Bioactivity Screening of Destruxin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Destruxin B2, a cyclic hexadepsipeptide belonging to the diverse family of destruxins, is a secondary metabolite primarily isolated from the entomopathogenic fungus Metarhizium anisopliae.[1][2] Historically recognized for its potent insecticidal properties, recent scientific investigations have unveiled its significant potential as an anticancer agent, demonstrating cytotoxic and apoptotic effects across various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the preliminary screening methodologies for evaluating the bioactivity of this compound, with a focus on its anticancer and insecticidal applications. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Extraction and Purification of this compound

The initial step in screening the bioactivity of this compound is its isolation and purification from the fungal source, typically Metarhizium anisopliae.

Experimental Protocol:

  • Fungal Fermentation: Metarhizium anisopliae is cultured in a suitable liquid fermentation broth.

  • Filtration and Extraction: The fermentation broth is centrifuged and filtered to separate the mycelia from the filtrate. The filtrate is then extracted with an organic solvent such as dichloromethane (CH2Cl2).[5]

  • Chromatographic Purification: The crude extract containing this compound is subjected to a series of chromatographic techniques for purification. This multi-step process typically includes:

    • Ion-exchange chromatography[4][5]

    • Silica gel chromatography[4][5]

    • High-Performance Liquid Chromatography (HPLC), often using a semi-preparative column, to yield highly purified this compound.[4][5]

  • Structural Verification: The chemical structure of the purified this compound is confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]

Anticancer Bioactivity Screening

Preliminary screening of this compound's anticancer potential involves a series of in vitro assays to determine its effects on cancer cell proliferation, viability, and the induction of apoptosis.

Cytotoxicity and Antiproliferative Assays

These assays are fundamental in determining the dose-dependent effects of this compound on cancer cell lines.

Experimental Protocols:

  • Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines, such as A549 and H1299, are commonly used.[5][7] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, and 30 μM) for a specified duration, typically 48 to 72 hours.[5][7]

  • Cell Viability Assessment (Trypan Blue Dye Exclusion):

    • After treatment, cells are harvested by trypsinization.

    • A small aliquot of the cell suspension is mixed with an equal volume of trypan blue dye.

    • Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer under a microscope.[5]

    • The percentage of viable cells is calculated relative to an untreated control.

  • Antiproliferative Effect Assessment:

    • Following treatment, the total number of cells in each well is counted.

    • The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is determined.

Quantitative Data Summary:

Cell LineAssay Duration (h)IC50 Value (μM)Reference
H1299484.1[7]
A54948Not explicitly stated, but significant antiproliferative effects observed at 10-30 μM.[5]
A549Not specified>6.25 (did not significantly reduce cell viability)[8]

Note: Discrepancies in IC50 values can arise from variations in experimental conditions and cell line passages.

Apoptosis Induction Assays

These experiments aim to determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Experimental Protocols:

  • Flow Cytometry for Sub-G1 Population Analysis:

    • A549 cells are treated with this compound (e.g., 0, 10, 20, and 30 μM) for 48 hours.[7]

    • Cells are harvested, washed, and fixed in ethanol.[7]

    • Fixed cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry. Apoptotic cells are identified by a sub-G1 peak, which represents fragmented DNA.[9]

  • Caspase Activity Assay:

    • Cancer cells (e.g., A549, H1299) are treated with a fixed concentration of this compound (e.g., 20 μM) for 48 hours.[5][7]

    • Cell lysates are prepared and incubated with fluorogenic substrates specific for different caspases (e.g., caspase-2, -3, and -9).[7]

    • The fluorescence generated by the cleavage of the substrate is measured using a microplate reader to quantify caspase activity.[5]

Quantitative Data Summary: Caspase Activation

Cell LineTreatmentActivated CaspasesReference
A54920 μM this compound for 48hCaspase-2, -3, -9[4]
H129920 μM this compound for 48hCaspase-2, -3, -9[7]
Elucidation of Apoptotic Signaling Pathway

Further investigation into the mechanism of action involves identifying the molecular pathways targeted by this compound.

Experimental Protocol: Western Blotting

  • Cells are treated with this compound for various time points (e.g., 12 and 24 hours).[5]

  • Total protein is extracted from the cell lysates.

  • Protein concentrations are determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., PUMA, Mcl-1, Bax, β-actin).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescence detection system.

Key Findings on the Mechanism of Action:

  • This compound induces apoptosis through a Bcl-2 family-dependent mitochondrial pathway.[4][5]

  • It increases the expression of the pro-apoptotic protein PUMA.[4][5]

  • It decreases the expression of the anti-apoptotic protein Mcl-1.[4][5]

  • These changes facilitate the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, triggering the downstream activation of caspases.[4][5]

  • The cytotoxic effects are significantly reduced when Bax expression is knocked down, confirming its crucial role.[7]

Visualization of Experimental Workflow and Signaling Pathway:

G cluster_workflow Anticancer Bioactivity Screening Workflow A Cancer Cell Culture (e.g., A549, H1299) B Treatment with This compound (Varying Concentrations) A->B C Cytotoxicity Assay (Trypan Blue) B->C D Apoptosis Assay (Flow Cytometry, Caspase Activity) B->D E Mechanism Study (Western Blot) B->E F Data Analysis (IC50, Protein Levels) C->F D->F E->F

Caption: Workflow for anticancer screening of this compound.

G cluster_pathway This compound-Induced Apoptotic Pathway DestruxinB2 This compound PUMA PUMA DestruxinB2->PUMA Upregulates Mcl1 Mcl-1 DestruxinB2->Mcl1 Downregulates Caspase2 Caspase-2 DestruxinB2->Caspase2 Activation Bax_cyto Bax (Cytosol) PUMA->Bax_cyto Mcl1->Bax_cyto Bax_mito Bax (Mitochondria) Bax_cyto->Bax_mito Translocation Mitochondrion Mitochondrion Bax_mito->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Caspase2->Caspase3 Activation G cluster_workflow_insect Insecticidal Bioassay Workflow A Rearing of Test Insects (e.g., S. litura larvae) C Administration A->C B Preparation of This compound Doses B->C D Topical Application C->D E Ingestion Assay C->E F Combined Method C->F G Observation Period (e.g., 48 hours) D->G E->G F->G H Mortality Assessment G->H I Data Analysis (LD50 Calculation) H->I

References

The Structure-Activity Relationship of Destruxin Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. These natural products exhibit a wide array of biological activities, including potent insecticidal, phytotoxic, antiviral, and anticancer properties. The core structure of destruxins consists of a five amino acid ring and one α-hydroxy acid, creating a unique cyclic depsipeptide scaffold. Variations in the amino acid residues and the side chain of the α-hydroxy acid give rise to a diverse family of over 35 known destruxin analogs. This structural diversity provides a fertile ground for investigating structure-activity relationships (SAR), aiming to develop analogs with enhanced potency and selectivity for therapeutic or agricultural applications. This guide provides an in-depth analysis of the SAR of destruxin analogs, focusing on their cytotoxic and insecticidal activities, details key experimental protocols for their evaluation, and illustrates the signaling pathways through which they exert their effects.

Core Structure of Destruxins

The generalized structure of destruxins is a cyclic hexadepsipeptide with the sequence cyclo-(α-Hy-Pro-Ile-N-MeVal-N-MeAla-β-Ala). Individual destruxins are distinguished by substitutions at the R group of the α-hydroxy acid and other amino acid positions. For instance, Destruxin A, B, and E, three of the most studied analogs, differ in the side chain of the α-hydroxy acid. Understanding these structural nuances is critical to deciphering their SAR.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of destruxin analogs is highly dependent on their chemical structure. Modifications to the peptide ring and the α-hydroxy acid side chain can significantly modulate their potency and selectivity. The following tables summarize the quantitative SAR data for various destruxin analogs against different cancer cell lines and insect species.

Table 1: Cytotoxic Activity of Destruxin Analogs Against Human Cancer Cell Lines
Destruxin AnalogStructural ModificationCell LineIC50 (µM)Reference
Destruxin B R = -CH(CH3)CH2CH3A549 (Lung)4.9[1][2]
H1299 (Lung)4.1[1]
Toledo (Lymphoma)~5.05-10.1[3]
Destruxin A R = -CH2CH=C(CH3)2HCT116 (Colon)Micromolar range
Destruxin E Epoxide on R group of α-hydroxy acidHCT116 (Colon)Nanomolar range
OCLs (Osteoclasts)0.01-0.05 (Morphological changes)[4]

Note: Comprehensive IC50 values for a wide range of synthetic analogs are not consistently available in the public literature, highlighting an area for future research.

Table 2: Insecticidal Activity of Destruxin Analogs
Destruxin AnalogTarget InsectAssay MethodLC50 / LD50Reference
Crude Destruxin (M-19 strain) Spodoptera litura (12-day-old larvae)Ingestion0.17 µg/g[5][6]
Topical Application0.237 µg/g[5][6]
Combined0.045 µg/g[5][6]
Destruxin A Plutella xylostellaMore active than other natural compounds[7]
Destruxin E Plutella xylostellaSimilar activity to Destruxin A[7]
Brominated Destruxin Bombyx mori cell lineCytotoxicity assayRelatively active[7]
Linearized Destruxin A Bombyx mori cell lineCytotoxicity assayNot toxic[7]

Experimental Protocols

The evaluation of destruxin analogs necessitates robust and reproducible experimental protocols. The following sections detail the methodologies for key assays used to determine cytotoxicity and apoptosis.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the destruxin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or shaking the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Annexin V-FITC and Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • PBS

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with destruxin analogs for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Caspase Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases (e.g., caspase-3/7) or initiator caspases (e.g., caspase-8, caspase-9) involved in apoptosis.[17][18][19][20]

Principle: The assay utilizes a specific peptide substrate for the target caspase, which is conjugated to a fluorescent reporter molecule. When the caspase is active in apoptotic cells, it cleaves the substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the caspase activity.

Materials:

  • Fluorometric Caspase Activity Assay Kit (e.g., for Caspase-3/7, -8, or -9)

  • Fluorometric microplate reader

  • 96-well plates (black, clear bottom for cell-based assays)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with destruxin analogs to induce apoptosis.

  • Reagent Preparation: Prepare the caspase substrate solution according to the kit manufacturer's instructions.

  • Cell Lysis and Incubation (Homogeneous "Add-Mix-Measure" Protocol):

    • Add the prepared caspase reagent directly to the wells containing the cells.

    • Mix gently and incubate at room temperature for 1-2 hours, protected from light. The reagent typically contains lysis agents and the substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., for AMC substrate: Ex/Em = 350/450 nm; for R110 substrate: Ex/Em = 499/521 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to the caspase activity. Compare the fluorescence of treated samples to untreated controls.

Signaling Pathways and Mechanisms of Action

Destruxin analogs exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways implicated in the action of different destruxins.

Destruxin B-Induced Apoptosis via the Bcl-2 Family-Dependent Mitochondrial Pathway

Destruxin B has been shown to induce apoptosis in human non-small cell lung cancer cells through the intrinsic mitochondrial pathway.[1][21][22] It modulates the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

Destruxin_B_Apoptosis_Pathway DestruxinB Destruxin B PUMA PUMA (Pro-apoptotic) DestruxinB->PUMA Upregulates Mcl1 Mcl-1 (Anti-apoptotic) DestruxinB->Mcl1 Downregulates Bax_cyto Bax (Cytosol) PUMA->Bax_cyto Mcl1->Bax_cyto Bax_mito Bax (Mitochondria) Bax_cyto->Bax_mito Translocation Mitochondrion Mitochondrion Bax_mito->Mitochondrion Forms pore CytoC Cytochrome c Mitochondrion->CytoC Release Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Destruxin B induces apoptosis by upregulating PUMA and downregulating Mcl-1, leading to Bax translocation, mitochondrial cytochrome c release, and caspase activation.

Potential Involvement of Destruxin A in the mTOR Signaling Pathway

Research in insects suggests that Destruxin A may interact with proteins involved in cellular transport and signaling, potentially affecting the mTOR (mechanistic target of rapamycin) pathway.[23] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[24][25] While the direct mechanism is still under investigation, this pathway represents a plausible target for Destruxin A's cytotoxic effects.

Destruxin_A_mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb GAP activity mTORC1 mTORC1 Rheb->mTORC1 ProteinSynth Protein Synthesis (Cell Growth, Proliferation) mTORC1->ProteinSynth Autophagy Autophagy mTORC1->Autophagy DestruxinA Destruxin A (Hypothesized) DestruxinA->mTORC1 Inhibition?

Caption: Hypothesized inhibition of the mTORC1 pathway by Destruxin A, which could disrupt the regulation of protein synthesis and autophagy, leading to cytotoxicity.

Destruxin E's Effect on Osteoclast Function

Destruxin E has been shown to inhibit bone resorption by disrupting the cellular architecture of osteoclasts, the cells responsible for bone degradation.[4] This effect is mediated by the disorganization of the actin cytoskeleton, which is crucial for the formation of the 'sealing zone' required for bone resorption.

Destruxin_E_Osteoclast_Workflow Osteoclast Osteoclast Precursor MatureOC Mature Osteoclast Osteoclast->MatureOC Differentiation RANKL RANKL Signaling RANKL->Osteoclast ActinRing Actin Ring Formation (Sealing Zone) MatureOC->ActinRing Resorption Bone Resorption ActinRing->Resorption NoRing Disrupted Actin Cytoskeleton DestruxinE Destruxin E DestruxinE->ActinRing Disrupts NoResorption Inhibited Bone Resorption NoRing->NoResorption

Caption: Destruxin E inhibits bone resorption by disrupting the formation of the actin ring in osteoclasts, a critical structure for their function.

Conclusion and Future Directions

The study of destruxin analogs has revealed a fascinating and complex structure-activity relationship. Minor modifications to the cyclic depsipeptide core can lead to significant changes in biological activity, highlighting the potential for rational design of novel therapeutic agents and insecticides. The data indicates that hydrophilicity and specific side-chain functionalities play a crucial role in the potency of these compounds. While progress has been made in understanding their mechanisms of action, particularly in the context of apoptosis and cytoskeletal disruption, further research is needed to fully elucidate their molecular targets. The development of more comprehensive quantitative SAR models, supported by the synthesis and evaluation of a wider range of analogs, will be instrumental in unlocking the full potential of the destruxin scaffold for drug discovery and development.

References

Desmethyldestruxin B2: A Technical Guide on its Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyldestruxin B2 is a cyclic hexadepsipeptide belonging to the destruxin family of mycotoxins, which are secondary metabolites produced by the entomopathogenic fungus Metarhizium anisopliae. While the destruxin family is broadly recognized for its insecticidal and cytotoxic activities, desmethylthis compound has emerged as a compound of interest for its specific antiviral properties, particularly against the Hepatitis B virus (HBV). This document provides a comprehensive overview of the known biological activities of desmethylthis compound, with a focus on its anti-HBV effects. It includes available quantitative data, a detailed, representative experimental protocol for assessing its primary biological activity, and a discussion of its potential mechanisms of action, while also highlighting areas where further research is required.

Core Biological Properties

The primary and most well-documented biological property of desmethylthis compound is its ability to suppress the production of Hepatitis B virus surface antigen (HBsAg) in human hepatoma cells.[1] This finding positions desmethylthis compound as a potential lead compound for the development of novel anti-HBV therapeutics.

While specific data for desmethylthis compound is limited, the broader class of destruxins, isolated from Metarhizium anisopliae, has demonstrated a range of biological effects, including:

  • Antiviral Activity: Crude extracts containing a mixture of destruxins have been shown to inhibit the gene expression and replication of HBV both in vitro and in vivo.

  • Insecticidal Activity: Destruxins are known to be potent insecticidal agents.

  • Cytotoxic Activity: Various destruxins have exhibited cytotoxic effects against different cancer cell lines.

It is important to note that while desmethylthis compound is a member of the destruxin family, its specific biological activity profile, particularly regarding insecticidal and cytotoxic effects, requires further dedicated investigation.

Quantitative Data

Quantitative data on the anti-HBV activity of a crude mixture of destruxins from M. anisopliae var. dcjhyium has been reported. While not specific to purified desmethylthis compound, this data provides a valuable indication of the potential potency of this class of compounds.

Compound/ExtractTargetCell LineIC50
Crude DestruxinsHBsAg ProductionHepG2.2.15~1.4 µg/ml
Crude DestruxinsHBeAg ProductionHepG2.2.15~1.2 µg/ml
Crude DestruxinsHBV DNA ReplicationHepG2.2.15Not specified

Note: The provided IC50 values are for a crude extract and not for purified desmethylthis compound. Further studies are required to determine the precise IC50 of the pure compound.

Experimental Protocols

The following is a representative, detailed protocol for an in vitro assay to determine the inhibitory effect of desmethylthis compound on HBsAg production in a human hepatoma cell line. This protocol is based on established methodologies for assessing anti-HBV activity.

HBsAg Suppression Assay in Hep3B Cells

Objective: To quantify the dose-dependent inhibition of Hepatitis B surface antigen (HBsAg) production by desmethylthis compound in the human hepatoma cell line, Hep3B.

Materials:

  • Hep3B human hepatoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Desmethylthis compound (of known purity)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • HBsAg Radioimmunoassay (RIA) kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Culture and Seeding:

    • Maintain Hep3B cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of desmethylthis compound in DMSO.

    • Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5%.

    • After 24 hours of cell seeding, remove the old medium and replace it with the medium containing the various concentrations of desmethylthis compound. Include a vehicle control (medium with DMSO) and a positive control (a known HBsAg inhibitor, if available).

  • Incubation:

    • Incubate the treated cells for a predetermined period, typically 48 to 72 hours.

  • Supernatant Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well. This supernatant will contain the secreted HBsAg.

  • Quantification of HBsAg by Radioimmunoassay (RIA):

    • Perform the HBsAg RIA according to the manufacturer's instructions. This typically involves the following steps:

      • Addition of a specific volume of supernatant to antibody-coated tubes or wells.

      • Addition of a radiolabeled antibody that also binds to HBsAg.

      • Incubation to allow for the formation of a "sandwich" complex (antibody-HBsAg-radiolabeled antibody).

      • Washing steps to remove unbound radiolabeled antibody.

      • Measurement of the radioactivity in each tube or well using a gamma counter.

  • Data Analysis:

    • The amount of radioactivity is directly proportional to the amount of HBsAg in the supernatant.

    • Calculate the percentage of HBsAg inhibition for each concentration of desmethylthis compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of HBsAg production is inhibited) using non-linear regression analysis.

  • Cytotoxicity Assay (Concurrent):

    • In a parallel 96-well plate, perform a standard cytotoxicity assay (e.g., MTT or LDH assay) with the same concentrations of desmethylthis compound to ensure that the observed reduction in HBsAg is not due to cell death.

Mechanism of Action and Signaling Pathways

Based on the available scientific literature, the precise mechanism of action and the specific signaling pathways affected by desmethylthis compound in the context of its anti-HBV activity have not yet been elucidated. The observed suppression of HBsAg production suggests that desmethylthis compound may interfere with viral protein synthesis, post-translational modification, or secretion. However, without further experimental data, any proposed mechanism remains speculative.

Future research should focus on investigating the effects of desmethylthis compound on various stages of the HBV life cycle, including:

  • Viral entry

  • cccDNA formation and stability

  • Viral transcription

  • Viral DNA replication

  • Viral assembly and egress

Furthermore, studies exploring the impact of desmethylthis compound on host cell signaling pathways that are known to be modulated by HBV, such as the NF-κB, PI3K/Akt, and MAPK pathways, are warranted to uncover its molecular targets.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_end Outcome start Start culture Culture Hep3B Cells start->culture seed Seed Cells in 96-well Plates culture->seed prepare Prepare Desmethylthis compound Dilutions seed->prepare treat Treat Cells prepare->treat incubate Incubate (48-72h) treat->incubate collect Collect Supernatant incubate->collect cytotox Cytotoxicity Assay incubate->cytotox ria HBsAg Radioimmunoassay (RIA) collect->ria data Data Analysis (IC50) ria->data cytotox->data end End data->end

Caption: Workflow for HBsAg Suppression Assay.

Conclusion and Future Directions

Desmethylthis compound presents a promising starting point for the development of new antiviral agents against Hepatitis B. Its demonstrated ability to suppress HBsAg production in a relevant human cell line is a significant finding. However, to advance this compound through the drug discovery pipeline, several critical knowledge gaps must be addressed.

Future research efforts should be prioritized to:

  • Determine the specific IC50 value of purified desmethylthis compound for HBsAg, HBeAg, and HBV DNA replication inhibition.

  • Elucidate the mechanism of action by which desmethylthis compound exerts its anti-HBV effects.

  • Identify the specific cellular and/or viral targets of desmethylthis compound.

  • Investigate the broader biological activity profile of desmethylthis compound, including its potential insecticidal and cytotoxic properties, to assess its selectivity and potential off-target effects.

  • Conduct in vivo studies to evaluate the efficacy and safety of desmethylthis compound in animal models of HBV infection.

By addressing these key questions, the full therapeutic potential of desmethylthis compound as an anti-HBV agent can be realized.

References

Methodological & Application

Application Note: Quantification of Destruxin B2 using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, such as Metarhizium anisopliae.[1] Among them, destruxin B2 is of significant interest due to its insecticidal and potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control in biocontrol agent production, as well as for research and development in pharmaceuticals. This application note provides a detailed protocol for the quantification of this compound in fungal fermentation broths using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Sodium chloride (NaCl)

  • Dichloromethane (CH2Cl2)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction manifold

  • Rotary evaporator or nitrogen evaporator

Sample Preparation: Extraction from Fungal Fermentation Broth

Two primary methods for the extraction of this compound from liquid culture are presented below.

Method A: Acetonitrile Partitioning This method is suitable for initial purification and concentration from the fermentation broth.[1]

  • Harvest the fermentation broth by centrifugation or filtration to remove fungal mycelia.

  • Mix the clarified broth with an equal volume of acetonitrile.

  • Add 5% (w/v) NaCl to the mixture to facilitate phase separation.

  • Vortex the mixture vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper organic (acetonitrile) layer, which contains the majority of the destruxins.[1]

  • The organic extract can be concentrated by lyophilization or evaporation.

Method B: Liquid-Liquid Extraction with Dichloromethane This method is an alternative for extracting destruxins.[2]

  • After removing the mycelia, extract the filtrate with an equal volume of dichloromethane (CH2Cl2).

  • Repeat the extraction three times to ensure high recovery.

  • Pool the organic layers and concentrate using a rotary evaporator.

Sample Clean-up: Solid-Phase Extraction (SPE)

For cleaner samples and to remove interfering matrix components, an SPE step is recommended.[3]

  • Condition a C18 SPE cartridge by passing methanol followed by HPLC-grade water.

  • Re-dissolve the dried extract from the previous step in a minimal amount of the initial mobile phase.

  • Load the sample onto the conditioned C18 cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 25% methanol in water) to remove polar impurities.

  • Elute the destruxins with a higher concentration of organic solvent (e.g., 75-100% methanol or acetonitrile).

  • Dry the eluted fraction under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the purified extract in the mobile phase for HPLC analysis.

HPLC Conditions

The following HPLC conditions are a starting point and may require optimization for specific instruments and columns.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a lower percentage of B, increasing to a higher percentage over 20-30 minutes.[3] A potential gradient could be: 10% B to 100% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temp. 40 °C[4]
Injection Vol. 20 µL
Detection UV at 210-220 nm (or PDA detection from 200-400 nm for peak purity assessment)[3]
Preparation of Standard Solutions and Calibration Curve
  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

Data Presentation

The performance of the HPLC method should be validated according to standard guidelines. The following table summarizes typical validation parameters for a quantitative HPLC method.

Validation Parameter Typical Acceptance Criteria Example Data
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio (S/N) of 10:10.3 µg/mL
Precision (RSD%) Intraday RSD ≤ 2%, Interday RSD ≤ 3%Intraday: 1.2%, Interday: 2.5%[3]
Accuracy (Recovery %) 80-120%95-105%
Selectivity/Specificity The peak for this compound should be well-resolved from other components and spectrally pure.[3]Peak purity index > 0.995
Stability (RSD%) RSD ≤ 5% over 24 hours at room temperature and 4°CRSD < 3% at 4°C for 24h

Mandatory Visualization

The following diagrams illustrate the experimental workflow for this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis fermentation Fungal Fermentation Broth filtration Filtration/Centrifugation fermentation->filtration extraction Liquid-Liquid or Acetonitrile Extraction filtration->extraction concentration Evaporation extraction->concentration spe Solid-Phase Extraction (SPE) concentration->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV/PDA Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship start Start: Fungal Culture extraction Extraction of Crude Destruxins start->extraction Step 1 cleanup Sample Clean-up (e.g., SPE) extraction->cleanup Step 2 hplc HPLC Analysis cleanup->hplc Step 3 data_processing Data Processing hplc->data_processing Step 4 result Result: This compound Concentration data_processing->result Step 5

Caption: Logical steps in the analysis of this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of Destruxin B2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Destruxin B2 is a cyclic hexadepsipeptide belonging to the destruxin family of mycotoxins produced by various entomopathogenic fungi, such as Metarhizium anisopliae. These compounds exhibit a range of biological activities, including insecticidal, phytotoxic, and anticancer properties. The potent bioactivity of this compound has garnered interest in its potential as a lead compound in drug development. Accurate identification and quantification of this compound are crucial for pharmacological studies, quality control of biological control agents, and food safety assessment. This application note details a robust methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on its fragmentation pattern for structural confirmation and providing a protocol for its quantification.

Data Presentation

The fragmentation of this compound, a cyclic hexadepsipeptide with the structure cyclo(D-Hmp-Pro-Ile-N-MeVal-N-MeAla-β-Ala), where Hmp is 2-hydroxy-4-methylpentanoic acid, follows a predictable pattern upon collision-induced dissociation (CID). The primary fragmentation pathway involves the opening of the depside bond followed by consecutive losses of amino acid residues. While high-resolution mass spectrometry provides exact masses for unequivocal identification, the nominal mass fragments are summarized below for clarity. The protonated molecule [M+H]⁺ of this compound has a calculated m/z of 594.36.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
594.4495.399.1[M+H - N-MeVal]⁺
594.4481.3113.1[M+H - Ile]⁺
594.4424.3170.1[M+H - Pro - H₂O]⁺
594.4396.3198.1[M+H - Ile - N-MeAla]⁺
594.4297.2297.2[Pro-Ile-N-MeVal]⁺
594.4198.1396.3[Pro-Ile]⁺
594.4114.1480.3[Ile]⁺ immonium ion
594.486.1508.3[N-MeVal]⁺ immonium ion
594.470.1524.3[Pro]⁺ immonium ion

This table represents a generalized fragmentation pattern based on the known fragmentation of destruxins. Actual observed fragments and their relative intensities may vary depending on the instrument and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from fungal cultures.

1. Sample Preparation: Extraction of this compound from Metarhizium sp. Culture

  • Culture Growth: Inoculate Metarhizium sp. in a suitable liquid medium (e.g., Sabouraud Dextrose Broth) and incubate at 25-28°C with shaking for 7-10 days.

  • Filtration: Separate the fungal biomass from the culture broth by vacuum filtration through a cheesecloth or a similar filter.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Drying and Reconstitution:

    • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight (Q-TOF) or a triple quadrupole instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 600 L/h.

    • Data Acquisition: Full scan mode (m/z 100-1000) and tandem MS (MS/MS) mode.

    • Precursor Ion for MS/MS: m/z 594.4.

    • Collision Energy: Ramped from 10 to 40 eV to generate a rich fragmentation spectrum.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing culture Fungal Culture filtration Filtration culture->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction drying Drying and Evaporation extraction->drying reconstitution Reconstitution in Methanol drying->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc esi Electrospray Ionization (ESI+) hplc->esi ms Full Scan MS (m/z 100-1000) esi->ms msms Tandem MS (MS/MS) of m/z 594.4 ms->msms identification Identification based on Accurate Mass and Fragmentation Pattern msms->identification quantification Quantification identification->quantification

Experimental workflow for this compound analysis.

signaling_pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade destruxin_b2 This compound puma PUMA (Upregulation) destruxin_b2->puma mcl1 Mcl-1 (Downregulation) destruxin_b2->mcl1 caspase2 Caspase-2 Activation destruxin_b2->caspase2 bax Bax Translocation to Mitochondria puma->bax mcl1->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase2->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound induced apoptosis signaling pathway.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2] The proposed mechanism involves the modulation of the Bcl-2 family of proteins. This compound treatment leads to the upregulation of the pro-apoptotic protein PUMA and the downregulation of the anti-apoptotic protein Mcl-1.[2][3] This shift in the balance of pro- and anti-apoptotic proteins facilitates the translocation of Bax from the cytosol to the mitochondrial outer membrane.[2][3] The subsequent oligomerization of Bax leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[1][2] Additionally, this compound has been observed to activate caspase-2, which can act upstream of the mitochondria.[1] Both caspase-9 and caspase-2 can then activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[1][4]

References

Application Notes and Protocols for the Extraction and Purification of Destruxin B2 from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Destruxin B2, a cyclic hexadepsipeptide belonging to the destruxin family of mycotoxins, is a secondary metabolite produced by various entomopathogenic fungi, most notably Metarh-izium anisopliae.[1][2] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including insecticidal, antiviral, and potential anticancer properties. This document provides a comprehensive protocol for the extraction and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined below are compiled from various scientific reports and provide a robust framework for obtaining high-purity this compound for experimental use.

Data Presentation

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction methodology. The following table summarizes reported production yields of destruxins in submerged cultures of Metarh-izium anisopliae to provide a comparative overview.

Fungal StrainCulture ConditionsDestruxin B Yield (mg/L)Reference
M. anisopliaeShaker flask, optimized medium (maltose, peptone, β-alanine, glucose)232[3]
M. anisopliae5 L Stirred-Tank Reactor, pH 9310.6[4]
M. anisopliae5 L Stirred-Tank Reactor, uncontrolled pH190.0[4]
M. anisopliaeShaker flask, initial pH 9240.6[4]

Experimental Protocols

The extraction and purification of this compound is a multi-step process that begins with fungal fermentation, followed by solvent extraction and a series of chromatographic separations.

Fungal Culture and Fermentation
  • Fungal Strain: Metarh-izium anisopliae is the most commonly used fungus for destruxin production.

  • Culture Medium: A typical liquid medium consists of 3% maltose and 0.5% bactopeptone.[3] Alternatively, Czapek-Dox broth supplemented with 0.5% bactopeptone can be used.

  • Fermentation Conditions: The fungus is cultivated in a submerged culture at 28°C with agitation (e.g., 150 rpm) for approximately 14 days.[5] The pH of the culture can influence the yield, with studies showing higher yields at a controlled pH of 9.[4]

Extraction of Crude Destruxins

Following fermentation, the fungal biomass is separated from the culture broth by filtration or centrifugation. The supernatant, which contains the secreted destruxins, is then subjected to solvent extraction.

  • Solvent Extraction:

    • Method 1: Methylene Dichloride Extraction: The culture filtrate is extracted three times with an equal volume of methylene dichloride (CH₂Cl₂).[1] The organic layers are then pooled and concentrated under vacuum.

    • Method 2: Acetonitrile Extraction: An equal volume of acetonitrile is mixed with the fermentation broth, along with 5% NaCl, which results in the formation of two layers.[2] The upper organic layer, containing 80-95% of the destruxins, is collected.[2] This method is noted for its high extraction efficiency.[2]

  • Concentration: The organic extract is concentrated in vacuo using a rotary evaporator to yield a crude extract.

Purification of this compound

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.

  • Step 1: Ion-Exchange Chromatography

    • Purpose: To perform an initial "clean-up" of the crude extract.[6]

    • Procedure: The crude extract is passed through a cation-exchange column followed by an anion-exchange column (e.g., Amberlite IR 120 Plus).[1] The column is washed with distilled water, and the fractions containing destruxins are collected.

  • Step 2: Silica Gel Chromatography

    • Purpose: To separate the destruxins from other components based on polarity.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of chloroform-methanol is typically used for elution.[1] The process may start with a low polarity mixture (e.g., 99:1 chloroform:methanol) with a stepwise increase in the proportion of methanol to 5%.[1] Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

  • Step 3: High-Performance Liquid Chromatography (HPLC)

    • Purpose: For final purification and quantification of this compound. A semi-preparative HPLC system is often used.[2]

    • Column: A reversed-phase C18 column is commonly employed.

    • Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase.[2][7] The separation can be optimized by adjusting the acetonitrile/water ratio in a gradient elution.[2][8] A flatter gradient slope can lead to better separation.[2][8]

    • Detection: UV detection at a specific wavelength (e.g., 205 nm) is used to monitor the elution of destruxins.[9]

    • Quantification: A linear regression curve of concentration versus peak area is generated using a purified this compound standard for accurate quantification.[2][8]

Purity and Identity Confirmation

The purity of the final product is assessed by analytical HPLC, which should show a single major peak corresponding to this compound. The identity of the purified compound can be confirmed using mass spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry - FAB-MS or Electrospray Ionization Mass Spectrometry - ESI-MS).[1][2][7]

Mandatory Visualization

Extraction_Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Crude Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis and Quantification fungal_culture Metarhizium anisopliae Culture fermentation Submerged Fermentation (Liquid Medium, 28°C, 14 days) fungal_culture->fermentation separation Filtration / Centrifugation fermentation->separation solvent_extraction Solvent Extraction (Methylene Dichloride or Acetonitrile) separation->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration ion_exchange Ion-Exchange Chromatography concentration->ion_exchange silica_gel Silica Gel Chromatography ion_exchange->silica_gel hplc Semi-Preparative HPLC (C18) silica_gel->hplc analysis Purity Check (Analytical HPLC) Identity Confirmation (MS) hplc->analysis quantification Quantification analysis->quantification final_product Purified this compound quantification->final_product

Caption: Workflow for this compound Extraction and Purification.

References

Measuring Destruxin B2 Cytotoxicity: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin B2, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, has garnered significant interest in cancer research for its cytotoxic properties.[1][2][3] It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung cancer and leukemia.[1][2] Understanding the cytotoxic mechanisms of this compound is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for commonly used cell-based assays to measure the cytotoxicity of this compound. These assays are essential tools for quantifying its effects on cell viability, membrane integrity, and the induction of apoptosis.

Key Cell-Based Assays for this compound Cytotoxicity

Several robust and well-established cell-based assays can be employed to evaluate the cytotoxic effects of this compound. The choice of assay depends on the specific aspect of cytotoxicity being investigated. Here, we detail the protocols for three fundamental assays:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[4][5][6]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of a cytosolic enzyme.[7][8]

  • Caspase Activity Assay: To determine the induction of apoptosis by measuring the activity of key effector caspases.[9][10][11]

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following tables summarize quantitative data on the cytotoxic effects of this compound from published studies, providing a comparative overview of its potency in different cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Non-small cell lung cancer484.9[1]
H1299Non-small cell lung cancer484.1[1]
P388Leukemia489.4 µg/ml[2]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells

This compound Conc. (µM)Incubation Time (h)Sub-G1 Population (%)Caspase-3 Activation (Fold Increase)Reference
1048IncreasedNot specified[1][12]
2048Increased~2.5[1][12]
3048IncreasedNot specified[1][12]

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4][6] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • This compound stock solution

  • Target cells (e.g., A549)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[4]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated cells as a negative control and a medium-only blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used for background subtraction.[4][13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate (4h) mtt_addition->incubation2 solubilization Add Solubilization Solution incubation2->solubilization readout Measure Absorbance (570nm) solubilization->readout analysis Calculate Cell Viability readout->analysis

MTT Assay Experimental Workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[14]

Materials:

  • This compound stock solution

  • Target cells and complete culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7] A reference wavelength of 680 nm can be used for background correction.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

LDH_Assay_Workflow start Seed & Treat Cells incubation Incubate start->incubation centrifuge Centrifuge Plate incubation->centrifuge supernatant Transfer Supernatant to New Plate centrifuge->supernatant reaction_mix Add LDH Reaction Mix supernatant->reaction_mix incubation2 Incubate (RT, 30 min) reaction_mix->incubation2 stop_solution Add Stop Solution incubation2->stop_solution readout Measure Absorbance (490nm) stop_solution->readout analysis Calculate % Cytotoxicity readout->analysis

LDH Assay Experimental Workflow.
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16] The assay utilizes a specific substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.[11]

Materials:

  • This compound stock solution

  • Target cells and complete culture medium

  • Multi-well plates

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing caspase substrate, e.g., DEVD-pNA, and reaction buffer with DTT)[11]

  • Microplate reader (for colorimetric or fluorometric detection)

Protocol:

  • Induce Apoptosis: Seed cells and treat with this compound for the desired time to induce apoptosis.[11]

  • Cell Lysis:

    • For adherent cells, aspirate the medium and wash with cold PBS. Add chilled cell lysis buffer and scrape the cells.

    • For suspension cells, centrifuge to pellet the cells, discard the supernatant, and resuspend in chilled cell lysis buffer.

    • Incubate the lysate on ice for 10 minutes.[11]

  • Prepare Lysate for Assay: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.[11] Determine the protein concentration of the lysate.

  • Caspase Reaction:

    • Add 50-200 µg of protein lysate to each well of a 96-well plate.

    • Prepare the reaction mixture containing reaction buffer and DTT.

    • Add the reaction mixture to each well.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to a final concentration of 200 µM.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[11][16]

  • Signal Detection: Measure the absorbance at 400-405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[9][11]

  • Data Analysis: Compare the signal from the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

This compound-Induced Apoptotic Signaling Pathway

This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway in human non-small cell lung cancer cells.[1][17] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1][18]

DestruxinB2_Apoptosis_Pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade destruxinB This compound puma PUMA (Upregulation) destruxinB->puma induces mcl1 Mcl-1 (Downregulation) destruxinB->mcl1 inhibits caspase2 Caspase-2 (Activation) destruxinB->caspase2 activates bax Bax puma->bax inhibits inhibition by Bcl-2 mcl1->bax inhibits bax_translocation Bax Translocation to Mitochondria bax->bax_translocation bcl2 Bcl-2 bcl2->bax inhibits cytochrome_c Cytochrome c Release bax_translocation->cytochrome_c caspase9 Caspase-9 (Activation) cytochrome_c->caspase9 caspase3 Caspase-3 (Activation) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase2->cytochrome_c may act upstream

This compound Apoptotic Signaling Pathway.

Conclusion

The cell-based assays detailed in this document provide a robust framework for investigating the cytotoxic effects of this compound. By employing the MTT, LDH, and caspase activity assays, researchers can obtain quantitative data on changes in cell viability, membrane integrity, and the induction of apoptosis. This multi-faceted approach is essential for a comprehensive understanding of the cytotoxic mechanisms of this compound and for evaluating its potential as an anticancer agent.

References

Application Notes and Protocols for Evaluating the Efficacy of Destruxin B2 in Insect Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin B2 is a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae. It belongs to a class of secondary metabolites known for their potent insecticidal properties. This compound, like other destruxins, exhibits a range of biological activities, including contact and stomach toxicity, antifeedant effects, and immunosuppressive actions in insects. The primary mode of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH gradients across cellular and organellar membranes in insects. This disruption leads to a cascade of physiological disturbances, ultimately causing paralysis and mortality.

These application notes provide detailed protocols for conducting insect bioassays to evaluate the efficacy of this compound. The protocols cover various application methods, including topical application, ingestion, and injection, to allow for a comprehensive assessment of its insecticidal potential.

Data Presentation: Efficacy of Destruxins Against Various Insect Species

The following tables summarize the quantitative efficacy of destruxins from various studies. It is important to note that much of the available data is for crude destruxin extracts or for destruxins other than B2. However, this information provides a valuable baseline for comparison and for designing dose-response experiments for this compound.

Table 1: Efficacy of Crude Destruxin Against Spodoptera litura (Lepidoptera: Noctuidae) Larvae

Application MethodLarval Age (days)LD50 (µg/g body weight)Citation
Topical Application120.237[1]
Ingestion Assay120.17[1]
Combined Application120.045[1]

Table 2: Efficacy of this compound Against Insect Cells

Cell LineAssay TypeEndpointValueCitation
Sf9 (from Spodoptera frugiperda)Electric Cell-substrate Impedance Sensing (ECIS)ECIS5092 µM[2]

Table 3: Mortality Rates of Various Destruxins Against Anastrepha obliqua (Diptera: Tephritidae) Adults

Destruxin FractionConcentrationMortality (after 48h)Citation
Destruxin ANot specified100%
Destruxin A2Not specified60.0%
Destruxin B (in a fraction with other destruxins)Not specified81.3%

Experimental Protocols

The following are detailed protocols for conducting insect bioassays with this compound. It is recommended to perform preliminary range-finding studies to determine the appropriate concentration range for the target insect species.

Protocol 1: Topical Application Bioassay

This method assesses the contact toxicity of this compound.

Materials:

  • This compound of known purity

  • Acetone or other suitable volatile solvent

  • Micropipette or micro-applicator

  • Test insects (e.g., third-instar larvae of Spodoptera litura)

  • Petri dishes or ventilated containers

  • Artificial diet or host plant material

  • Incubator set to appropriate temperature and humidity for the test insect

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions to create a range of concentrations for the bioassay. A solvent-only control should also be prepared.

  • Insect Handling: Select healthy, uniform-sized insects for the assay. Anesthetize the insects briefly with CO2 if necessary to facilitate handling.

  • Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thoracic region of each insect. Apply the same volume of solvent to the control group.

  • Incubation: Place the treated insects individually in Petri dishes or ventilated containers with a source of food. Incubate under controlled conditions (e.g., 25°C, 70% RH, 12:12 L:D photoperiod).

  • Data Collection: Record mortality at 24, 48, and 72 hours post-application. Insects that are moribund or unable to move when prodded should be considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LD50 (lethal dose, 50%) value using probit analysis.

Protocol 2: Ingestion Bioassay

This method evaluates the stomach toxicity of this compound when ingested by the insect.

Materials:

  • This compound of known purity

  • Distilled water with a non-ionic surfactant (e.g., 0.1% Triton X-100) or a suitable solvent miscible with the insect's diet

  • Artificial diet or leaf discs from the host plant

  • Micropipette

  • Test insects (e.g., third-instar larvae of a lepidopteran species)

  • Petri dishes or multi-well plates

  • Incubator

Procedure:

  • Preparation of Treated Diet: Prepare a series of aqueous solutions of this compound at different concentrations. Incorporate a known volume of each solution into a specific amount of artificial diet to achieve the desired final concentrations. For leaf disc assays, dip the discs in the this compound solutions for a set period and allow them to air dry. A control diet or leaf discs treated with the solvent/surfactant solution should be prepared.

  • Insect Starvation: Starve the insects for a few hours (e.g., 2-4 hours) before the assay to ensure they will readily consume the treated food.

  • Exposure: Place individual insects in Petri dishes or wells of a multi-well plate with a pre-weighed amount of the treated artificial diet or a treated leaf disc.

  • Incubation: Incubate the insects under controlled environmental conditions.

  • Data Collection: Record mortality at 24, 48, and 72 hours. The amount of diet consumed can also be measured to assess any antifeedant effects.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality. Determine the LC50 (lethal concentration, 50%) value using probit analysis.

Protocol 3: Microinjection Bioassay

This method delivers a precise dose of this compound directly into the insect's hemocoel, bypassing cuticular and gut barriers.

Materials:

  • This compound of known purity

  • Insect saline solution (e.g., Ringer's solution)

  • Microinjector or a fine-gauge needle attached to a syringe

  • Micromanipulator (optional, but recommended for precision)

  • Test insects (e.g., last instar larvae or pupae)

  • Wax or a cold plate for immobilizing insects

  • Stereomicroscope

  • Incubator

Procedure:

  • Preparation of Injection Solution: Dissolve this compound in insect saline to prepare a stock solution. Prepare serial dilutions to obtain the desired concentrations for injection. A saline-only solution should be used for the control group.

  • Insect Immobilization: Immobilize the insects on a piece of wax or a cold plate to prevent movement during injection.

  • Injection: Under a stereomicroscope, carefully insert the needle into a soft intersegmental membrane, often on the ventral side, and inject a small, precise volume (e.g., 0.1-1 µL) of the this compound solution into the hemocoel.

  • Incubation: Place the injected insects in a clean, ventilated container with a food source and incubate under appropriate conditions.

  • Data Collection: Monitor the insects for signs of paralysis and record mortality at regular intervals (e.g., every 12 or 24 hours).

  • Data Analysis: Calculate the percentage mortality for each dose and determine the LD50 value using probit analysis.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Bioassay

G cluster_prep Preparation cluster_methods Application Methods cluster_post Post-Treatment cluster_analysis Data Analysis prep_destruxin Prepare this compound Solutions topical Topical Application prep_destruxin->topical ingestion Ingestion Assay prep_destruxin->ingestion injection Microinjection prep_destruxin->injection select_insects Select Healthy Test Insects select_insects->topical select_insects->ingestion select_insects->injection incubation Incubate under Controlled Conditions topical->incubation ingestion->incubation injection->incubation data_collection Record Mortality and Sub-lethal Effects incubation->data_collection probit Probit Analysis (LC50/LD50) data_collection->probit

Caption: General experimental workflow for conducting insect bioassays with this compound.

Signaling Pathway of this compound Action in Insects

G destruxin_b2 This compound v_atpase V-ATPase destruxin_b2->v_atpase Inhibition proton_gradient Disruption of Proton Gradient v_atpase->proton_gradient ion_imbalance Ion Imbalance (Ca2+, K+, etc.) proton_gradient->ion_imbalance ph_homeostasis Loss of pH Homeostasis proton_gradient->ph_homeostasis membrane_depolarization Membrane Depolarization ion_imbalance->membrane_depolarization paralysis Paralysis membrane_depolarization->paralysis cellular_processes Disruption of Cellular Processes (e.g., endocytosis, secretion) ph_homeostasis->cellular_processes mortality Mortality cellular_processes->mortality paralysis->mortality

Caption: Proposed signaling pathway for the insecticidal action of this compound.

References

Application of Destruxin B in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin B, a cyclic depsipeptide isolated from the entomopathogenic fungus Metarhium anisopliae, has emerged as a compound of significant interest in cancer research.[1][2][3] Initially recognized for its insecticidal properties, recent studies have illuminated its potent anticancer activities across a range of human cancer cell lines. This document provides a comprehensive overview of the applications of Destruxin B in oncology research, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy. Destruxin B has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including non-small cell lung cancer, colorectal cancer, hepatocellular carcinoma, and oral cancer.[1][4][5][6]

Mechanism of Action

Destruxin B primarily exerts its anticancer effects by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[1][2][4] Key molecular events include the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of a caspase cascade.

Signaling Pathways:

  • Bcl-2 Family-Dependent Mitochondrial Pathway: Destruxin B has been shown to increase the expression of the pro-apoptotic protein PUMA and decrease the expression of the anti-apoptotic protein Mcl-1.[1][2][3] This disrupts the Mcl-1/Bax complex, leading to Bax translocation to the mitochondria and subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[1][2][3] This mechanism has been observed in non-small cell lung cancer cells.[1][2]

  • Wnt/β-catenin Signaling Pathway: In hepatocellular carcinoma and colorectal cancer, Destruxin B has been found to inhibit the Wnt/β-catenin signaling pathway.[6][7] It downregulates key components of this pathway, including β-catenin and Tcf4, which in turn decreases the expression of target genes like cyclin D1, c-myc, and survivin that are crucial for cancer cell proliferation and survival.[6][7]

  • PI3K/Akt Pathway Inhibition: Research has also indicated that the cytotoxic effects of Destruxin B are associated with the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[8][9]

  • Death Receptor Pathway: In some cancer types, such as non-Hodgkin lymphoma, Destruxin B can also induce apoptosis through the extrinsic death receptor pathway by activating FADD and caspase-8.[10]

Quantitative Data

The efficacy of Destruxin B in inhibiting the proliferation of various cancer cell lines is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Destruxin B in different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Non-small cell lung cancer4.948
H1299Non-small cell lung cancer4.1Not Specified
GNMOral Cancer (Neck metastasis of gingival carcinoma)281.9 (µg/ml) at 24h, 84.7 (µg/ml) at 48h, 31.2 (µg/ml) at 72h24, 48, 72
TSCCaOral Cancer (Tongue squamous cell carcinoma)289.4 (µg/ml) at 24h, 86.5 (µg/ml) at 48h, 38.3 (µg/ml) at 72h24, 48, 72

Note: IC50 values for GNM and TSCCa cells were reported in µg/ml.[4] The molecular weight of Destruxin B is 593.7 g/mol .

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of Destruxin B's anticancer effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Destruxin B on cancer cells.

Materials:

  • Destruxin B (dissolved in a suitable solvent like ethanol or DMSO)

  • Human cancer cell lines (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Destruxin B (e.g., 0, 1, 5, 10, 20, 30 µM) for 24, 48, or 72 hours.[3] Include a vehicle control (solvent only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells by measuring the sub-G1 cell population.

Materials:

  • Destruxin B

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.[1]

  • Treat cells with different concentrations of Destruxin B (e.g., 0, 10, 20, 30 µM) for 48 hours.[1]

  • Collect both adherent and floating cells and wash twice with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 30 minutes.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.

Materials:

  • Destruxin B

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PUMA, Mcl-1, Bax, Caspase-3, β-catenin, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Destruxin B at the desired concentrations and time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by Destruxin B in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Studies (Optional) start Start: Cancer Cell Culture treatment Treatment with Destruxin B (Varying Concentrations & Times) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein_exp Protein Expression (Western Blot) treatment->protein_exp data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) cell_viability->data_analysis apoptosis->data_analysis protein_exp->data_analysis xenograft Xenograft Mouse Model data_analysis->xenograft conclusion Conclusion on Anticancer Efficacy data_analysis->conclusion tumor_measurement Tumor Growth Measurement xenograft->tumor_measurement ex_vivo Ex Vivo Analysis (Immunohistochemistry) tumor_measurement->ex_vivo ex_vivo->conclusion

References

Application Notes and Protocols for In Vitro Testing of Destruxin B2 Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin B2 is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, including Metarhizium anisopliae. While primarily known for its insecticidal properties, recent research has unveiled its potential as an antiviral agent. This document provides detailed application notes and protocols for the in vitro evaluation of the antiviral activity of this compound, with a primary focus on its demonstrated efficacy against Hepatitis B Virus (HBV). Additionally, it outlines protocols for assessing its cytotoxicity and exploring its potential mechanisms of action, including the modulation of host cell signaling pathways.

Antiviral Activity of this compound

This compound has demonstrated significant antiviral activity against Hepatitis B Virus (HBV) in vitro. The primary mechanism of this activity is the suppression of Hepatitis B surface antigen (HBsAg) gene expression at the mRNA level.[1] This leads to a reduction in the production and secretion of HBsAg from infected host cells.

Quantitative Data Summary
ParameterVirusCell LineValueReference
EC50 (HBsAg Suppression) Hepatitis B Virus (HBV)Hep3B0.5 µM[1]
IC50 (HBsAg Secretion) Hepatitis B Virus (HBV)Hep3B1.3 µM
ECIS50 (Cytotoxicity) N/ASf9 (insect cells)92 µM
IC50 (Cytotoxicity) N/AA549 (human lung carcinoma)4.9 µM

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on host cells to establish a therapeutic window for antiviral testing.

Materials:

  • This compound

  • Host cell line (e.g., HepG2, Huh7 for HBV)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a "cells only" control (medium without this compound) and a "medium only" blank.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration.

Hepatitis B Surface Antigen (HBsAg) Inhibition Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on HBsAg production in HBV-infected or HBV-transfected cells.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15) or HBV-transfected cells (e.g., HepG2, Huh7)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • HBsAg ELISA kit

  • Microplate reader

Protocol:

  • Seed the HBV-producing or transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include an untreated virus control.

  • Incubate the plate for 48-72 hours.

  • Collect the cell culture supernatants.

  • Quantify the amount of HBsAg in the supernatants using a commercial HBsAg ELISA kit, following the manufacturer's instructions.

  • Determine the 50% effective concentration (EC50) by plotting the percentage of HBsAg inhibition against the this compound concentration.

Plaque Reduction Assay

Objective: To assess the ability of this compound to inhibit the formation of viral plaques, providing a measure of its effect on infectious virus particle production. This assay is suitable for plaque-forming viruses.

Materials:

  • Plaque-forming virus of interest

  • Susceptible host cell line

  • 6-well or 12-well cell culture plates

  • This compound

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock in infection medium.

  • Prepare various concentrations of this compound in infection medium.

  • Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-Destruxin B2 mixtures. Include a virus-only control.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Add the overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days, depending on the virus).

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Potential Mechanisms of Action and Signaling Pathways

While the precise antiviral mechanism of this compound is not fully elucidated, its known cytotoxic effects involve the induction of apoptosis through a Bax-dependent mitochondrial pathway. In the context of viral infections, it is plausible that this compound could modulate host cell signaling pathways that are crucial for viral replication. Many viruses are known to manipulate the NF-κB and MAPK signaling pathways to their advantage. Therefore, investigating the effect of this compound on these pathways in virus-infected cells is a logical next step.

Experimental Workflow for Investigating Signaling Pathway Modulation

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_pathways Signaling Pathways A Seed Host Cells B Infect with Virus A->B C Treat with this compound (non-toxic concentration) B->C D Cell Lysis C->D E Western Blot D->E F Reporter Gene Assay D->F G NF-κB Pathway (p-IκBα, p-p65) E->G H MAPK Pathway (p-p38, p-JNK, p-ERK) E->H

Caption: Workflow for investigating the effect of this compound on host signaling pathways.

Potential NF-κB Signaling Pathway Involvement

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Potential MAPK Signaling Pathway Involvement

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antiviral therapeutics, particularly against HBV. The provided protocols offer a standardized approach for the in vitro characterization of its antiviral activity and cytotoxicity. Further research is warranted to expand the evaluation of this compound against a broader range of viruses, including both enveloped and non-enveloped viruses, to determine its antiviral spectrum. Elucidating the precise molecular mechanisms, including its impact on host cell signaling pathways like NF-κB and MAPK, will be crucial for its future development as a therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Destruxin B2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of destruxin B2 and its derivatives. Destruxins are a class of cyclic hexadepsipeptides produced by various fungi, notably the entomopathogenic fungus Metarhizium anisopliae.[1][2] They are composed of an α-hydroxy acid and five amino acid residues.[3] Individual destruxins vary based on the specific hydroxy acid, N-methylation patterns, and the R-groups of the amino acid residues.[1][3] These compounds have garnered significant interest due to their wide range of biological activities, including insecticidal, phytotoxic, antiviral, and anticancer properties.[1][4]

This compound, also known as desmethyldestruxin B, is a natural analog of the more common destruxin B.[5] Its structure is cyclo(βAla-Hmp-Pro-Ile-Val-MeAla), where Hmp is (2R)-2-hydroxy-4-methylpentanoic acid.[5] The synthesis of this compound derivatives is a key area of research for developing novel therapeutic agents and agrochemicals with improved potency and selectivity.

Application Notes

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be approached through three primary methods: total synthesis, semi-synthetic modification of natural products, and biosynthetic methods.

  • Total Synthesis: This approach builds the complex cyclic depsipeptide from basic starting materials. It offers the greatest flexibility for creating novel analogs with unnatural amino acids or modified backbones. Total synthesis can be performed using either liquid-phase or solid-phase techniques.

    • Liquid-Phase Synthesis: This classical approach involves the stepwise coupling of amino and hydroxy acids in solution. A common strategy is the convergent synthesis, where two or more peptide fragments are prepared separately and then condensed, followed by a final macrolactonization step to form the cyclic structure.[5] This method is suitable for large-scale synthesis but can involve challenging purification steps.

    • Solid-Phase Synthesis (SPS): This modern technique involves building the depsipeptide chain on a solid resin support.[6] SPS simplifies purification, as excess reagents and by-products are washed away after each coupling step. It is highly amenable to automation and the creation of compound libraries.[6][7]

  • Semi-Synthetic Modification: This method uses naturally produced destruxins (e.g., destruxin A or B) as starting scaffolds for chemical modification. This is often more efficient than total synthesis if the desired modifications are minor. The process begins with the fermentation of a destruxin-producing fungus, followed by extraction, purification, and subsequent chemical reactions to yield the desired derivative.

  • Biosynthesis and Biotransformation: Advances in synthetic biology allow for the manipulation of the destruxin biosynthetic gene cluster in the producing organism.[8] The nonribosomal peptide synthetase (NRPS) responsible for destruxin assembly can be engineered to incorporate different amino acid precursors.[8] Additionally, whole-cell biotransformation can be used where other organisms metabolize a supplied destruxin into a new derivative, such as through hydroxylation.[9]

Key Synthetic Challenges

A significant challenge in destruxin synthesis is the prevention of side reactions. During the coupling of peptide fragments, particularly those with a C-terminal N-methylalanine residue, facile formation of dioxopiperazine can occur, reducing the yield of the desired linear peptide.[5] The use of specialized protecting groups, such as a Boc-hydrazide, has been shown to effectively inhibit this side reaction.[5] The final macrolactonization (cyclization) step is also critical and often requires optimization of coupling reagents and reaction conditions to achieve good yields.

Data Presentation

Table 1: Structures of this compound and Related Natural Analogs

This table outlines the primary structures of this compound and other closely related natural destruxins. The core scaffold consists of a cyclic hexadepsipeptide structure.

Destruxin Analog Abbreviation Sequence / Structure Key Difference from this compound Reference
This compoundDesmethyldestruxin Bcyclo(βAla-Hmp-Pro-Ile-Val -MeAla)-[5]
Destruxin BDTX Bcyclo(βAla-Hmp-Pro-Ile-MeVal -MeAla)N-methylation at the Valine residue.[5]
Homodestruxin B-cyclo(βAla-Hmp-Pro-MeIle -MeVal-MeAla)Isoleucine is replaced by N-Methylisoleucine.[5]
Hydroxydestruxin B-cyclo(βAla-Dhmp -Pro-Ile-MeVal-MeAla)Hmp is replaced by Dihydroxy-methylpentanoic acid.[5]

Hmp = (2R)-2-hydroxy-4-methylpentanoic acid Dhmp = (2R)-2,4-dihydroxy-4-methylpentanoic acid

Table 2: Example Yields for Destruxin Production and Synthesis

Quantitative data for the synthesis of specific this compound derivatives is often proprietary or highly method-dependent. This table provides representative yields from published methods for natural production and the total synthesis of a related analog (destruxin E) to serve as a benchmark.

Method Product Yield Notes Reference
Fungal FermentationDestruxin A49 mg/LOptimized production in a stirred-tank fermentor.[10]
Fungal FermentationDestruxin B268 - 279 mg/LOptimized production in shaker-flask and fermentor.[10]
Total Synthesis StepDiol Intermediate (17a)73%Acetonide removal step in Destruxin E synthesis.[6]
Total Synthesis StepTosylate Intermediate (18a)87%Regioselective tosylation step in Destruxin E synthesis.[6]

Experimental Protocols

Protocol 1: General Liquid-Phase Synthesis of a Linear this compound Precursor

This protocol describes a convergent synthesis strategy where two tri-depsipeptide fragments are synthesized and then coupled. This is based on the general methodology reported for destruxin synthesis.[5]

A. Synthesis of Fragment 1 (Boc-Ile-Val-MeAla-OH)

  • Couple Boc-Val-OH to H-MeAla-OMe using a standard peptide coupling agent (e.g., HBTU, HATU) in an appropriate solvent like DMF.

  • Purify the resulting dipeptide, Boc-Val-MeAla-OMe.

  • Saponify the methyl ester using LiOH in a THF/water mixture to yield Boc-Val-MeAla-OH.

  • Remove the Boc protecting group from a portion of the dipeptide using TFA in DCM.

  • Couple Boc-Ile-OH to the deprotected H-Val-MeAla-OH to form the tripeptide, Boc-Ile-Val-MeAla-OH.

  • Purify the final fragment by column chromatography.

B. Synthesis of Fragment 2 (H-βAla-Hmp-Pro-OMe)

  • Couple Boc-Hmp-OH to H-Pro-OMe using a suitable coupling agent.

  • Purify the resulting di-depsipeptide, Boc-Hmp-Pro-OMe.

  • Remove the Boc group with TFA/DCM.

  • Couple Boc-βAla-OH to the deprotected H-Hmp-Pro-OMe to form the tri-depsipeptide.

  • Purify the fragment and then deprotect the N-terminal Boc group to yield H-βAla-Hmp-Pro-OMe.

C. Coupling of Fragments

  • Couple Fragment 1 (Boc-Ile-Val-MeAla-OH) with Fragment 2 (H-βAla-Hmp-Pro-OMe) using a low-racemization coupling reagent like COMU or T3P.

  • Purify the resulting linear hexadepsipeptide, Boc-Ile-Val-MeAla-βAla-Hmp-Pro-OMe.

D. Final Deprotection

  • Saponify the C-terminal methyl ester of the linear precursor.

  • Remove the N-terminal Boc group to yield the final linear precursor ready for cyclization.

Protocol 2: General Solid-Phase Synthesis of a Linear this compound Precursor

This protocol is adapted from established methods for the solid-phase synthesis of destruxins and other cyclic peptides.[6][7]

  • Resin Preparation: Swell 2-Chlorotrityl chloride resin in DCM for 30 minutes.

  • First Residue Loading: Add Fmoc-β-Ala-OH and DIPEA to the resin. Agitate for 2 hours. Add methanol to cap any remaining reactive sites on the resin. Wash the resin sequentially with DMF, DCM, and Methanol.

  • Chain Elongation Cycle (for each residue):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes. Wash thoroughly with DMF.

    • Coupling: Add the next Fmoc-protected amino acid (Fmoc-MeAla-OH, Fmoc-Val-OH, etc.) or the hydroxy acid (Boc-Hmp-OH), along with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Agitate for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for all residues in the sequence (Pro, Hmp, Ile, Val, MeAla).

  • Cleavage from Resin: After the final residue is coupled, wash and dry the resin. Treat the resin with a mild cleavage cocktail (e.g., 1% TFA in DCM or hexafluoroisopropanol) to cleave the linear peptide from the resin while keeping side-chain protecting groups intact.

  • Purification: Evaporate the solvent and purify the crude linear peptide using reverse-phase HPLC.

Protocol 3: Macrolactonization (Cyclization)

This protocol is a critical final step for both liquid- and solid-phase routes.

  • Preparation: Dissolve the purified linear precursor in a suitable solvent (e.g., DCM or DMF) to a high dilution (typically 0.5-1.0 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction: Add a macrolactonization agent. A common and effective agent is MNBA (2-methyl-6-nitrobenzoic anhydride) with DMAP.[6] Alternatively, reagents like DPPA (diphenylphosphoryl azide) with sodium bicarbonate can be used.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification: Quench the reaction, concentrate the solvent, and perform an aqueous workup. Purify the crude cyclic depsipeptide by silica gel chromatography or preparative HPLC to obtain the final this compound derivative.

Visualizations

G cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis cluster_final Final Assembly A1 Boc-Val-OH + H-MeAla-OMe A2 Couple (HBTU) A1->A2 A3 Boc-Val-MeAla-OMe A2->A3 A4 Saponify (LiOH) A3->A4 A5 Boc-Val-MeAla-OH A4->A5 A6 Couple with Boc-Ile-OH A5->A6 A7 Fragment 1: Boc-Ile-Val-MeAla-OH A6->A7 C1 Couple Fragment 1 + Fragment 2 A7->C1 B1 Boc-Hmp-OH + H-Pro-OMe B2 Couple B1->B2 B3 Boc-Hmp-Pro-OMe B2->B3 B4 Deprotect & Couple with Boc-βAla-OH B3->B4 B5 Fragment 2 Precursor B4->B5 B6 Deprotect (TFA) B5->B6 B7 Fragment 2: H-βAla-Hmp-Pro-OMe B6->B7 B7->C1 C2 Linear Hexadepsipeptide C1->C2 C3 Deprotect Ends C2->C3 C4 Macrolactonization (MNBA/DMAP) C3->C4 C5 Purify C4->C5 C6 This compound Derivative C5->C6

G start Start: 2-Cl-Trt Resin load 1. Load Fmoc-β-Ala-OH start->load deprotect1 Deprotect (Piperidine) load->deprotect1 couple1 2. Couple Fmoc-MeAla-OH deprotect1->couple1 deprotect2 Deprotect couple1->deprotect2 couple2 3. Couple Fmoc-Val-OH deprotect2->couple2 deprotect3 Deprotect couple2->deprotect3 couple3 4. Couple Fmoc-Ile-OH deprotect3->couple3 deprotect4 Deprotect couple3->deprotect4 couple4 5. Couple Boc-Hmp-OH deprotect4->couple4 deprotect5 Deprotect couple4->deprotect5 couple5 6. Couple Fmoc-Pro-OH cleave Cleave from Resin (1% TFA) couple5->cleave deprotect5->couple5 linear Linear Precursor cleave->linear cyclize Macrolactonization linear->cyclize final Final Product cyclize->final

G DTXB Destruxin B (...Ile-MeVal-MeAla...) DTXB2 This compound (...Ile-Val-MeAla...) DTXB->DTXB2 Demethylation HDTXB Hydroxydestruxin B (Dhmp...Ile-MeVal-MeAla...) DTXB->HDTXB Hydroxylation of Hmp side chain DTXB2->DTXB N-Methylation

References

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably from the Metarhizium genus.[1] These secondary metabolites exhibit a wide range of biological activities, including potent insecticidal, phytotoxic, antiviral, and anticancer properties.[2][3] Their diverse bioactivities make them a subject of significant interest in the development of new biopesticides and therapeutic agents.[4] Structurally, destruxins consist of five amino acid residues and one α-hydroxy acid, with variations in the amino acid side chains leading to a family of over 30 known analogs, such as destruxin A, B, B2, E, and others.[1][5]

Accurate identification and quantification of destruxin B2 and its related compounds are critical for quality control in biocontrol agent production, toxicological assessment, and pharmacological research. These application notes provide detailed protocols for the preparation of analytical standards, analytical methodologies for detection and quantification, and an overview of the key signaling pathways affected by these compounds.

Section 1: Preparation of Analytical Standards

High-purity analytical standards are essential for the accurate quantification of destruxins. Standards can be obtained by isolation from fungal cultures or through chemical synthesis.

Protocol 1: Isolation and Purification of Destruxin B from Fungal Culture

This protocol details a common method for extracting and purifying destruxin B from the fermentation broth of Metarhizium anisopliae.[6]

Experimental Workflow: Destruxin B Purification

Workflow for Destruxin B Purification from Fungal Culture cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification cluster_2 Analysis & Final Product A M. anisopliae Fermentation B Centrifugation & Filtration A->B C Solvent Extraction (CH2Cl2) B->C D Ion-Exchange Chromatography C->D F Semi-Preparative HPLC E Silica Gel Chromatography D->E E->F G Purity Analysis (Analytical HPLC) F->G H Structure Confirmation (MS, NMR) G->H I Pure Destruxin B Standard H->I

Caption: Flowchart of the extraction and purification of destruxin B.[6]

Methodology:

  • Fungal Cultivation: Culture Metarhizium anisopliae in a suitable liquid medium (e.g., Czapek-Dox Broth with 0.5% peptone) for 10-14 days at 26°C on a rotary shaker.[6]

  • Initial Extraction:

    • Separate the fungal mycelia from the culture broth by centrifugation, followed by filtration of the supernatant.[6]

    • Extract the cell-free supernatant multiple times with an equal volume of an organic solvent like dichloromethane (CH2Cl2) or ethyl acetate.[1][6]

    • Combine the organic phases and concentrate them using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Ion-Exchange Chromatography: Subject the crude extract to ion-exchange chromatography to separate compounds based on charge.[6]

    • Silica Gel Chromatography: Further purify the fractions containing destruxins using silica gel column chromatography.[6]

    • Semi-Preparative HPLC: Perform the final purification step using a semi-preparative reverse-phase HPLC (RP-HPLC) system to isolate pure destruxin B.[6]

  • Verification:

    • Confirm the purity of the isolated destruxin B using analytical HPLC. The peak purity should be >95%.[6]

    • Verify the chemical structure and identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Protocol 2: General Solid-Phase Synthesis of Destruxin Analogs

Chemical synthesis allows for the production of specific destruxin analogs that may not be abundant in nature. This protocol is based on a solid-phase method developed for destruxin A and can be adapted for other analogs like this compound by substituting the appropriate amino acid and hydroxy acid building blocks.[7]

Methodology:

  • Resin Preparation: Start with a suitable resin for solid-phase peptide synthesis (e.g., trityl alcohol lantern).[7]

  • Sequential Coupling: Build the linear depsipeptide sequence on the solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves sequential steps of Fmoc deprotection and coupling of the Fmoc-protected amino acids and the final hydroxy acid-proline dipeptide unit.[7]

  • Cleavage from Resin: Once the linear precursor is assembled, cleave it from the resin support.

  • Macrolactonization: Perform the crucial head-to-tail cyclization (macrolactonization) of the linear precursor in solution. Reagents such as MNBA-DMAPO can be used to facilitate this step.[7]

  • Purification: Purify the resulting cyclic depsipeptide (destruxin analog) using preparative HPLC to yield the final high-purity analytical standard.

  • Characterization: Confirm the structure and purity of the synthetic destruxin using HPLC, high-resolution mass spectrometry (HRMS), and NMR.

Section 2: Analytical Methodologies

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred technique for the sensitive and specific analysis of destruxins.

Experimental Workflow: Destruxin Analysis

General Workflow for LC-MS Analysis of Destruxins A Sample Preparation (e.g., QuEChERS extraction from matrix) B UHPLC Separation (e.g., C18 Column) A->B C Mass Spectrometry (e.g., Q-Orbitrap or QqQ) B->C D Data Acquisition (Full Scan & dd-MS2 or MRM) C->D E Data Analysis (Identification & Quantification) D->E

Caption: A typical workflow for the analysis of destruxins in complex samples.

Protocol 3: UHPLC-MS/MS for Comprehensive Destruxin Profiling

This method is ideal for both screening known destruxins and identifying novel, unknown analogs in fungal extracts or biological matrices.[1][8]

Methodology:

  • Sample Preparation (QuEChERS Method):

    • For samples in a complex matrix (e.g., plant tissue), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based protocol is effective.[9]

    • Homogenize the sample with water and acetonitrile (MeCN).

    • Add salts (e.g., MgSO4, NaCl) to induce phase separation.

    • Centrifuge and collect the upper acetonitrile layer for cleanup.

    • Filter the final extract through a 0.22 µm filter before injection.

  • UHPLC Conditions:

    • Column: A reverse-phase column, such as a Poroshell 120 EC-C18 (50 x 2.1 mm, 2.7 µm), provides excellent resolution.[8]

    • Mobile Phase A: Water with 0.1% formic acid.[10]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[8][10]

    • Flow Rate: 0.4 - 0.5 mL/min.[8][11]

    • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramps up to a high percentage (e.g., 90% B) over 15-20 minutes, holds for a few minutes, and then re-equilibrates.[8]

  • Mass Spectrometry Conditions (Q-Orbitrap):

    • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[1]

    • Acquisition Mode: Full scan for precursor ions followed by data-dependent MS/MS (dd-MS2) for fragmentation. This allows for both quantification and structural elucidation.[1]

    • Mass Resolution: Set to high resolution (e.g., 70,000) for accurate mass measurements, enabling the determination of elemental compositions.[1]

Section 3: Quantitative Data

The following tables summarize key analytical parameters for the identification and quantification of this compound and related compounds using LC-MS/MS.

Table 1: UHPLC-MS/MS Parameters for Selected Destruxins [8]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (V)
Destruxin A578.3465.3437.314
Destruxin B594.3481.3453.314
This compound 580.3 467.3 439.3 14
Destruxin D624.4511.3483.314
Destruxin E594.3481.3114.114
Desmethyl-A564.3451.3423.314
Desmethyl-B580.3467.3439.314

Note: MS/MS parameters can vary between instruments. The values provided are indicative and should be optimized for the specific instrument in use.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Destruxins [1][3]

CompoundRetention Time (min)Molecular FormulaCalculated Mass [M+H]⁺Measured Mass [M+H]⁺
Destruxin A10.15C₂₉H₄₇N₅O₇578.3548578.3544
Destruxin B10.98C₃₀H₅₁N₅O₇594.3861594.3858
This compound 9.60 C₂₉H₄₉N₅O₇ 580.3708 580.3704
Destruxin C8.87C₃₀H₄₉N₅O₈610.3657610.3654
Destruxin D10.43C₃₀H₄₉N₅O₉626.3607626.3603
Destruxin Ed9.07C₃₀H₄₉N₅O₈610.3657610.3654
Desmethyl B9.60C₂₉H₄₉N₅O₇580.3708580.3704

Note: Retention times are highly dependent on the specific chromatographic system (column, gradient, etc.) and should be used as a relative guide. Desmethyl-destruxins often elute earlier than their methylated counterparts.[12] A potential isomer of this compound has been reported with a distinct retention time, highlighting the importance of chromatographic separation.[9]

Section 4: Biological Activity and Signaling Pathways

Understanding the mechanism of action of destruxins is crucial for drug development and risk assessment.

Destruxin B: Induction of Apoptosis in Cancer Cells

Destruxin B has been shown to induce apoptosis (programmed cell death) in various human cancer cell lines, including non-small cell lung cancer and lymphoma.[6][13] The primary mechanism involves the activation of the intrinsic or mitochondrial pathway of apoptosis.[13]

Signaling Pathway: Destruxin B-Induced Apoptosis

Destruxin B-Induced Mitochondrial Apoptosis Pathway cluster_0 Bcl-2 Family Regulation cluster_1 Mitochondrial Events cluster_2 Caspase Cascade DestruxinB Destruxin B PUMA ↑ PUMA DestruxinB->PUMA Mcl1 ↓ Mcl-1 DestruxinB->Mcl1 Bax Bax Translocation to Mitochondria PUMA->Bax promotes Mcl1->Bax inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Effector Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Destruxin B induces apoptosis via the Bcl-2 family-dependent mitochondrial pathway.[2][13]

Pathway Description:

  • Modulation of Bcl-2 Proteins: Destruxin B treatment leads to an upregulation of the pro-apoptotic protein PUMA and a downregulation of the anti-apoptotic protein Mcl-1.[2]

  • Bax Activation: This shift in the balance of Bcl-2 family proteins facilitates the activation and translocation of another pro-apoptotic protein, Bax, from the cytosol to the mitochondrial outer membrane.[13]

  • Mitochondrial Disruption: Bax oligomerizes at the mitochondrial membrane, leading to membrane permeabilization and the release of cytochrome c into the cytosol.

  • Caspase Activation: Released cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[14] This caspase cascade ultimately leads to the cleavage of cellular substrates and the execution of apoptosis.[13]

Destruxin A: Insecticidal Mechanism of Action

The insecticidal activity of destruxins is multifaceted, primarily involving the disruption of ion homeostasis and suppression of the host's immune system.[4][12]

Signaling Pathway: Destruxin A Insecticidal Activity

Proposed Insecticidal Mechanisms of Destruxin A cluster_0 Immune Suppression cluster_1 Ion Channel Disruption DestruxinA Destruxin A Toll Toll Signaling Pathway DestruxinA->Toll inhibits proPO proPO System Cascade DestruxinA->proPO inhibits CaChannel Ca²⁺ Channels DestruxinA->CaChannel activates AMPs Antimicrobial Peptides (e.g., Cecropin) Toll->AMPs Melanization Melanization proPO->Melanization CaInflux Uncontrolled Ca²⁺ Influx CaChannel->CaInflux Paralysis Muscle Contraction & Paralysis CaInflux->Paralysis

References

Application Notes and Protocols for the Separation of Destruxin Isomers by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably from the genus Metarhizium.[1][2] These secondary metabolites exhibit a range of biological activities, including insecticidal, phytotoxic, and cytotoxic effects, making them of significant interest in the fields of agriculture and pharmacology. The diverse and closely related structures of destruxin isomers present a significant analytical challenge for their separation and quantification. This document provides detailed application notes and protocols for the successful separation of destruxin isomers using liquid chromatography (LC), with a focus on high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detection methods.

Data Presentation: Quantitative Separation of Destruxin Isomers

The following tables summarize the quantitative data for the separation of various destruxin isomers using different LC methods. These tables are designed for easy comparison of retention times and analytical conditions.

Table 1: UHPLC-MS/MS Separation of Destruxins

Destruxin IsomerRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Destruxin A8.5594.3480.3
Destruxin B8.2578.3464.3
Destruxin C8.8608.3494.3
Destruxin D9.1622.3508.3
Destruxin E7.9610.3496.3
Desmethyldestruxin B7.5564.3450.3

Note: The data presented are representative and may vary depending on the specific instrument, column, and mobile phase conditions.

Table 2: HPLC-PDA-ELSD-MS Separation of Destruxins

Destruxin IsomerRetention Time (min)UV Detection (nm)
Roseotoxin B12.5205
[Phe, N-Me-Val] Dtx B14.2205
PseudoDtx C15.8205
Destruxin A17.1205
Destruxin B16.5205
Destruxin E15.2205

Note: This method allows for simultaneous detection using PDA, ELSD, and MS for comprehensive analysis.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the separation and analysis of destruxin isomers.

Protocol 1: Sample Preparation from Fungal Culture

This protocol outlines the extraction and purification of destruxins from a liquid fungal culture.

Materials:

  • Fungal culture broth (Metarhizium sp.)

  • Acetonitrile (ACN)

  • Dichloromethane (CH₂Cl₂)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

Procedure:

  • Harvesting: Centrifuge the fungal culture broth to separate the mycelia from the supernatant.

  • Liquid-Liquid Extraction:

    • Mix the supernatant with an equal volume of acetonitrile.[1][2]

    • Add 5% (w/v) NaCl to the mixture to facilitate phase separation.[1][2]

    • Vortex thoroughly and allow the layers to separate.

    • Collect the upper organic layer, which contains the destruxins.[1][2]

    • Alternatively, the filtrate can be extracted with dichloromethane or ethyl acetate.[5]

  • Concentration: Evaporate the organic solvent using a rotary evaporator at a controlled temperature to obtain the crude destruxin extract.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge by washing with methanol followed by HPLC-grade water.

    • Redissolve the crude extract in a minimal amount of the appropriate solvent and load it onto the conditioned C18 cartridge. This step effectively removes constituents from the growth media.[3]

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the destruxins with a higher concentration of organic solvent, such as a 50:50 (v/v) mixture of acetonitrile and methanol.[3]

  • Final Preparation: Evaporate the eluted solvent and reconstitute the purified destruxin sample in the initial mobile phase for LC analysis.

Protocol 2: UHPLC-MS/MS Analysis of Destruxin Isomers

This protocol describes the conditions for the separation and quantification of destruxin isomers using an ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer.

Instrumentation:

  • UHPLC system with a binary pump and autosampler

  • Tandem mass spectrometer (e.g., quadrupole-Orbitrap) with an electrospray ionization (ESI) source[6]

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Destruxin standards for quantification

Procedure:

  • Chromatographic Conditions:

    • Set the column temperature to 40°C.

    • Set the flow rate to 0.3 mL/min.

    • Use a gradient elution program as follows:

      • 0-2 min: 30% B

      • 2-10 min: Linear gradient from 30% to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 30% B and equilibrate.

    • Set the injection volume to 5 µL.

  • Mass Spectrometry Conditions:

    • Operate the ESI source in positive ionization mode.

    • Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum destruxin signal.

    • Perform data acquisition in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode for quantitative analysis, using the precursor and product ions listed in Table 1.

    • For the identification of unknown destruxins, a full scan and data-dependent MS/MS approach can be employed.[6]

  • Quantification:

    • Prepare a series of calibration standards of known destruxin concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each destruxin isomer.

    • Determine the concentration of destruxins in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow for Destruxin Analysis

G cluster_0 Sample Preparation cluster_1 LC Analysis cluster_2 Detection & Data Analysis FungalCulture Fungal Culture Centrifugation Centrifugation FungalCulture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Acetonitrile/Dichloromethane) Supernatant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SPE C18 SPE Cleanup CrudeExtract->SPE PurifiedSample Purified Sample SPE->PurifiedSample LC_System UHPLC/HPLC System PurifiedSample->LC_System C18_Column C18 Column LC_System->C18_Column GradientElution Gradient Elution (Water/Acetonitrile) C18_Column->GradientElution Detector Detector (MS/MS, PDA, ELSD) GradientElution->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification Identification Isomer Identification DataAcquisition->Identification

Caption: Workflow for the extraction, purification, and analysis of destruxin isomers.

Signaling Pathway of Destruxin B-Induced Apoptosis

G cluster_0 Mitochondrial Apoptosis Pathway DestruxinB Destruxin B Bcl2 Bcl-2 Family Proteins (e.g., Bax, Bak) DestruxinB->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Destruxin B induces apoptosis via the Bcl-2 family-dependent mitochondrial pathway.

References

Application Note: Elucidation of the Molecular Structure of Destruxin B2 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Destruxin B2 is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, such as Metarhizium anisopliae. It belongs to a class of secondary metabolites known for their insecticidal, cytotoxic, and phytotoxic activities. The complex cyclic structure of this compound necessitates advanced analytical techniques for its complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of the constitution and stereochemistry of such natural products. This application note provides a detailed overview and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure of this compound

This compound is composed of five amino acid residues (β-alanine, N-methyl-L-alanine, L-proline, L-valine, and N-methyl-L-valine) and one α-hydroxy acid residue (α-hydroxy-γ-methylvaleric acid), linked in a cyclic structure via five amide bonds and one ester bond. The precise determination of the sequence of these residues and their stereochemistry is critical for understanding its biological activity.

NMR Spectroscopic Analysis

A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals and for establishing the connectivity within the this compound molecule.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, typically recorded in deuterated chloroform (CDCl₃) at a specific field strength (e.g., 500 MHz for ¹H).

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom No.Residueδ (ppm)MultiplicityJ (Hz)
α-Hydroxy-γ-methylvaleric acid
H-2Hmv5.10dd9.5, 3.5
H-3Hmv1.95m
H-4Hmv1.60m
H-5Hmv0.95d6.5
H-6Hmv0.90d6.5
Proline
H-αPro4.50dd8.0, 3.0
H-βPro2.20, 1.90m
H-γPro1.85m
H-δPro3.60, 3.45m
N-Methyl-L-valine
H-αN-Me-Val4.80d9.0
H-βN-Me-Val2.30m
H-γN-Me-Val1.00d7.0
H-γ'N-Me-Val0.95d7.0
N-CH₃N-Me-Val3.10s
N-Methyl-L-alanine
H-αN-Me-Ala5.20q7.0
H-βN-Me-Ala1.40d7.0
N-CH₃N-Me-Ala2.90s
β-Alanine
H-αβ-Ala3.50m
H-ββ-Ala2.50m
L-Valine
H-αVal4.10dd8.5, 4.5
H-βVal2.10m
H-γVal0.98d6.8
H-γ'Val0.92d6.8

Note: Chemical shifts (δ) and coupling constants (J) are representative and may vary slightly depending on experimental conditions.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Atom No.Residueδ (ppm)
α-Hydroxy-γ-methylvaleric acid
C-1 (C=O)Hmv172.5
C-2Hmv75.0
C-3Hmv38.5
C-4Hmv25.0
C-5Hmv23.0
C-6Hmv21.5
Proline
C-αPro60.0
C-βPro30.0
C-γPro25.5
C-δPro47.0
C=OPro171.0
N-Methyl-L-valine
C-αN-Me-Val58.0
C-βN-Me-Val31.0
C-γN-Me-Val20.0
C-γ'N-Me-Val18.0
N-CH₃N-Me-Val33.0
C=ON-Me-Val170.5
N-Methyl-L-alanine
C-αN-Me-Ala50.0
C-βN-Me-Ala15.0
N-CH₃N-Me-Ala32.0
C=ON-Me-Ala173.0
β-Alanine
C-αβ-Ala35.0
C-ββ-Ala33.5
C=Oβ-Ala171.5
L-Valine
C-αVal59.0
C-βVal30.5
C-γVal19.5
C-γ'Val19.0
C=OVal172.0

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound is isolated from the culture broth of Metarhizium anisopliae using liquid-liquid extraction followed by chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to obtain a pure sample.

  • NMR Sample: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans per Increment: 4-16.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: ¹H dimension (F2): 10-12 ppm; ¹³C dimension (F1): 180-200 ppm.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans per Increment: 8-32.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width: ¹H dimension (F2): 10-12 ppm; ¹³C dimension (F1): 200-220 ppm.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans per Increment: 16-64.

    • Long-Range Coupling Constant: Optimized for 2-3 bond C-H couplings (e.g., 8 Hz).

Data Processing and Analysis
  • Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., sine-bell or squared sine-bell).

  • ¹H NMR Analysis: Integrate the signals to determine the number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to identify proton spin systems corresponding to the individual amino acid and hydroxy acid residues.

  • ¹³C NMR Analysis: Identify the number of carbon signals and their types (C, CH, CH₂, CH₃) with the aid of DEPT experiments. Note the chemical shifts of carbonyl carbons (amide and ester) which appear in the downfield region (170-175 ppm).

  • COSY Analysis: Establish proton-proton connectivities within each residue. For example, trace the correlations from the α-proton to the β, γ, and δ protons in the proline residue.

  • HSQC Analysis: Correlate each proton to its directly attached carbon atom. This confirms the assignment of CH, CH₂, and CH₃ groups.

  • HMBC Analysis: This is the key experiment for establishing the sequence of the residues. Look for long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the α-proton of one residue and the carbonyl carbon of the preceding residue confirms the peptide bond linkage. The ester linkage is also confirmed through HMBC correlations.

Visualization of the Elucidation Workflow

The logical workflow for the structure elucidation of this compound using NMR spectroscopy can be visualized as follows:

destruxin_b2_elucidation cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification of this compound Preparation NMR Sample Preparation (in CDCl3) Isolation->Preparation NMR_1D 1D NMR (¹H, ¹³C, DEPT) Preparation->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Preparation->NMR_2D Spin_Systems Identify Spin Systems of Residues NMR_1D->Spin_Systems Sequence Establish Residue Sequence NMR_1D->Sequence CH_Correlation Direct C-H Correlations NMR_2D->CH_Correlation NMR_2D->Sequence Spin_Systems->Sequence CH_Correlation->Sequence Structure Assemble Final Structure of this compound Sequence->Structure

Caption: Workflow for the structure elucidation of this compound using NMR.

Signaling Pathway of Structure Elucidation Logic

The logical connections derived from the key 2D NMR experiments that lead to the final structure are depicted below.

nmr_logic cluster_data NMR Data Interpretation COSY COSY ¹H-¹H Correlations within each residue Residue_ID Residue Identification COSY->Residue_ID Identifies spin systems HSQC HSQC Direct ¹H-¹³C Correlations HSQC->Residue_ID Confirms C-H attachment HMBC HMBC Long-range ¹H-¹³C Correlations (2-3 bonds) Sequence_Det Sequence Determination HMBC->Sequence_Det Links residues via C=O Structure Final Structure of this compound Hmv-Pro-NMeVal-NMeAla-βAla-Val Residue_ID->Sequence_Det Sequence_Det->Structure

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like this compound. By employing a suite of 1D and 2D NMR experiments, it is possible to unambiguously assign all proton and carbon signals and to piece together the molecular structure, including the sequence of the constituent residues. The protocols and data presented in this application note provide a comprehensive guide for researchers involved in the analysis of destruxins and other cyclic peptides. Accurate structural information is fundamental for structure-activity relationship studies and for the development of new therapeutic agents or agrochemicals.

Application Notes & Protocols: Developing a Quantitative Bioassay for Destruxin Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Destruxins are a class of cyclic hexadepsipeptides produced by various fungi, notably from the genera Metarhizium and Alternaria.[1][2] These secondary metabolites exhibit a wide range of biological activities, including insecticidal, antiviral, and phytotoxic effects.[1][3][4] The phytotoxicity of destruxins makes them a subject of interest in herbicide development and for understanding plant-pathogen interactions. A robust, quantitative bioassay is essential for determining the potency of different destruxin analogues, understanding structure-activity relationships, and screening for potential herbicidal candidates.

This document provides detailed protocols for quantitative bioassays to assess destruxin phytotoxicity using plant cell suspension cultures and leaf tissues. The methods described focus on cell viability and metabolic activity as key indicators of toxicity.

Quantitative Phytotoxicity Data

The following table summarizes the effective concentration (EC₅₀) values for several destruxin analogues, providing a baseline for comparative analysis. The data is derived from a quantitative bioassay using plant cell suspension cultures of Sinapis alba.[5]

Table 1: Phytotoxicity of Destruxin Analogues against Sinapis alba Cell Cultures

Compound EC₅₀ (M) Relative Toxicity
homodestruxin B 3 x 10⁻⁴ Most Toxic
destruxin B 5 x 10⁻⁴ Intermediate
desmethyldestruxin B > 5 x 10⁻⁴ Less Toxic

| hydroxydestruxin B | > 5 x 10⁻⁴ | Significantly Less Toxic |

Data sourced from a study utilizing staining of plant cell suspension cultures to determine phytotoxicity.[5]

Experimental Workflows and Mechanisms

General Experimental Workflow: The overall process for quantifying destruxin phytotoxicity involves preparing the toxin, exposing it to plant material, assessing cell viability, and analyzing the data to determine toxicological endpoints like the EC₅₀ value.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare Plant Cell Suspension Culture p2 Prepare Stock Solutions of Destruxin Analogues p3 Create Serial Dilutions (Treatment Concentrations) e1 Add Destruxin Dilutions to Cell Cultures p3->e1 e2 Incubate Under Controlled Conditions e1->e2 a1 Perform Cell Viability Assay (e.g., MTT) e2->a1 a2 Measure Absorbance/ Fluorescence a1->a2 a3 Calculate Percent Viability vs. Control a2->a3 a4 Determine EC50 Value (Dose-Response Curve) a3->a4

Caption: General workflow for a quantitative destruxin phytotoxicity bioassay.

Proposed Mechanism of Phytotoxicity: While the precise signaling cascade in plants is not fully elucidated, destruxins are known to disrupt cellular homeostasis. The phytotoxic effects are likely mediated through the disruption of plasma membrane integrity and inhibition of essential metabolic processes, ultimately leading to programmed cell death or necrosis. Viability assays measure the outcome of these disruptive events.

G cluster_cell Plant Cell Destruxin Destruxin Toxin Membrane Plasma Membrane Destruxin->Membrane Metabolism Mitochondrial Redox Activity Destruxin->Metabolism Damage Membrane Damage Membrane->Damage Inhibition Metabolic Inhibition Metabolism->Inhibition Death Cell Death Damage->Death Inhibition->Death

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Destruxin B2 Production from Metarhium Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the yield of destruxin B2 from Metarhizium fermentation.

Frequently Asked Questions (FAQs)

Q1: What are destruxins and why is this compound significant?

A1: Destruxins are a class of cyclic hexadepsipeptides, which are secondary metabolites produced by the entomopathogenic fungus Metarhizium.[1][2] They consist of an alpha-hydroxy acid and five amino acid residues.[1][2] this compound, along with other destruxins like A and E, is of particular interest due to its insecticidal, cytotoxic, and potential pharmaceutical properties, including anti-cancer activities.[3][4]

Q2: Which Metarhizium species is the best producer of this compound?

A2: Destruxin production varies significantly among different Metarhizium species and even between strains of the same species.[1][5] Generally, insect generalist species like M. robertsii and M. brunneum are more prolific producers of a wider range of destruxins compared to insect specialists like M. acridum.[1][2] Metarhizium robertsii ARSEF 2575 is frequently cited as a high-producing strain.[1][6]

Q3: What is the typical timeline for this compound production in a submerged culture?

A3: The detection of destruxins in submerged cultures typically begins 2 to 3 days post-inoculation, with concentrations increasing over time.[6][7] Optimal production times can vary depending on the strain and culture conditions, ranging from 5 to 14 days.[1][6][8] For example, one study found that for M. anisopliae strain MaQ10, 10 days was optimal, while 20 days was best for strain V245.[1]

Q4: What are the key factors influencing the yield of this compound?

A4: The primary factors include the choice of Metarhizium strain, culture medium composition (carbon and nitrogen sources), and physical fermentation parameters such as pH, temperature, aeration, and agitation speed.[9][10]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a common issue that can often be traced back to suboptimal fermentation conditions. Here are the key areas to investigate:

  • Culture Medium Composition: The carbon and nitrogen sources are critical. Studies have shown that maltose and peptone are among the best carbon and nitrogen sources, respectively, for high destruxin yields.[9][11][12][13] The addition of precursors like β-alanine has also been shown to significantly boost production.[9][12][13]

  • pH of the Culture Medium: The pH of the medium has a profound effect on destruxin production. A negative correlation has been observed between pH value and metabolite production.[14][15] While initial pH can be varied, studies show that maintaining the pH, particularly in bioreactors, can lead to higher yields. For instance, a maximum yield of destruxin B (DB) of 310.6 mg/L was achieved when the pH was controlled at 9 in a 5 L stirred-tank reactor.[8] In contrast, another study suggests a final pH of 3.7 is more favorable for high DB production.[8]

  • Aeration and Agitation: As an aerobic process, oxygen supply is crucial. Increasing the aeration rate (from 0.5 to 1.5 vvm) has been shown to greatly increase the concentration of destruxin B.[8][16] Agitation speed also plays a role, with optimal speeds needing to be determined for your specific bioreactor setup (e.g., 150-200 rpm).[10][11]

  • Temperature: The optimal temperature for fermentation should be maintained. Most studies cultivate Metarhizium at around 28°C for optimal destruxin production.[8][9][11]

Q2: I am observing high biomass but poor this compound production. What could be the reason?

A2: This phenomenon, known as uncoupled production, occurs when conditions favor fungal growth over secondary metabolite synthesis. This can happen if the carbon-to-nitrogen ratio is not optimal or if the culture has not yet entered the stationary phase where secondary metabolite production is typically highest. Try adjusting the C:N ratio in your medium. Increasing the peptone (nitrogen) content has been shown to increase the amount of destruxins A, B, and E.[14][15] Also, ensure your fermentation runs long enough to allow for the secondary metabolic phase to be fully established.

Q3: There is significant batch-to-batch variability in my this compound yield. How can I improve consistency?

A3: To improve consistency, strict control over all experimental parameters is essential.

  • Inoculum Preparation: Standardize your inoculum preparation, including the age and concentration of spores or mycelia. Use a consistent inoculum size, for example, a 10% (v/v) inoculum level.[8][9]

  • Medium Preparation: Ensure precise weighing of all medium components and consistent sterilization procedures.

  • Bioreactor Control: If using a bioreactor, ensure that pH, temperature, and dissolved oxygen probes are calibrated correctly and that control loops are functioning properly. The use of a stirred-tank reactor (STR) or airlift reactor (ALR) with controlled parameters will yield more consistent results than shaker flasks.[8]

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data from various studies on optimizing destruxin production.

Table 1: Effect of Culture Medium Composition on Destruxin B Yield

Carbon SourceNitrogen SourceAdditiveDestruxin B Yield (mg/L)Metarhizium StrainReference
Maltose (2.51%)Peptone (0.75%)β-alanine (0.02%), Glucose (0.43%)~232 (predicted)M. anisopliae[9][12][13]
MaltosePeptoneβ-alanine (0.1%)279M. anisopliae[9][12][13]
GlucoseBeef Extract-Not specified for DB, but optimal for antifungal activityM. robertsii[10][11]

Table 2: Effect of Physical Fermentation Parameters on Destruxin B Yield

ParameterConditionDestruxin B Yield (mg/L)Fermentor TypeReference
pH Controlled at 9310.65 L Stirred Tank Reactor[8]
Uncontrolled (final pH ~3.7)330.05 L Stirred Tank Reactor[8]
Temperature 29°CNot specified for DB, but optimal for antifungal activityShaker Flask[10][11]
Aeration Rate 1.5 vvm (pH controlled at 6)~700.020 L Airlift Bioreactor[8]
Rotational Speed 190 rpmNot specified for DB, but optimal for antifungal activityShaker Flask[10][11]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol is based on optimized conditions reported for high destruxin B yield.[8][9][12][13]

  • Medium Preparation:

    • Prepare the liquid medium containing: 2.51% (w/v) maltose, 0.75% (w/v) bacto-peptone, 0.43% (w/v) glucose, and 0.02% (w/v) β-alanine.

    • Dispense the medium into fermentation vessels (e.g., 500 mL Erlenmeyer flasks with 200 mL of medium or a 5 L bioreactor with 3 L of medium).

    • Sterilize by autoclaving.

  • Inoculum Preparation:

    • Grow Metarhizium (e.g., M. robertsii ARSEF 2575) on a suitable solid agar medium like PDA for 10-14 days to allow for sporulation.

    • Harvest conidia by scraping the surface and suspending them in sterile 0.05% Tween-80 solution.

    • Determine the spore concentration using a hemocytometer.

    • Prepare a seed culture by inoculating a separate flask of the fermentation medium and incubating for 2-3 days.

  • Fermentation:

    • Inoculate the production medium with a 10% (v/v) seed culture.

    • Incubate at 28°C with agitation (e.g., 150 rpm).

    • If using a bioreactor, maintain an aeration rate of 0.3-1.5 vvm and control the pH if desired (e.g., maintain at 6.0 or 9.0).

    • Continue fermentation for 9 to 14 days, taking samples periodically to monitor growth and destruxin production.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines a general method for extracting and analyzing this compound.[3][4]

  • Sample Preparation:

    • Harvest the fermentation broth.

    • Separate the mycelium from the culture filtrate by centrifugation or filtration.

  • Extraction:

    • Extract the culture filtrate three times with an equal volume of an organic solvent like methylene chloride (CH₂Cl₂) or ethyl acetate.

    • Combine the organic layers and concentrate them using a rotary evaporator.

  • Purification (Optional):

    • For higher purity, the concentrated extract can be further purified using silica gel chromatography or ion-exchange chromatography.[3][4]

  • Quantification by HPLC:

    • Mobile Phase: Prepare an appropriate mobile phase, such as a gradient of acetonitrile and water.

    • Column: Use a C18 reversed-phase column.

    • Detection: Use a UV detector, typically at a wavelength of around 215 nm.

    • Standard Curve: Prepare a standard curve using purified this compound of a known concentration.

    • Analysis: Dissolve the dried extract in the mobile phase, filter through a 0.22 µm membrane, and inject it into the HPLC system.

    • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Below are diagrams illustrating key workflows and pathways related to this compound production.

G cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_analysis Phase 3: Analysis strain Select High-Yielding Metarhizium Strain media Prepare Optimized Liquid Medium inoculum Prepare Seed Culture ferm Submerged Fermentation (Bioreactor/Flask) inoculum->ferm control Control Parameters (pH, Temp, Aeration) ferm->control harvest Harvest Broth control->harvest extract Solvent Extraction harvest->extract quantify HPLC Quantification extract->quantify result result quantify->result High this compound Yield

Caption: Experimental workflow for optimizing this compound production.

G cluster_media Check Medium Components cluster_params Check Fermentation Parameters start Low this compound Yield Detected q1 Is Carbon Source Optimal (e.g., Maltose)? start->q1 a1 Action: Switch to Optimized Carbon Source q1->a1 No q2 Is Nitrogen Source Optimal (e.g., Peptone)? q1->q2 Yes a1->q2 a2 Action: Switch to Optimized Nitrogen Source q2->a2 No q3 Is pH Controlled and Optimal? q2->q3 Yes a2->q3 a3 Action: Implement pH Control q3->a3 No q4 Is Aeration/Agitation Adequate? q3->q4 Yes a3->q4 a4 Action: Increase Aeration and Optimize Speed q4->a4 No end Re-run Fermentation and Analyze Yield q4->end Yes a4->end

Caption: Troubleshooting logic for low this compound yield.

G cluster_pathway Simplified Destruxin Biosynthesis Pathway cluster_regulation Regulatory Influences aa Amino Acids (e.g., Val, Ile, Ala) dtxs1 dtxS1 Gene Cluster (NRPS DtxS1) aa->dtxs1 ha α-Hydroxy Acid ha->dtxs1 p450 Tailoring Enzymes (e.g., P450s) dtxs1->p450 Assembly & Modification dtxB2 This compound p450->dtxB2 ph pH ph->dtxs1 temp Temperature temp->dtxs1 nutrients Nutrients (C/N Source) nutrients->dtxs1

Caption: Key elements in the this compound biosynthesis pathway.

References

Technical Support Center: Destruxin B2 Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of destruxin B2.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems in a question-and-answer format to help you navigate experimental hurdles.

Q1: Why is my this compound yield consistently low after the initial extraction from the fermentation broth?

A1: Low extraction yield is a frequent challenge. The primary factors are the choice of solvent and the extraction method. The efficiency of the extraction is highly dependent on the solvent's polarity and its ability to partition the destruxins from the aqueous culture medium.

  • Solvent Choice: While various solvents like methylene dichloride and ethyl acetate are used, acetonitrile has been shown to yield high extraction efficiency.[1][2][3] A method involving mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl creates a two-layer system, where the upper organic layer can contain 80-95% of the destruxins.[3][4]

  • Method Optimization: Techniques like Ultrasonic Wave Extraction (UWV) have been employed to decrease solvent consumption and extraction time while achieving high recovery rates (>90%).[2]

  • pH Adjustment: The pH of the culture broth can influence the charge state of the target molecules and their solubility in the organic solvent. Optimizing the pH (e.g., to pH 4-5) before extraction can significantly improve recovery.[2]

Q2: My HPLC chromatogram shows a cluster of peaks around my target. How can I resolve this compound from its isomers and other analogues?

A2: This is a classic co-elution problem, common because destruxins are a large family of structurally similar cyclic peptides.[5][6] this compound may have potential isomers that elute very closely.[7] Achieving baseline separation requires significant optimization of the chromatographic conditions.

  • Gradient Optimization: The key to separating closely eluting compounds is to use a shallow (or "flat") elution gradient in your reverse-phase HPLC method.[2][3] A slower increase in the organic solvent percentage over a longer time increases the interaction time with the stationary phase, allowing for better separation of similar molecules.[4]

  • Column Chemistry: Standard C18 columns are most common. If co-elution persists, consider trying a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or Cyano) that can offer different selectivity for your compounds of interest.

  • Multi-Step Purification: Do not rely on a single HPLC step. A common, effective workflow involves initial liquid-liquid extraction, followed by preliminary separation using techniques like ion-exchange or silica gel chromatography, before proceeding to a final semi-preparative HPLC step.[1][8][9]

Q3: I am struggling with interference from media components in my crude extract. How can I clean up my sample before analytical or preparative HPLC?

A3: Matrix effects from complex growth media can interfere with chromatography by co-eluting with the target analyte, fouling the column, and causing ion suppression in mass spectrometry. A sample clean-up step is crucial.

  • Solid-Phase Extraction (SPE): Using C18 cartridges for a clean-up step after the initial extraction is a highly effective method.[2][10] This technique efficiently removes polar media constituents while retaining the more hydrophobic destruxins, which can then be eluted with a suitable organic solvent.[10]

  • Solvent Partitioning: A well-designed liquid-liquid extraction is the first line of defense. The acetonitrile/NaCl method, for instance, is effective at leaving many media components behind in the aqueous layer.[3][4]

Q4: How can I be certain that the peak I have isolated is indeed this compound and what is its purity?

A4: Peak identification and purity assessment require robust analytical techniques. A single peak on an HPLC-UV chromatogram is not sufficient for confirmation.

  • Mass Spectrometry (MS): The definitive method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[11] By coupling your HPLC to a mass spectrometer, you can obtain the exact mass of the compound in your peak and compare it to the theoretical mass of this compound.

  • Tandem MS (MS/MS): For unambiguous identification, tandem mass spectrometry provides fragmentation data.[5][12] This fragmentation pattern acts as a "fingerprint" for the molecule, allowing you to confirm its structure and differentiate it from other isomers.[12]

  • Purity Analysis: Quantitative analysis can be performed using HPLC by creating a calibration curve with a purified standard.[2][3] The peak area of your sample is compared against this curve to determine its concentration and, subsequently, its purity relative to other detected impurities.

Q5: My isolated this compound seems to degrade over time in solution. What are the best practices for storage and handling?

A5: While specific stability data for this compound is limited, general principles for peptide-like mycotoxins apply. Degradation can occur due to enzymes, temperature, pH, and interaction with storage surfaces.[13]

  • Temperature: Store purified destruxins and their solutions at low temperatures (e.g., 5°C or frozen) to slow down potential degradation.[14]

  • Solvent Composition: Destruxins are more stable in organic solvents. For aqueous solutions, ensure a sufficient percentage of organic solvent (e.g., >20% acetonitrile or methanol) is present to maintain stability.[14]

  • Storage Vials: Studies on other mycotoxins have shown that significant loss can occur due to adsorption to standard glass autosampler vials.[14] Using silanized vials can prevent this degradation and sample loss.[14]

  • Enzymatic Degradation: If working with crude or semi-purified samples from biological sources, be aware of potential enzymatic degradation.[13] Prompt purification and storage in appropriate solvents are essential.

Data and Parameters

Table 1: Comparison of Extraction Strategies for Destruxins
Extraction MethodSolvent SystemReported Recovery/EfficiencyKey AdvantagesSource(s)
Liquid-Liquid ExtractionAcetonitrile & 5% NaCl80-95%High efficiency, good separation from aqueous media components.[3][4]
Liquid-Liquid ExtractionMethylene Dichloride (CH₂Cl₂)Commonly UsedEffective for initial capture from large volumes.[1][8]
Liquid-Liquid ExtractionCarbon TetrachlorideAlternative MethodFacilitates isolation from large culture volumes.[2]
Ultrasonic Wave ExtractionDichloromethane/Ethyl Acetate (1:1 v/v)> 90%Reduced solvent consumption and extraction time.[2]
Table 2: Typical HPLC Parameters for this compound Analysis
ParameterSpecificationPurposeSource(s)
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Standard for separating moderately nonpolar compounds like destruxins.[15]
Mobile Phase A Water (often with 0.1% Formic Acid)Aqueous component of the mobile phase. Acid improves peak shape.[2][10]
Mobile Phase B Acetonitrile or MethanolOrganic component. Elutes the compounds from the column.[2][3][10]
Gradient Type Linear GradientGradually increases the concentration of Mobile Phase B to elute compounds.[2][3]
Gradient Slope Shallow / FlatA slow increase in organic solvent (e.g., 1-2% per minute) is crucial for resolving similar isomers.[2][4]
Flow Rate 1.0 mL/min (Analytical)Standard flow rate for analytical scale columns.[15]
Detection UV (e.g., 254 nm) or Mass Spectrometry (MS)UV for general detection and quantification; MS for identification.[11][15]

Experimental Protocols

Protocol 1: High-Efficiency Liquid-Liquid Extraction

This protocol is adapted from a method demonstrated to achieve high recovery of destruxins from fermentation broth.[3][4]

  • Harvesting: After 14 days of cultivation, collect the culture medium by centrifugation and filtration to remove fungal mycelia.[1]

  • Salting Out: Transfer the filtered broth to a separatory funnel. For every 1 L of broth, add 50 g of Sodium Chloride (NaCl) and dissolve completely. This increases the polarity of the aqueous phase.

  • Solvent Addition: Add an equal volume of acetonitrile to the separatory funnel (e.g., 1 L of acetonitrile for 1 L of broth).

  • Extraction: Seal the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the funnel to stand until two distinct layers form. The upper layer is the acetonitrile phase containing the destruxins.

  • Collection: Carefully drain and discard the lower aqueous layer. Collect the upper organic layer. This fraction contains 80-95% of the destruxins.[4]

  • Concentration: Concentrate the organic extract using a rotary evaporator under reduced pressure to obtain the crude destruxin mixture.

Protocol 2: Solid-Phase Extraction (SPE) Sample Cleanup

This protocol is essential for removing interfering media components prior to HPLC analysis.[2][10]

  • Sample Preparation: Re-dissolve the crude extract from Protocol 1 in a minimal amount of a solvent mixture that ensures solubility but has a low organic content (e.g., 10% acetonitrile in water).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Slowly load the prepared sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5-10 mL of water or a low-percentage organic solvent (e.g., 5% acetonitrile in water) to elute polar impurities and media constituents.

  • Elution: Elute the retained destruxins from the cartridge using 5 mL of a high-percentage organic solvent (e.g., 90% acetonitrile or methanol).

  • Final Preparation: Collect the eluate and evaporate the solvent. The resulting purified extract is now ready for reconstitution in the HPLC mobile phase for analysis.

Visualizations

Experimental and Logical Workflows

G General Workflow for this compound Isolation and Purification cluster_0 Upstream & Extraction cluster_1 Purification cluster_2 Analysis & QC A Fermentation Broth B Filtration / Centrifugation A->B C Liquid-Liquid Extraction B->C D Crude Extract C->D E Column Chromatography (Silica / Ion-Exchange) D->E F Semi-Pure Fractions E->F G Semi-Preparative HPLC F->G H Pure this compound G->H I Analytical HPLC H->I Purity & ID J LC-MS / MS H->J Purity & ID

Caption: A typical multi-step workflow for isolating pure this compound.

G Troubleshooting Guide: Low Purity of Final HPLC Fraction Start Low Purity Detected in Final Fraction Q1 Co-eluting Peaks Present? Start->Q1 A1_Yes Use Shallower Gradient Q1->A1_Yes Yes Q2 Peak Tailing or Fronting? Q1->Q2 No A1_Extra Try Different Column Chemistry A1_Yes->A1_Extra End Re-analyze Fraction A1_Extra->End A2_Yes Check for Column Overload (Inject Less Sample) Q2->A2_Yes Yes Q3 Many Impurities Still Present? Q2->Q3 No A2_Extra Adjust Mobile Phase pH A2_Yes->A2_Extra A2_Extra->End A3_Yes Add Pre-Purification Step (e.g., SPE or Silica Gel) Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision-making diagram for troubleshooting low purity results.

References

Technical Support Center: Optimizing HPLC Separation of Destruxin Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of destruxin mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for separating a complex mixture of destruxins?

A good starting point for separating destruxin mixtures is a gradient elution using a C18 reversed-phase column with a mobile phase consisting of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1][2] Often, a combination of methanol and acetonitrile (e.g., 1:1 v/v) as the organic phase can provide better resolution than either solvent alone.[1] Adding a small amount of acid, such as 0.1% formic acid or 0.02% acetic acid, to the mobile phase can improve peak shape and reproducibility.[1][3]

Q2: Which type of HPLC column is most effective for destruxin analysis?

Reversed-phase C18 columns are the most commonly used and effective stationary phases for separating destruxin mixtures.[1][3] For higher resolution and faster analysis times, ultra-high-performance liquid chromatography (UHPLC) systems with sub-2-μm particle size C18 columns can be utilized.[3]

Q3: What is the optimal UV wavelength for detecting destruxins?

Destruxins generally lack strong chromophores, leading to weak UV absorption at higher wavelengths. Therefore, detection is typically performed at low wavelengths, around 205-215 nm, to achieve adequate sensitivity.[4][5]

Q4: How can I effectively extract destruxins from a fungal culture broth before HPLC analysis?

A common and effective method is liquid-liquid extraction using an organic solvent such as chloroform or methylene dichloride.[6][7] Alternatively, solid-phase extraction (SPE) with C18 cartridges is a highly effective cleanup procedure to remove polar constituents from the culture media and enrich the destruxin fraction.[1][4]

Q5: Are there any concerns regarding the stability of destruxins in standard solutions?

While specific stability data for all destruxins is not extensively documented, it is known that some mycotoxins can degrade over time in certain organic solvents. For instance, some zearalenone derivatives show gradual degradation in acetonitrile.[8] It is recommended to store stock solutions at low temperatures (e.g., -18°C) and monitor their concentration periodically, especially if stored for extended periods.[8]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Destruxin Peaks

Symptoms:

  • Overlapping peaks for different destruxin analogues.

  • Inability to accurately quantify individual destruxins.

Possible Cause Suggested Solution
Inadequate Mobile Phase Composition Modify the organic solvent composition. A 1:1 (v/v) mixture of methanol and acetonitrile may improve separation compared to using either solvent alone.[1]
Gradient Program is Too Steep Employ a flatter gradient. A slower increase in the organic solvent concentration over a longer period can enhance the separation of closely eluting compounds.[9][10]
Suboptimal Column Choice Consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase efficiency and resolving power.[11]
Incorrect Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution, though it will increase the analysis time.[11]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Cause Suggested Solution
Secondary Interactions with Residual Silanols Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase.[12] This is a common strategy to minimize unwanted interactions with basic analytes.[12][13]
Column Overload Reduce the injection volume or dilute the sample. Injecting too much sample can lead to peak distortion.[14]
Column Contamination or Degradation Flush the column with a strong solvent or, if the problem persists, replace the column. A contaminated or worn-out column can exhibit poor peak shapes.[15]
Inappropriate Sample Solvent Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture Broth

This protocol outlines a general procedure for extracting destruxins from a liquid culture of Metarhizium spp.

Materials:

  • Fungal culture broth

  • Methylene dichloride (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Acetonitrile (HPLC grade)

Procedure:

  • Grow the fungal strain (e.g., Metarhizium anisopliae) in a suitable liquid medium (e.g., 3% maltose with 0.5% bactopeptone) at 28°C for 14 days.[7]

  • Separate the mycelium from the culture broth by filtration.

  • Extract the filtered broth three times with an equal volume of methylene dichloride.[7]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator.

  • Reconstitute the dried residue in a known volume of acetonitrile for HPLC analysis.[9][10]

Protocol 2: HPLC Method for Destruxin Separation

This protocol provides a starting point for the HPLC analysis of destruxin mixtures.

Parameter Condition
Column C18 reversed-phase (e.g., Waters X-terra, 2.1 x 50 mm, 3.5 µm)[1]
Mobile Phase A Water + 0.1% Formic Acid[1]
Mobile Phase B 1:1 (v/v) Methanol/Acetonitrile + 0.1% Formic Acid[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 20 µL[1]
Detection UV at 205 nm[4]
Column Temperature 40 °C[3]

Gradient Program: [1]

Time (min)% Mobile Phase B
0.0 - 1.010
1.0 - 20.010 → 100 (linear gradient)
20.0 - 25.0100
25.0 - 30.010 (re-equilibration)

Quantitative Data Summary

The following tables summarize typical parameters used in HPLC methods for destruxin separation, providing a basis for method development and comparison.

Table 1: HPLC Column and Mobile Phase Configurations

Column TypeMobile Phase AMobile Phase BReference
C18 Reversed-PhaseWater + 0.1% Formic Acid1:1 (v/v) Methanol/Acetonitrile + 0.1% Formic Acid[1]
C18 Reversed-PhaseWaterAcetonitrile[9][10]
Sub-2-µm RP-18Water + 0.02% Acetic AcidAcetonitrile[3]

Table 2: Example Gradient Elution Programs

Method Time (min) % Organic Phase Flow Rate (mL/min) Reference
Method 1 0-110% B0.5[1]
1-2010-100% B
20-25100% B
Method 2 00% ACN2.5[5]
3040% ACN
4050% ACN
6050% ACN

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis culture Fungal Culture Broth filtration Filtration culture->filtration extraction Liquid-Liquid or Solid-Phase Extraction filtration->extraction concentration Concentration extraction->concentration reconstitution Reconstitution in Solvent concentration->reconstitution injection Sample Injection reconstitution->injection separation C18 Reversed-Phase Column injection->separation detection UV/MS Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for destruxin analysis.

troubleshooting_workflow cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Poor HPLC Separation (e.g., Bad Resolution, Peak Tailing) check_gradient Is the gradient too steep? start->check_gradient check_ph Is mobile phase pH appropriate? start->check_ph adjust_gradient Action: Use a flatter gradient check_gradient->adjust_gradient Yes check_mobile_phase Is the mobile phase optimal? check_gradient->check_mobile_phase No adjust_gradient->check_mobile_phase adjust_mobile_phase Action: Try ACN/MeOH mixture check_mobile_phase->adjust_mobile_phase No adjust_ph Action: Add 0.1% Formic Acid check_ph->adjust_ph No check_load Is the column overloaded? check_ph->check_load Yes adjust_ph->check_load adjust_load Action: Dilute sample check_load->adjust_load Yes

Caption: Troubleshooting logic for common HPLC issues.

References

overcoming solubility issues with destruxin B2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Destruxin B2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic hexadepsipeptide mycotoxin with demonstrated insecticidal, antiviral, and anticancer activities.[1] Like many cyclic peptides, it is poorly soluble in water, which presents a significant challenge for its use in biological assays and preclinical studies that require aqueous buffer systems.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions. It is also soluble in dichloromethane, methanol, and ethyl acetate.[2][3]

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the crystalline this compound in your solvent of choice, such as DMSO.[2] It is recommended to purge the solvent with an inert gas before use.[2] For example, a 10 mg/mL stock solution in DMSO is commonly prepared.[2]

Q4: How should I store this compound stock solutions?

Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4] When stored at -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for about one month.[1][4]

Q5: How can I dilute my DMSO stock solution into an aqueous buffer for my experiment without it precipitating?

To prevent precipitation when diluting a DMSO stock solution into an aqueous buffer, it is crucial to perform a stepwise dilution.[4] Additionally, ensure that the final concentration of DMSO in your experimental medium is low, typically below 0.5%, to avoid solvent-induced toxicity to cells.[4] It is also advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer - Rapid change in solvent polarity.- Exceeding the aqueous solubility limit of this compound.- Perform a stepwise (serial) dilution of the DMSO stock solution into the aqueous buffer.- Ensure the final DMSO concentration is kept as low as possible (ideally <0.5%).[4]- Consider using a co-solvent, though this needs to be validated for your specific assay.- Gently warm the solution to 37°C and use sonication for a short period to aid dissolution.[3]
Inconsistent experimental results - Degradation of this compound in stock or working solutions.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh working solutions from a properly stored stock solution for each experiment.- Aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles.[1][4]- Protect solutions from direct light and ensure the pH of the final medium is stable, as extreme pH can affect stability.[2][5][6]
Cell toxicity observed in vehicle control - High final concentration of DMSO.- Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[4] Always include a vehicle control with the same DMSO concentration as your experimental samples.

Quantitative Data Summary

SolventReported Solubility
Dimethyl sulfoxide (DMSO)~10 mg/mL[2]
Dichloromethane~10 mg/mL[2]
Methanol10 mg/mL[3]
Ethyl Acetate10 mg/mL[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid, FW: 593.8 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of crystalline this compound to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 5.938 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Purge the headspace of the tube with an inert gas to minimize oxidation.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3]

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]

Dilution of this compound for in vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[4] For instance, if your final desired concentration of this compound is 10 µM, you would add 1 µL of a 10 mM stock to 1 mL of cell culture medium, resulting in a final DMSO concentration of 0.1%.

  • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Add the freshly prepared working solutions to your cell cultures.

Visualizations

This compound-Induced Apoptotic Signaling Pathway

DestruxinB2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis DestruxinB2 This compound PUMA PUMA (Upregulation) DestruxinB2->PUMA induces Mcl1 Mcl-1 (Downregulation) DestruxinB2->Mcl1 inhibits Bax_cyto Bax (Cytosolic) PUMA->Bax_cyto activates Mcl1->Bax_cyto inhibits Bax_mito Bax (Mitochondrial) Bax_cyto->Bax_mito translocates to Caspase9 Caspase-9 (Activation) Bax_mito->Caspase9 activates Caspase2 Caspase-2 (Activation) Bax_mito->Caspase2 activates Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 activates Caspase2->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Preparing this compound Working Solutions

Experimental_Workflow start This compound (Solid) dissolve Dissolve in DMSO (~10 mg/mL) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store (-20°C or -80°C) stock->aliquot dilute Stepwise Dilution in Aqueous Buffer aliquot->dilute final Working Solution (<0.5% DMSO) dilute->final

Caption: Workflow for preparing aqueous working solutions of this compound.

References

minimizing degradation of destruxin B2 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of destruxin B2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during the extraction and purification of this valuable cyclic depsipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound during extraction?

A1: The main factors contributing to the degradation of this compound are exposure to high temperatures, inappropriate pH levels (strong acids or alkalis), and prolonged exposure to light. Hydrolysis of the ester bond in the cyclic structure is a key degradation pathway.[1][2]

Q2: What is the recommended solvent for extracting this compound to minimize degradation?

A2: Acetonitrile has been shown to be a highly efficient extraction solvent for destruxins, including B2.[3][4] An established method involves mixing the fermentation broth with an equal volume of acetonitrile and a 5% NaCl solution, which facilitates the separation of destruxins into the organic layer.[3][4] Dichloromethane has also been used effectively.[5]

Q3: How should I store my crude extract and purified this compound to ensure stability?

A3: For long-term stability, solid (powdered) this compound should be stored at -20°C, where it can be stable for at least two years.[3] If dissolved in a solvent, it is recommended to store the solution at -80°C.[6] It is also crucial to protect it from moisture and direct sunlight.

Q4: Can I use a rotary evaporator to concentrate my this compound extract?

A4: Yes, a rotary evaporator can be used, but it is critical to use low temperatures to prevent thermal degradation. Temperature has a strong influence on the decomposition of destruxins.[2] It is advisable to keep the water bath temperature as low as possible while still allowing for efficient evaporation of the solvent.

Q5: My this compound yield is consistently low. What are the likely causes?

A5: Low yields can result from several factors. First, ensure that the producing fungal strain, culture medium, and fermentation time are optimized for this compound production.[7] During extraction, significant losses can occur due to degradation. Review your protocol to ensure you are minimizing exposure to high temperatures, extreme pH, and light. Inefficient phase separation or incomplete extraction from the aqueous phase can also lead to lower yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no this compound detected in the final purified sample. Degradation during extraction. - Temperature: Avoid high temperatures during all steps. Use a refrigerated centrifuge and a low-temperature water bath for solvent evaporation. - pH: Ensure the pH of your solutions remains close to neutral. Avoid strong acids or alkalis.[6] - Light: Protect your samples from direct light by using amber vials or covering glassware with aluminum foil.
Inefficient Extraction. - Solvent Choice: Use a high-purity solvent like acetonitrile for optimal extraction.[3][4] - Phase Separation: Ensure complete separation of the organic and aqueous phases. The addition of NaCl can improve this separation.[3][4] - Multiple Extractions: Perform the solvent extraction multiple times (e.g., three times) on the aqueous phase to maximize recovery.[5]
Presence of unexpected peaks in HPLC/MS analysis. Degradation Products. Hydrolysis can lead to the opening of the cyclic structure, resulting in new chemical species.[1][2] Review your extraction procedure for potential causes of degradation (see above).
Contaminants from culture medium or other metabolites. Optimize your chromatographic separation method. A flatter gradient in HPLC may improve the resolution of this compound from other compounds.[3][4] Consider additional purification steps like silica gel chromatography.[5]
Crystallization of the sample is not occurring after lyophilization. Insufficient concentration of this compound. This could be due to low production by the fungus or losses during extraction. Re-evaluate your fermentation and extraction procedures.
Presence of impurities. Impurities can interfere with crystallization. Ensure your extract is sufficiently clean before lyophilization. Additional washing steps or preliminary purification may be necessary.

Experimental Protocols

Protocol 1: Acetonitrile-Based Extraction of this compound

This protocol is adapted from a method shown to have high extraction efficiency.[3][4]

  • Harvesting: After the fermentation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extraction:

    • To the collected fermentation broth, add an equal volume of acetonitrile.

    • Add 5% (w/v) NaCl to the mixture to facilitate the separation of the aqueous and organic layers.

    • Mix vigorously for 10-15 minutes.

    • Allow the layers to separate. The upper layer is the acetonitrile phase containing the destruxins.

    • Carefully collect the upper acetonitrile layer.

    • Repeat the extraction of the aqueous layer two more times with fresh acetonitrile to maximize yield.

  • Concentration and Crystallization:

    • Combine all the acetonitrile extracts.

    • Concentrate the extract under reduced pressure at a low temperature.

    • The concentrated extract can be lyophilized (freeze-dried) to obtain crystalline destruxins.[3][4]

  • Purification:

    • The crystalline product can be redissolved in a minimal amount of acetonitrile.

    • Further purification can be achieved using semi-preparative HPLC.[3][4]

  • Analysis:

    • Analyze the purified fractions by HPLC and confirm the identity of this compound using mass spectrometry.[3][4]

Protocol 2: Dichloromethane-Based Extraction of this compound

This is an alternative protocol using a different solvent system.[5]

  • Harvesting: Separate the fungal mycelia from the culture broth.

  • Extraction:

    • Extract the culture medium three times with an equal volume of dichloromethane (CH₂Cl₂).

    • Combine the organic layers.

  • Concentration:

    • Concentrate the organic extract using a rotary evaporator at low temperature.

  • Purification:

    • The concentrated extract can be further purified using chromatographic techniques such as ion-exchange and silica gel chromatography, followed by HPLC.[5]

Data Presentation

Table 1: Solubility and Recommended Storage Conditions for this compound

Parameter Information Reference
Solubility Soluble in organic solvents such as DMSO and dichloromethane.Cayman Chemical
Solid Storage -20°C (stable for ≥ 2 years)[3]
Solution Storage -80°C[6]
Precautions Protect from moisture and direct light. Avoid strong acids/alkalis and strong oxidizing/reducing agents.[6]

Visualizations

Extraction_Workflow cluster_0 Fermentation & Harvesting cluster_1 Extraction cluster_2 Concentration & Purification cluster_3 Analysis & Storage Fermentation Fungal Fermentation Harvesting Separate Mycelia and Broth Fermentation->Harvesting Solvent_Addition Add Acetonitrile & NaCl Harvesting->Solvent_Addition Phase_Separation Collect Organic Phase Solvent_Addition->Phase_Separation Repeat_Extraction Repeat Extraction (2x) Phase_Separation->Repeat_Extraction Concentration Low-Temp Evaporation Repeat_Extraction->Concentration Lyophilization Lyophilization to Crystals Concentration->Lyophilization HPLC Semi-preparative HPLC Lyophilization->HPLC Analysis HPLC & Mass Spectrometry HPLC->Analysis Storage Store at -20°C (solid) or -80°C (solution) Analysis->Storage

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Degradation cluster_causes Potential Causes of Degradation cluster_solutions Solutions Start Low this compound Yield Temp High Temperature? Start->Temp pH Extreme pH? Start->pH Light Light Exposure? Start->Light Temp->pH No Sol_Temp Use low-temperature evaporation and refrigerated centrifugation. Temp->Sol_Temp Yes pH->Light No Sol_pH Maintain neutral pH during extraction. pH->Sol_pH Yes Sol_Light Use amber vials or cover glassware. Light->Sol_Light Yes

Caption: Troubleshooting Low Yields of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Destruxin B2 Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Destruxin B2 bioassays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a cyclic hexadepsipeptide mycotoxin, primarily induces cytotoxicity by triggering apoptosis. In eukaryotic cells, it can activate the intrinsic apoptotic pathway, which is mediated by the mitochondria. This involves the regulation of Bcl-2 family proteins, leading to the activation of caspases and subsequent programmed cell death.[1][2]

Q2: What are some of the most common sources of variability in this compound bioassays?

A2: Inconsistent results in this compound bioassays can arise from several factors. These include variations in the purity and stability of the this compound sample, differences in cell culture conditions (e.g., cell line viability, passage number, and density), procedural inconsistencies (e.g., incubation times, solvent concentrations), and the inherent biological variability of the test system.

Q3: How can I ensure the quality and consistency of my this compound sample?

A3: It is crucial to use a highly purified and well-characterized this compound sample. The production of destruxins by the fungus Metarhizium can be variable, so batch-to-batch consistency should not be assumed. Proper storage of the compound, protected from light and at a low temperature, is also essential to prevent degradation.

Q4: What is a typical effective concentration range for this compound in bioassays?

A4: The effective concentration of this compound can vary significantly depending on the cell line or organism being tested. For instance, in human non-small cell lung cancer cell lines A549 and H1299, the IC50 (half-maximal inhibitory concentration) values for Destruxin B have been reported to be 4.9 µM and 4.1 µM, respectively.[1] For insect cells, such as Sf9, Destruxin B has been shown to be the most inhibitory among several destruxins.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific system.

Troubleshooting Guides

Issue 1: High Variability in IC50/LC50 Values Between Experiments

Question: We are observing significant differences in the calculated IC50 values for this compound across replicate experiments. What could be the cause?

Answer: High variability in IC50 values is a common issue and can be attributed to several experimental factors. Here is a breakdown of potential causes and solutions:

  • Inconsistent Cell Seeding Density: The number of cells seeded per well can dramatically influence the apparent cytotoxicity of a compound. Higher cell densities can lead to increased resistance and consequently higher IC50 values.

    • Solution: Implement a strict protocol for cell counting and seeding to ensure a consistent number of viable cells in each well for every experiment. It is advisable to perform a cell density optimization experiment to find the optimal seeding number for your specific cell line and assay duration.[4][5]

  • Variable Incubation Times: The duration of exposure to this compound will directly impact the observed cytotoxicity. Shorter or longer incubation times can lead to underestimation or overestimation of the IC50 value, respectively.

    • Solution: Standardize the incubation time for all experiments. A 24 to 72-hour incubation is common for cytotoxicity assays. Ensure that the timing of reagent addition and plate reading is consistent across all plates and experiments.[6][7]

  • Solvent (DMSO) Concentration Effects: Dimethyl sulfoxide (DMSO) is a common solvent for this compound, but it can also exert cytotoxic effects at higher concentrations. Variations in the final DMSO concentration in the culture wells can contribute to inconsistent results.

    • Solution: Maintain a consistent and low final concentration of DMSO in all wells, including controls. It is recommended to keep the final DMSO concentration at or below 0.5% to minimize its impact on cell viability.[8][9] Always include a solvent control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experimental setup.

  • Cell Health and Passage Number: The physiological state of the cells can affect their sensitivity to toxins. Cells that are unhealthy, have been in culture for too long (high passage number), or have just been thawed from cryopreservation may show altered responses.

    • Solution: Use cells that are in the logarithmic growth phase and have a viability of >95%. Maintain a consistent range of passage numbers for your experiments and allow cells to recover adequately after thawing before using them in an assay.

ParameterPotential Impact on IC50/LC50Recommendation
Cell Seeding Density Higher density can increase IC50Standardize cell number per well; perform density optimization.
Incubation Time Longer time can decrease IC50Standardize incubation period (e.g., 24, 48, or 72 hours).
Solvent (DMSO) Conc. >0.5% can be cytotoxic, confounding resultsKeep final DMSO concentration constant and low (≤0.5%).
Cell Viability Low viability leads to inaccurate resultsUse cells with >95% viability.
Passage Number High passage can alter cell sensitivityUse cells within a consistent and low passage range.
Issue 2: No or Low Cytotoxic Effect Observed

Question: We are not observing the expected cytotoxic effect of this compound, even at high concentrations. What could be the problem?

Answer: A lack of cytotoxic response can be due to issues with the compound, the assay itself, or the biological system.

  • This compound Degradation: Destruxins can be susceptible to degradation, especially with improper storage or handling.

    • Solution: Ensure that the this compound stock solution is stored correctly (e.g., at -20°C or -80°C) and protected from light. Prepare fresh working solutions for each experiment from the stock.

  • Assay Sensitivity: The chosen bioassay may not be sensitive enough to detect the cytotoxic effects of this compound in your system.

    • Solution: Consider using a more sensitive cytotoxicity assay. For example, if you are using a metabolic assay like MTT, you could try a membrane integrity assay (e.g., LDH release) or a caspase activity assay to specifically measure apoptosis.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.

    • Solution: If possible, test the effect of this compound on a different, more sensitive cell line to confirm its activity. You can also try to increase the incubation time to allow for a more pronounced effect.

Potential CauseTroubleshooting Step
Inactive Compound Verify proper storage and handling of this compound; prepare fresh solutions.
Insensitive Assay Switch to a more sensitive cytotoxicity assay (e.g., LDH or caspase assay).
Resistant Cell Line Test on a different cell line; increase the incubation time.
Incorrect Dosing Verify calculations and dilutions for the this compound concentrations.

Experimental Protocols

Protocol: this compound Cytotoxicity Assessment using MTT Assay in Sf9 Insect Cells

This protocol outlines a standard procedure for determining the cytotoxicity of this compound on Spodoptera frugiperda (Sf9) insect cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Sf9 insect cells

  • Grace's Insect Medium (supplemented with 10% fetal bovine serum)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (27°C)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest Sf9 cells in the mid-logarithmic growth phase with >95% viability.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 27°C to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for 48 hours at 27°C in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 27°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and perform a non-linear regression analysis to determine the IC50 value.

Visualizations

This compound-Induced Apoptotic Signaling Pathway

DestruxinB2_Pathway destruxin_b2 This compound cell_membrane Cell Membrane destruxin_b2->cell_membrane Interacts with or crosses membrane bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) cell_membrane->bcl2_family Signal Transduction mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bcl2_family->mitochondrion Regulates mitochondrial outer membrane permeabilization caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A simplified diagram of the this compound-induced apoptotic signaling pathway.

Experimental Workflow for this compound Bioassay

Bioassay_Workflow start Start seed_cells Seed Insect Cells (e.g., Sf9) in 96-well plate start->seed_cells incubate1 Incubate (24h, 27°C) seed_cells->incubate1 treat_cells Treat Cells with this compound incubate1->treat_cells prepare_destruxin Prepare Serial Dilutions of this compound prepare_destruxin->treat_cells incubate2 Incubate (e.g., 48h, 27°C) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h, 27°C) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic action_node action_node start Inconsistent Bioassay Results check_cells Are Cell Culture Conditions Consistent? start->check_cells check_compound Is the this compound Sample OK? check_cells->check_compound Yes action_cells Standardize cell density, viability, and passage number. check_cells->action_cells No check_protocol Is the Assay Protocol Consistent? check_compound->check_protocol Yes action_compound Verify compound purity, storage, and preparation. check_compound->action_compound No action_protocol Standardize incubation times and solvent concentrations. check_protocol->action_protocol No re_evaluate Re-evaluate and repeat experiment check_protocol->re_evaluate Yes action_cells->re_evaluate action_compound->re_evaluate action_protocol->re_evaluate

References

enhancing the stability of destruxin B2 for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of destruxin B2 for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least two years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane. This compound is soluble in these solvents. For long-term storage, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What are the main factors that can cause degradation of this compound in experimental settings?

A3: The stability of this compound can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: this compound is susceptible to hydrolysis, particularly at non-optimal pH values.

  • Enzymatic degradation: The presence of hydrolytic enzymes can lead to the opening of the cyclic structure, inactivating the molecule.[2]

Q4: Can I store diluted working solutions of this compound?

A4: It is not recommended to store diluted working solutions in aqueous buffers for extended periods. This compound is more prone to degradation in aqueous environments. Prepare fresh working solutions from your frozen stock for each experiment to ensure consistent activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in cell-based assays. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound is in aqueous media before being added to the cells. Consider using a serum-free medium for the initial incubation period if serum proteases are suspected to be an issue.
Adsorption of the compound to plasticware.Use low-protein-binding microplates and pipette tips. Pre-rinsing pipette tips with the working solution before dispensing can also help.
Precipitation of this compound upon dilution into aqueous buffer or cell culture medium. Low aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible (typically <0.5%) but sufficient to maintain solubility. Perform serial dilutions to prepare the final working concentration. Gentle warming and vortexing of the solution may aid in dissolution.
Variability in results between different experimental days. Freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes upon initial preparation to avoid repeated freezing and thawing.
Inconsistent handling and preparation of solutions.Follow a standardized and detailed written protocol for the preparation of all this compound solutions. Ensure accurate and consistent pipetting.

Stability of this compound

While specific quantitative data on the degradation kinetics of this compound under various conditions is limited in publicly available literature, the following table summarizes the expected stability based on general principles for cyclodepsipeptides and related compounds. These are illustrative and should be confirmed by specific stability-indicating assays for your experimental setup.

Condition Parameter Expected Stability Recommendation
Temperature SolidStable for ≥ 2 years at -20°C[1]Store solid compound at -20°C.
Stock Solution (-80°C in DMSO)Stable for several monthsAliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Working Solution (Aqueous Buffer)Prone to degradation; stability is time and temperature-dependent.Prepare fresh for each experiment. Keep on ice and use promptly.
pH Acidic (pH < 6)Moderate stability, risk of acid-catalyzed hydrolysis.If acidic conditions are necessary, minimize exposure time.
Neutral (pH 6-8)Optimal range for many biological assays, but hydrolysis can still occur.Buffer choice is critical. Phosphate-buffered saline (PBS) is a common choice.
Alkaline (pH > 8)Increased rate of base-catalyzed hydrolysis of the ester bond.Avoid alkaline conditions unless experimentally required.
Solvent DMSO, DichloromethaneHigh solubility and good stability.Recommended for stock solutions.
Aqueous BuffersLower stability due to hydrolysis.Use for final working dilutions and prepare fresh.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Aseptically weigh the required amount of this compound in a sterile environment.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol for Preparation of this compound Working Solution for Cell Culture
  • Materials:

    • Frozen aliquot of this compound stock solution (in DMSO)

    • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

    • Sterile, low-protein-binding pipette tips and tubes

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentration.

      • Example: To prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1:10) by adding 10 µL of the stock to 90 µL of medium. Then, perform a second dilution (e.g., 1:100) by adding 10 µL of the intermediate dilution to 990 µL of medium.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level for your cell line (typically <0.5%).

    • Gently mix the working solution by pipetting up and down.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Different pH Different pH Working Solutions->Different pH Different Temperatures Different Temperatures Working Solutions->Different Temperatures Different Solvents Different Solvents Working Solutions->Different Solvents Time Points Time Points Different pH->Time Points Different Temperatures->Time Points Different Solvents->Time Points HPLC/LC-MS HPLC/LC-MS Time Points->HPLC/LC-MS Degradation Products Degradation Products HPLC/LC-MS->Degradation Products Half-life Calculation Half-life Calculation Degradation Products->Half-life Calculation

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Inconsistent Results

G Inconsistent Results Inconsistent Results Check Solution Prep Check Solution Prep Inconsistent Results->Check Solution Prep Check Storage Check Storage Inconsistent Results->Check Storage Check Assay Conditions Check Assay Conditions Inconsistent Results->Check Assay Conditions Fresh Solution? Fresh Solution? Check Solution Prep->Fresh Solution? Aliquoted Stock? Aliquoted Stock? Check Storage->Aliquoted Stock? Consistent Incubation? Consistent Incubation? Check Assay Conditions->Consistent Incubation? Prepare Fresh Prepare Fresh Fresh Solution?->Prepare Fresh No Aliquot New Stock Aliquot New Stock Aliquoted Stock?->Aliquot New Stock No Standardize Protocol Standardize Protocol Consistent Incubation?->Standardize Protocol No

Caption: Troubleshooting flowchart for inconsistent experimental outcomes.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound PUMA PUMA This compound->PUMA upregulates Mcl-1 Mcl-1 This compound->Mcl-1 downregulates Bax Bax PUMA->Bax Mcl-1->Bax Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

References

optimization of culture conditions for maximal destruxin production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of culture conditions for maximal destruxin production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing destruxin production?

A1: The production of destruxins is a complex process influenced by a combination of genetic, nutritional, and physical factors. Key parameters to control include the choice of fungal strain, the composition of the culture medium (carbon and nitrogen sources), the carbon-to-nitrogen (C/N) ratio, pH, temperature, and the presence of precursors.[1][2][3]

Q2: Which fungal species and strains are known to be high producers of destruxins?

A2: Metarhizium species, particularly Metarhizium robertsii (formerly known as Metarhizium anisopliae), are well-documented producers of a variety of destruxins.[4][5][6][7][8] However, destruxin production can be highly variable between different species and even strains of the same species.[5][7][9] For example, M. robertsii ARSEF 2575 is noted as a high producer of destruxins.[7][10][11]

Q3: What are the optimal carbon and nitrogen sources for maximal destruxin yield?

A3: Maltose and peptone have been identified as superior carbon and nitrogen sources, respectively, for the production of destruxins in Metarhizium anisopliae.[2][12] The specific concentrations and ratios of these components are crucial for optimizing the yield of specific destruxin analogues like destruxin A and B.[2][12]

Q4: How does pH affect destruxin production?

A4: The pH of the culture medium is a critical parameter. Optimal pH for the recovery of destruxin A and E has been reported to be around 7.0.[1] A negative correlation has been observed between the production of destruxins and the pH value of the medium, indicating that maintaining a stable, optimal pH is important.[13]

Q5: Can the addition of precursors enhance destruxin production?

A5: Yes, precursor supplementation can significantly increase destruxin yields. The addition of β-alanine to the culture medium has been shown to result in a maximum increment in the recovery of destruxin A and E.[1][2][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during destruxin production experiments.

Problem Possible Causes Troubleshooting Steps
Low or no destruxin yield - Inappropriate fungal strain.- Suboptimal culture medium composition.- Incorrect C/N ratio.- Non-ideal pH or temperature.- Insufficient incubation time.- Strain Verification: Confirm that the fungal strain used is a known destruxin producer.[7][9]- Media Optimization: Refer to the optimized media compositions in the tables below. Experiment with different carbon (e.g., maltose) and nitrogen (e.g., peptone) sources.[2][12]- C/N Ratio Adjustment: Optimize the C/N ratio. Ratios around 3.46-3.48 have been shown to be effective for destruxins A and E.[1]- Parameter Control: Maintain the pH of the medium around 7.0 and the temperature close to 25°C.[1]- Time Course Study: Perform a time-course experiment to determine the optimal incubation period for your specific strain and conditions. Destruxin production can vary significantly over time.[9][10]
Inconsistent destruxin production between batches - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in incubation conditions.- Standardize Inoculum: Use a consistent method for spore suspension preparation and a standardized inoculum size (e.g., 1x10^6 conidia/100 mL).[11][14]- Precise Media Preparation: Ensure accurate weighing of components and thorough mixing of the culture medium.- Monitor Conditions: Use calibrated equipment to monitor and maintain stable temperature, pH, and agitation speed throughout the fermentation process.[3]
Difficulty in extracting and purifying destruxins - Inefficient extraction method.- Degradation of destruxins during processing.- Extraction Protocol: Follow a validated extraction protocol. A common method involves solvent extraction from the culture filtrate.[1]- pH and Temperature Control: Be mindful of pH and temperature during extraction and purification, as extreme conditions can lead to the degradation of destruxins.[5][6]

Quantitative Data Summary

The following tables summarize the optimized culture conditions for the production of different destruxins based on published research.

Table 1: Optimized Conditions for Destruxin A and E Recovery

ParameterDestruxin ADestruxin E
C/N Ratio 3.483.46
pH 7.016.99
Temperature (°C) 25.1825.14
Source:[1]

Table 2: Optimized Media Composition for Destruxin A and B Production

ComponentDestruxin ADestruxin B
Maltose (%) 2.582.51
Peptone (%) 0.720.75
β-alanine (%) 0.020.02
Glucose (%) 0.550.43
Predicted Yield (mg/L) 18.5232
Source:[2][12]

Experimental Protocols

Protocol 1: General Culture and Destruxin Production

  • Fungal Strain and Inoculum Preparation:

    • Use a known destruxin-producing strain of Metarhizium spp. (e.g., M. robertsii ARSEF 2575).

    • Grow the fungus on a suitable solid medium like Potato Dextrose Agar (PDA) at 25°C in the dark.[13]

    • Prepare a spore suspension from a mature culture and adjust the concentration (e.g., 1x10^6 conidia/100 mL).[11][14]

  • Culture Medium Preparation:

    • Prepare the liquid culture medium based on the optimized compositions provided in the tables above. For example, for Destruxin B production, use 2.51% maltose, 0.75% peptone, 0.02% β-alanine, and 0.43% glucose.[2][12]

    • Sterilize the medium by autoclaving.

  • Fermentation:

    • Inoculate the sterile medium with the prepared spore suspension.

    • Incubate the culture in a shaker at the optimized temperature (e.g., 25°C) and agitation speed (e.g., 150-200 rpm).[3][11][12][14]

    • Monitor and maintain the pH of the culture around the optimal value (e.g., 7.0).[1]

  • Extraction and Analysis:

    • After the desired incubation period, harvest the culture broth by filtration or centrifugation.

    • Extract the destruxins from the supernatant using an appropriate organic solvent.

    • Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) to identify and quantify the different destruxin analogues.[10][11]

Visualizations

Destruxin Biosynthesis Pathway

The biosynthesis of destruxins is a complex process initiated by a nonribosomal peptide synthetase (NRPS), DtxS1. This enzyme sequentially adds hydroxyl and amino acids to form the destruxin backbone.[4]

Destruxin_Biosynthesis Precursors Amino Acids & α-Hydroxy Acid DtxS1 DtxS1 (NRPS) Precursors->DtxS1 Substrates Linear_Peptide Linear Depsipeptide DtxS1->Linear_Peptide Synthesis Cyclization Cyclization Linear_Peptide->Cyclization Destruxins Destruxins (A, B, E, etc.) Cyclization->Destruxins

Caption: High-level overview of the destruxin biosynthesis pathway.

Experimental Workflow for Optimization

This workflow outlines the systematic approach to optimizing culture conditions for maximal destruxin production.

Optimization_Workflow A Strain Selection B Basal Medium Formulation A->B C One-Factor-at-a-Time (OFAT) Optimization (C/N source, pH, Temp) B->C D Response Surface Methodology (RSM) for Interaction Effects C->D E Precursor Supplementation (e.g., β-alanine) D->E F Validation & Scale-up E->F

References

dealing with co-eluting compounds in destruxin analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for destruxin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during their experiments, with a specific focus on dealing with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: How can I identify if I have co-eluting compounds in my destruxin analysis?

A1: Co-elution, where two or more compounds elute from the chromatography column at the same time, can be identified through several indicators:

  • Asymmetrical Peaks: Look for peaks that are not perfectly symmetrical. The presence of a "shoulder" on a peak is a strong indicator of a hidden, co-eluting compound.[1][2]

  • Peak Tailing or Fronting: While not always indicative of co-elution, significant tailing or fronting can sometimes mask a closely eluting compound.

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. The software can analyze the UV-Vis spectra across a single peak. If the spectra are not identical throughout, it suggests the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Data: When using an MS detector, you can examine the mass spectra across the chromatographic peak. If the mass spectral profile changes from the beginning to the end of the peak, co-elution is likely occurring.[1]

Q2: My chromatogram shows co-eluting destruxin analogs. What are the first steps to improve separation?

A2: To improve the separation of co-eluting destruxins, you should revisit the fundamental principles of chromatographic resolution. Here are the initial steps:

  • Modify the Mobile Phase Gradient: Adjusting the gradient elution is often the most effective first step. A shallower, or flatter, gradient slope can increase retention times and improve the separation between closely eluting compounds.[3][4][5]

  • Change the Organic Solvent: The choice of organic solvent in the mobile phase can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. A mixture of both, such as 50:50 (v/v) acetonitrile/methanol, has also been shown to improve the resolution of destruxin peaks.[2][6]

  • Adjust the Flow Rate: While it may seem counterintuitive, increasing the linear velocity (flow rate) can sometimes lead to narrower peaks and better resolution, assuming your system can handle the increased pressure.[7]

Q3: Can I use mass spectrometry to differentiate and quantify co-eluting destruxins without achieving baseline chromatographic separation?

A3: Yes, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. Even if compounds co-elute, they can often be distinguished by their mass-to-charge ratios (m/z) and unique fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide accurate mass data to distinguish between destruxins with very similar masses.[8][9][10] By establishing the fragmentation pathway of known destruxins, you can identify unique fragment ions for each analog.[8][9] These unique fragments can then be used for quantification through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, even in the presence of co-eluting isomers.

Troubleshooting Guides

Issue 1: Poor resolution between Destruxin A and Destruxin B

Destruxins A and B are common and often abundant, leading to potential co-elution. If you are experiencing poor separation, consider the following troubleshooting steps in order.

Troubleshooting Workflow for Co-eluting Destruxins

G cluster_0 Problem Identification cluster_1 Chromatographic Optimization cluster_2 Mass Spectrometry Solution cluster_3 Resolution A Observe Peak Asymmetry or Inconsistent MS Spectra B Adjust Gradient Slope (Make it shallower) A->B Start Here F Utilize High Resolution MS for Accurate Mass A->F Alternative/Parallel Path C Change Organic Solvent (e.g., ACN to MeOH or a mix) B->C If resolution is still poor I Baseline Separation Achieved B->I D Modify Flow Rate C->D Further optimization C->I E Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) D->E If selectivity is the issue D->I E->I G Perform MS/MS Analysis to Identify Unique Fragments F->G H Develop SRM/MRM Method for Quantification G->H J Quantification without Baseline Separation H->J

Caption: A troubleshooting workflow for addressing co-eluting compounds.

Experimental Protocols

Protocol 1: Optimized HPLC Method for Destruxin Separation

This protocol is based on methodologies that have demonstrated good resolution for a variety of destruxins.[6]

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) of the fungal culture media using C18 cartridges to remove polar contaminants like sugars and amino acids.[6]

    • Elute the destruxins from the SPE cartridge with an appropriate organic solvent.

    • Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase composition.

  • HPLC-MS System:

    • Column: C18 reversed-phase column (e.g., Waters X-terra, 2.1 x 50 mm, 3.5 µm particle size).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: 1:1 (v/v) Methanol/Acetonitrile with 0.1% formic acid.[6]

    • Flow Rate: 0.5 mL/min.[6]

    • Injection Volume: 20 µL.[6]

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0 - 1.09010
1.0 - 20.00100
20.0 - 25.00100
25.0 - 30.05050

Table 1: Example of a linear gradient elution program for destruxin analysis.[6]

Protocol 2: Sample Extraction for Destruxin Analysis

This protocol provides a method for extracting destruxins from a fermentation broth.[3][4][5]

  • Mix the fermentation broth with an equal volume of acetonitrile.

  • Add 5% NaCl to the mixture to induce phase separation.

  • Separate the upper organic layer, which will contain 80-95% of the destruxins.[3][4][5]

  • Lyophilize the organic layer to obtain crystallized destruxins.

  • The resulting crystals can be redissolved in acetonitrile for HPLC analysis.[3][4][5]

Data Presentation

Table 2: Comparison of HPLC Mobile Phases for Destruxin Separation
Mobile Phase CompositionObservationRecommendation
Methanol/WaterTends to be too weak, resulting in long run times and poor separation of many co-eluting destruxins.Not ideal for complex mixtures.
Acetonitrile/WaterCan be too strong, leading to poor resolution as all destruxins elute too quickly.Use with caution; may require a very shallow gradient.
Methanol/Acetonitrile/WaterA 50:50 (v/v) mixture of MeOH/MeCN as the organic phase often provides the best resolution for a wide range of destruxins on a C18 column.[6]Recommended starting point.

Visualizations

General Workflow for Destruxin Analysis

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Fungal Culture (e.g., Metarhizium brunneum) B Liquid-Liquid or Solid-Phase Extraction A->B C Concentration and Reconstitution B->C D HPLC Separation (e.g., C18 column) C->D E Mass Spectrometry (HRMS, MS/MS) D->E F Chromatogram Analysis E->F G Compound Identification (Fragmentation Analysis) F->G H Quantification G->H

Caption: A typical experimental workflow for the analysis of destruxins.

References

Technical Support Center: Optimizing Destruxin Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of destruxin peaks during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: My destruxin peaks are co-eluting or poorly resolved. What are the initial steps to improve separation?

A1: Poor resolution is a common issue in chromatography. A systematic approach to troubleshooting is crucial. Start by evaluating your mobile phase composition, gradient profile, and stationary phase. Often, minor adjustments to these parameters can significantly enhance separation. Consider the following initial steps:

  • Optimize the Mobile Phase: The choice and ratio of organic solvents in your mobile phase are critical for achieving selectivity.[1][2] Experiment with different solvent compositions, such as varying the ratio of acetonitrile (MeCN) and methanol (MeOH). A 50:50 (v/v) mixture of MeCN and MeOH has been shown to provide good resolution for destruxin separation.[3][4]

  • Adjust the Gradient Slope: A shallower gradient can increase the retention time and improve the separation of closely eluting peaks.[5][6][7] This allows for a greater distinction between different destruxin analogs.

  • Evaluate the Stationary Phase: Ensure you are using an appropriate column. C18 reversed-phase columns are commonly and effectively used for destruxin analysis.[3][4] The physical parameters of the column, such as particle size and length, also play a role in efficiency and resolution.[8][9][10]

Q2: What is the recommended mobile phase for optimal destruxin peak resolution?

A2: The ideal mobile phase composition depends on the specific destruxin analogues being analyzed. However, a good starting point is a gradient elution using a mixture of an aqueous solvent and organic solvents.

  • Aqueous Phase: Water with a small amount of acid, typically 0.1% formic acid, is commonly used to improve peak shape and ionization for mass spectrometry (MS) detection.[3][4]

  • Organic Phase: A combination of acetonitrile (MeCN) and methanol (MeOH) is often more effective than a single organic solvent.[4] A study demonstrated that a 50:50 (v/v) MeCN/MeOH mixture as the strong eluting solvent in a gradient system with 0.1% formic acid in water provided better resolution of chromatographic peaks.[3][4]

Q3: My destruxin peaks are exhibiting tailing. What are the potential causes and how can I fix it?

A3: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors.[11][12]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns, can cause tailing.[13] Using an end-capped C18 column can help minimize these interactions.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the destruxins, it can lead to inconsistent ionization and peak tailing.[13] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to ensure consistent protonation and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11][14] Try reducing the sample concentration or injection volume.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can also cause peak tailing.[15] Regular column maintenance and replacement are essential.

Q4: Can adjusting the column temperature improve the resolution of my destruxin peaks?

A4: Yes, column temperature is a significant parameter that can influence chromatographic resolution.[16][17]

  • Reduced Viscosity: Increasing the temperature lowers the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[16]

  • Altered Selectivity: Temperature can also affect the selectivity of the separation by changing the interactions between the analytes and the stationary phase.[17] This can sometimes improve the resolution of closely eluting compounds.

  • Faster Analysis: Higher temperatures can reduce retention times, leading to faster analysis.[16][17]

It is important to note that the effect of temperature is compound-specific, and some experimentation may be required to find the optimal temperature for your specific separation.[16]

Q5: What is the best practice for sample preparation to ensure sharp and well-resolved destruxin peaks?

A5: Proper sample preparation is critical to remove matrix components that can interfere with the chromatographic analysis and cause peak broadening or co-elution.[18][19]

  • Solid-Phase Extraction (SPE): For complex samples like culture media, a clean-up step using C18 SPE cartridges is highly effective at removing interfering substances and enriching the destruxin fraction.[3][4]

  • Solvent Extraction: Liquid-liquid extraction using solvents like acetonitrile can also be used to extract destruxins from fermentation broths.[5][6][7]

  • Filtration: Always filter your sample before injection to remove any particulate matter that could block the column frit.[18]

Experimental Protocols

Protocol 1: HPLC-PDA-ELSD-MS Analysis of Destruxins

This protocol is based on a method that demonstrated good resolution for a variety of destruxins.[3][4]

  • Sample Preparation (Solid-Phase Extraction):

    • Adsorb the filtered liquid culture medium onto a C18 SepPak cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the destruxins with a methanol/water gradient.

    • Dry the fractions and reconstitute in the initial mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Waters X-terra, 2.1 x 50 mm, 3.5 µm particle size).[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: 1:1 (v/v) Methanol/Acetonitrile with 0.1% formic acid.[4]

    • Gradient Program:

      • 0-1.0 min: 10% B

      • 1.0-20.0 min: Linear gradient to 100% B

      • 20.0-25.0 min: Hold at 100% B

      • 25.0-30.0 min: Re-equilibrate at 10% B[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Injection Volume: 20 µL.[4]

    • Detection: PDA (205 nm), ELSD, and MS.[3]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Destruxin Analysis

ParameterMethod 1Method 2[5][7]
Stationary Phase C18 reversed-phase (2.1 x 50 mm, 3.5 µm)Semi-preparative HPLC (details not specified)
Mobile Phase A Water + 0.1% Formic AcidWater
Mobile Phase B 50:50 (v/v) MeCN/MeOH + 0.1% Formic AcidAcetonitrile
Gradient Linear gradient from 10% to 100% BOptimized by adjusting the acetonitrile/water ratio
Key Feature Use of MeCN/MeOH mixture for improved resolutionFlatter gradient slopes for longer retention and better separation

Visualizations

Troubleshooting_Workflow start Poor Destruxin Peak Resolution check_mobile_phase Check Mobile Phase start->check_mobile_phase optimize_gradient Optimize Gradient Profile start->optimize_gradient check_column Evaluate Stationary Phase start->check_column check_sample_prep Review Sample Preparation start->check_sample_prep solution_mp Adjust Solvent Ratio (e.g., MeCN/MeOH) Add 0.1% Formic Acid check_mobile_phase->solution_mp solution_gradient Use a Shallower Gradient optimize_gradient->solution_gradient solution_column Use High-Quality C18 Column Check for Contamination/Voids check_column->solution_column solution_sample_prep Implement SPE Cleanup Filter Sample Before Injection check_sample_prep->solution_sample_prep end_node Improved Resolution solution_mp->end_node solution_gradient->end_node solution_column->end_node solution_sample_prep->end_node

Caption: Troubleshooting workflow for improving destruxin peak resolution.

Experimental_Workflow start Start: Sample (e.g., Culture Broth) sample_prep Sample Preparation (Solid-Phase Extraction or Liquid-Liquid Extraction) start->sample_prep filtration Sample Filtration (0.45 µm filter) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection Detection (PDA, ELSD, MS) separation->detection data_analysis Data Analysis (Peak Integration and Identification) detection->data_analysis end_node End: Results data_analysis->end_node

Caption: General experimental workflow for destruxin analysis by HPLC.

References

Technical Support Center: Enhancing the Insecticidal Efficacy of Destruxin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for destruxin formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the insecticidal efficacy of destruxins through formulation strategies, troubleshooting common experimental issues, and providing detailed protocols and data.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms to increase the insecticidal efficacy of destruxins?

A1: The insecticidal efficacy of destruxins can be enhanced through several key strategies:

  • Formulation with Adjuvants: Incorporating adjuvants such as surfactants, oils, and emulsifiers can improve the stability, spread, and penetration of the destruxin formulation.

  • Synergistic Combinations: Combining destruxins with other insecticides, including botanicals and synthetics, can lead to synergistic effects, increasing mortality rates beyond the sum of the individual components.

  • Optimized Application Methods: The method of application can significantly impact efficacy. For instance, a combination of topical application and ingestion has been shown to be more effective than either method alone.[1]

Q2: Which types of adjuvants are most effective for destruxin formulations?

A2: The choice of adjuvant is critical and depends on the target insect and environmental conditions. Oil-based adjuvants, such as mineral oils and synthetic oils (e.g., ShellSol T), can improve the persistence of the formulation on surfaces. Surfactants and emulsifiers are essential for creating stable emulsions, particularly in emulsifiable concentrate (EC) formulations, ensuring uniform application.

Q3: Can destruxins be combined with other pesticides?

A3: Yes, destruxins have demonstrated significant synergistic effects when combined with other insecticides.[2][3] Notably, combinations with botanical insecticides like rotenone, azadirachtin, and paeonolum have shown enhanced efficacy against pests like the cotton aphid.[2][3] There is also potential for synergy with conventional chemical insecticides, which can help in managing insecticide resistance.

Q4: What are the most common challenges encountered when working with destruxin formulations?

A4: Researchers may face several challenges, including:

  • Formulation Instability: Issues such as phase separation in emulsions, precipitation of active ingredients, or degradation of destruxins can occur. This is often due to improper selection of solvents, emulsifiers, or storage conditions.

  • Low Bioavailability: The formulation may not effectively deliver the destruxin to the target site in the insect. This can be addressed by improving the formulation's spreading and penetration properties with appropriate adjuvants.

  • Inconsistent Bioassay Results: Variability in insect mortality can arise from factors such as insect age and health, inconsistent application of the formulation, and environmental conditions during the assay.

Troubleshooting Guides

Formulation Instability
IssuePotential CauseTroubleshooting Steps
Phase separation in emulsifiable concentrates (ECs) - Incompatible solvent and emulsifier.- Incorrect ratio of emulsifier to solvent and active ingredient.- Poor quality of water used for dilution (e.g., hard water).- Screen different emulsifiers and solvents for compatibility.- Optimize the hydrophilic-lipophilic balance (HLB) of the emulsifier system.- Use a blended emulsifier system (anionic and non-ionic).- Test the formulation with water of varying hardness.
Precipitation of destruxins in the formulation - Low solubility of destruxins in the chosen solvent.- Changes in temperature during storage.- pH of the formulation is not optimal.- Select a solvent with high solubility for destruxins (e.g., acetone, methanol, aromatic hydrocarbons).- Add a co-solvent to improve solubility.- Store the formulation at a stable temperature as recommended.- Adjust the pH of the formulation to a range where destruxin is most stable.
Degradation of destruxins over time - Exposure to UV light.- High temperatures.- Hydrolysis due to presence of water and unsuitable pH.- Store formulations in opaque containers to protect from light.- Keep formulations in a cool, dry place.- For aqueous formulations, use buffers to maintain an optimal pH and consider adding stabilizing agents.
Inconsistent Bioassay Results
IssuePotential CauseTroubleshooting Steps
High variability in insect mortality - Inconsistent droplet size during application.- Uneven application of the formulation to the substrate or insect.- Variation in the age and physiological state of the test insects.- Use a calibrated sprayer to ensure uniform droplet size.- Standardize the application procedure to ensure each replicate receives the same dose.- Use insects of a specific age and developmental stage for bioassays.
Low insect mortality despite a high concentration of destruxin - Poor penetration of the insect cuticle.- Rapid metabolism of destruxins by the insect.- The formulation has low retention on the plant surface.- Include a penetrating agent or an oil-based adjuvant in the formulation.- Test for synergistic effects with an insecticide that inhibits metabolic enzymes (e.g., piperonyl butoxide).- Add a sticker or spreader to the formulation to improve adherence to foliage.

Experimental Protocols

Protocol 1: Preparation of a Destruxin Emulsifiable Concentrate (EC)

Objective: To prepare a stable and effective EC formulation of destruxins.

Materials:

  • Crude or purified destruxins

  • Solvent (e.g., acetone, methanol, ethyl acetate, aromatic hydrocarbons like xylene)[1]

  • Emulsifier (a blend of non-ionic and anionic surfactants is often effective)

  • Co-solvent or synergist (optional)

  • Glass beakers and magnetic stirrer

Methodology:

  • Weigh the desired amount of destruxin.

  • In a glass beaker, dissolve the destruxin in the chosen solvent with the aid of a magnetic stirrer until fully dissolved.

  • Add the emulsifier(s) to the solution and continue stirring. The ratio of solvent to emulsifier will need to be optimized, but a starting point could be a weight ratio in the range of 50-99 parts solvent to 1-50 parts emulsifier.[1]

  • If using a co-solvent or synergist, add it to the mixture and stir until a homogenous, transparent solution is formed.

  • Store the resulting EC in a sealed, airtight container, protected from light.

  • To use, dilute the EC with water to the desired concentration. A stable formulation should form a spontaneous milky emulsion upon dilution.

Protocol 2: Bioassay for Evaluating the Insecticidal Efficacy of Destruxin Formulations

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of a destruxin formulation against a target insect pest.

Materials:

  • Destruxin formulation

  • Target insects of a uniform age and size

  • Rearing cages or petri dishes

  • Application equipment (e.g., micropipette for topical application, spray tower for foliar application)

  • Insect diet or host plant material

  • Control formulation (without destruxin)

  • Deionized water for dilutions

Methodology:

  • Preparation of Test Solutions: Prepare a series of dilutions of the destruxin formulation in water. A minimum of five concentrations resulting in mortality between 10% and 90% is recommended. Include a control group treated with the formulation blank (without destruxin) and a water-only control.

  • Insect Treatment:

    • Topical Application: Apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect using a micropipette.

    • Ingestion Assay: Apply the test solutions evenly to the insect's food source (e.g., leaf discs for foliar feeders). Allow the solvent to evaporate before introducing the insects.

    • Combined Application: Perform both topical application and provide a treated food source.[1]

  • Incubation: Place the treated insects in rearing containers with a food source (if not already provided) and maintain them under controlled conditions (temperature, humidity, photoperiod) suitable for the species.

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, 72 hours) post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 or LD50 values and their 95% confidence limits.

Quantitative Data Summary

Table 1: Efficacy of Different Application Methods of Crude Destruxin from M. anisopliae (M-19 strain) against 12-day-old Spodoptera litura Larvae [1]

Application MethodLD50 (µg/g body weight)
Topical Application0.237
Ingestion Assay0.17
Combined Application0.045

Table 2: Synergistic Effects of Destruxins (Des) with Botanical Insecticides against the Cotton Aphid (Aphis gossypii) [2][3]

Mixture (Ratio)LC50 (µg/mL)Co-toxicity Coefficient (CTC)Synergistic Coefficient (SC)Joint Action
Destruxins (alone)----
Rotenone (alone)----
Des/Rot (1/9)0.06479.934.8Synergism
Des/Rot (7/3)-427.064.3Synergism
Des/Rot (9/1)-374.403.7Synergism
Azadirachtin (alone)----
Des/Aza (6/4)-Synergistic (by CTC)Additive (by SC)Additive/Slight Synergism
Paeonolum (alone)----
Des/Pae (4/6)-Synergistic (by CTC)Additive (by SC)Additive/Slight Synergism
Des/Pae (3/7)-Synergistic (by CTC)Additive (by SC)Additive/Slight Synergism
Des/Pae (2/8)-Synergistic (by CTC)Additive (by SC)Additive/Slight Synergism

Note: A Co-toxicity Coefficient (CTC) or Synergistic Coefficient (SC) significantly greater than 100 or 1, respectively, indicates synergism.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A Destruxin Extraction & Purification C Formulation (e.g., EC, WP) A->C B Adjuvant & Solvent Screening B->C D Dose Range Determination C->D E Insect Treatment (Topical/Ingestion) D->E F Incubation & Mortality Assessment E->F G Mortality Correction (Abbott's Formula) F->G H Probit Analysis (LC50/LD50 Calculation) G->H I Synergism Analysis (CTC/SC Calculation) H->I

Caption: Experimental workflow for developing and evaluating destruxin formulations.

signaling_pathway cluster_cell Insect Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Destruxin Destruxin V_ATPase V-ATPase Destruxin->V_ATPase Inhibition PI3K_Akt PI3K/Akt Pathway Destruxin->PI3K_Akt Inhibition Apoptosis Apoptosis Destruxin->Apoptosis Induction Immune_Response Immune Response Genes (e.g., Antimicrobial Peptides) PI3K_Akt->Immune_Response Suppression

Caption: Putative signaling pathways affected by destruxins in insect cells.

References

Technical Support Center: Addressing Resistance Mechanisms to Destruxins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with destruxins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to destruxin resistance in target organisms.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding destruxin resistance.

Q1: What are the primary mechanisms of resistance to destruxins observed in target organisms?

A1: Resistance to destruxins is a multifaceted phenomenon involving several key mechanisms that can act independently or in concert:

  • Metabolic Resistance (Detoxification): This is the most commonly observed mechanism.[1] Resistant organisms can enzymatically modify and neutralize destruxins. Key detoxification pathways include:

    • Hydroxylation and Glycosylation: The addition of hydroxyl and glycosyl groups to the destruxin molecule can reduce its toxicity.

    • Glutathione Conjugation: Glutathione S-transferases (GSTs) can conjugate glutathione to destruxins, marking them for excretion.

    • Hydrolysis: The cyclic structure of destruxins can be opened by hydrolytic enzymes, rendering them inactive.[2]

  • Target-Site Resistance: This involves alterations in the molecular targets of destruxins, reducing their binding affinity and efficacy.[1] Known targets for destruxins include:

    • V-type H+-ATPase: Destruxins are known inhibitors of this proton pump, which is crucial for energizing transport processes across membranes.[3][4][5] Mutations in the V-ATPase subunits can confer resistance.

    • Calcium Channels: Destruxins can interfere with cellular calcium homeostasis by acting on Ca2+ channels.[6] Alterations in these channels can reduce sensitivity.

    • Immunophilins and Other Binding Proteins: Destruxin A has been shown to interact with proteins like SEC23A, TEME214, and immunophilins (e.g., PPI), which are involved in various cellular processes, including immunity.[7][8] Changes in these proteins could lead to resistance.

  • Penetration Resistance: This mechanism involves a modification of the insect's outer cuticle, which slows down the absorption of the toxin.[1][9] This can be due to a thicker cuticle or changes in the composition of cuticular hydrocarbons. While not extensively documented specifically for destruxins, it is a known mechanism for insecticide resistance in general.

  • Behavioral Resistance: Resistant insects may develop behaviors to avoid contact with destruxins, such as avoiding treated surfaces or reducing feeding.[2]

Q2: My destruxin bioassay is showing inconsistent results. What are the common pitfalls?

A2: Inconsistent bioassay results can be frustrating. Here are some common issues and how to address them:

  • Variability in Destruxin Purity and Concentration: Ensure the purity of your destruxin sample is verified (e.g., by HPLC) and that stock solutions are accurately prepared and stored correctly to avoid degradation.

  • Insect Health and Developmental Stage: Use insects of a consistent age and developmental stage, as susceptibility to toxins can vary significantly. Ensure the insects are healthy and not stressed from other factors.

  • Assay Conditions: Maintain consistent environmental conditions (temperature, humidity, photoperiod) throughout the assay, as these can influence insect metabolism and toxin efficacy.

  • Application Method: Whether you are using topical application, injection, or feeding assays, ensure the method is standardized and consistently applied to all individuals. For feeding assays, consider the use of feeding stimulants to ensure uniform consumption.

  • Solvent Effects: If you are dissolving destruxins in a solvent, always include a solvent-only control group to ensure the solvent itself is not causing mortality or other effects.

Q3: How can I determine if metabolic detoxification is the primary resistance mechanism in my target organism?

A3: To investigate the role of metabolic detoxification, you can perform several experiments:

  • Enzyme Activity Assays: Compare the activity of key detoxification enzymes, such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and esterases, between your resistant and susceptible populations. Higher activity in the resistant population suggests a role for these enzymes in detoxification.

  • Synergist Bioassays: Use synergists that inhibit specific detoxification enzymes in your bioassays. For example, piperonyl butoxide (PBO) inhibits P450s, and S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases. If the addition of a synergist increases the mortality in your resistant population, it indicates that the inhibited enzyme system is involved in resistance.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression levels of genes encoding detoxification enzymes. Upregulation of these genes in the resistant population is strong evidence for their involvement in resistance.

Q4: What are the known molecular targets of destruxins, and how can I investigate target-site resistance?

A4: Destruxins have been shown to interact with several molecular targets. Investigating target-site resistance typically involves:

  • Sequence Analysis: Sequence the genes encoding the putative target proteins (e.g., V-ATPase subunits, calcium channel proteins) from both resistant and susceptible populations. Look for non-synonymous mutations in the resistant population that could alter the protein structure and reduce destruxin binding.

  • In Vitro Binding Assays: If the target protein can be expressed and purified, you can perform in vitro binding assays (e.g., using surface plasmon resonance or microscale thermophoresis) to compare the binding affinity of destruxins to the protein variants from resistant and susceptible populations.

  • Functional Assays: For targets like V-ATPase, you can perform enzyme inhibition assays using membrane preparations from resistant and susceptible insects to see if the enzyme from the resistant strain is less sensitive to inhibition by destruxins.

Troubleshooting Guides

This section provides troubleshooting for specific experimental protocols.

Cytochrome P450 Monooxygenase Activity Assay
Problem Possible Cause Solution
Low P450 activity detected Insufficient enzyme in the preparation.Increase the amount of tissue or microsomes used in the assay.
Sub-optimal assay conditions.Optimize pH, temperature, and incubation time.
Degradation of P450 enzymes.Prepare fresh homogenates and keep them on ice. Use protease inhibitors during preparation.
Presence of endogenous inhibitors in crude homogenate.If possible, use microsomal fractions instead of whole-body homogenates.[10]
High background signal Non-enzymatic degradation of the substrate.Run a no-enzyme control to determine the rate of non-enzymatic degradation and subtract this from your sample values.
Contamination of reagents.Use high-purity reagents and water.
Inconsistent results between replicates Inaccurate pipetting.Use calibrated pipettes and ensure thorough mixing of reagents.
Variation in incubation times.Use a multi-channel pipette to start and stop reactions simultaneously for multiple samples.
Glutathione S-Transferase (GST) Activity Assay
Problem Possible Cause Solution
High initial absorbance The sample itself has high absorbance at the measurement wavelength (e.g., 340 nm for CDNB).Use a sample blank that contains all components except the substrate (e.g., CDNB) to zero the spectrophotometer. If the absorbance is still too high, you may need to dilute your sample, but be aware this can affect the detection of significant differences.[11]
Non-linear reaction rate Substrate depletion or enzyme saturation.Ensure you are measuring the initial reaction rate. You may need to dilute your enzyme sample or reduce the incubation time.[12]
The reaction is exceeding the linear range of the spectrophotometer.Dilute the sample to ensure the final absorbance does not exceed the linear range of your instrument.[12]
Low GST activity Inactive enzyme.Prepare fresh enzyme extracts and keep them on ice. Ensure proper storage of samples.
Incorrect buffer pH.The optimal pH for GST assays is typically between 6.5 and 8.0. Check and adjust your buffer pH.
Precipitation in the well Low solubility of the substrate or sample components.Ensure all reagents are fully dissolved. You may need to adjust the buffer composition or add a small amount of a solubilizing agent (check for compatibility with the assay).

Quantitative Data Summary

The following tables summarize quantitative data on the toxicity and binding affinity of various destruxins.

Table 1: In Vitro Cytotoxicity of Destruxins

DestruxinCell LineAssay DurationLC50Citation
Destruxin ASF9 (insect)24 h5 ppm[13]
Crude ExtractHL60 (human)4 h221 ppm[14]
Crude ExtractHL60 (human)24 h193 ppm[14]
Crude ExtractSF9 (insect)4 h>500 ppm[14]
Crude ExtractSF9 (insect)24 h>500 ppm[14]
Destruxin BA549 (human)48 h4.9 µM (IC50)[10]

Table 2: In Vivo Toxicity of Destruxins

DestruxinOrganismAdministration RouteLD50Citation
Destruxin ALepidopteran larvaeHemocoel injection< 0.1 µg/g[15]
Destruxin ALepidopteran larvaeOral/drip~50 mg/L[15]

Table 3: Binding and Inhibition Constants of Destruxins

DestruxinTargetOrganism/SystemConstantValueCitation
Destruxin ABmTEME214Bombyx moriK_D0.286 µM[7]
Destruxin ABmSEC23Bombyx moriK_D0.291 µM[7]
Destruxin ABmPPIBombyx moriK_D1.98 x 10⁻³ M[8]
EfrapeptinV-ATPaseGalleria mellonella BBMVK_i0.125 µM[3]

Experimental Protocols

Protocol 1: V-type H+-ATPase Inhibition Assay

This protocol is adapted for measuring V-ATPase inhibition in insect microsomal preparations.

1. Preparation of Microsomal Fraction: a. Dissect the target tissue (e.g., midgut, Malpighian tubules) from the insects in ice-cold homogenization buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, pH 7.4, with protease inhibitors). b. Homogenize the tissue using a Potter-Elvehjem homogenizer on ice. c. Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min at 4°C) to remove nuclei and cell debris. d. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet mitochondria. e. Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction. f. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

2. ATPase Activity Assay: a. The assay measures the liberation of inorganic phosphate (Pi) from ATP. b. Prepare a reaction mixture containing an appropriate buffer (e.g., 30 mM Tris-HCl, pH 8.0), 3 mM MgSO₄, 50 mM KCl, and the microsomal preparation. c. To distinguish V-ATPase activity from other ATPases, include inhibitors of F-type and P-type ATPases (e.g., sodium azide and ouabain, respectively). d. Add varying concentrations of destruxin (or a vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C). e. Initiate the reaction by adding ATP to a final concentration of approximately the K_m value (e.g., 0.5 mM).[3][16] f. Incubate for a fixed time (e.g., 20-30 minutes), ensuring the reaction is in the linear range. g. Stop the reaction by adding a solution like ice-cold trichloroacetic acid. h. Quantify the amount of liberated Pi using a colorimetric method, such as the Fiske-Subbarow method, and measure the absorbance at the appropriate wavelength. i. Calculate the percentage of inhibition for each destruxin concentration and determine the IC50 value.

Protocol 2: Calcium Imaging in Insect Cells

This protocol describes a general method for measuring changes in intracellular calcium ([Ca²⁺]i) in insect cells (e.g., Sf9) using a fluorescent indicator like Fluo-4 AM.

1. Cell Preparation: a. Plate the insect cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere. b. Culture the cells in an appropriate medium until they reach the desired confluency.

2. Dye Loading: a. Prepare a loading buffer, which is typically a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to a physiological pH. b. Prepare a stock solution of Fluo-4 AM in anhydrous DMSO. c. Dilute the Fluo-4 AM stock solution in the loading buffer to the final working concentration (typically 2-5 µM). To aid in dye loading, a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can be included.[17] d. Remove the culture medium from the cells and wash them with the loading buffer. e. Add the Fluo-4 AM loading solution to the cells and incubate in the dark at room temperature or 27°C (optimal for insect cells) for 30-60 minutes. f. After incubation, wash the cells with the loading buffer to remove excess dye. g. Add fresh loading buffer and allow the cells to de-esterify the dye for an additional 30 minutes in the dark.

3. Calcium Imaging: a. Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging. b. Use an appropriate excitation wavelength for Fluo-4 (around 494 nm) and collect the emission at the appropriate wavelength (around 516 nm). c. Acquire a baseline fluorescence reading for a few minutes. d. Add the destruxin solution to the cells and continue to record the fluorescence signal over time. e. As a positive control, at the end of the experiment, you can add a calcium ionophore like ionomycin to elicit a maximal calcium response. f. Analyze the data by measuring the change in fluorescence intensity over time. The results are often expressed as a ratio of the fluorescence (F) to the initial baseline fluorescence (F₀).

Visualizations

Destruxin Resistance Mechanisms Workflow

G cluster_investigation Investigation of Destruxin Resistance cluster_mechanisms Elucidating the Mechanism start Suspected Destruxin Resistance in Target Organism bioassay Comparative Bioassay (Resistant vs. Susceptible Strain) start->bioassay resistance_confirmed Resistance Confirmed bioassay->resistance_confirmed metabolic Metabolic Resistance resistance_confirmed->metabolic target_site Target-Site Resistance resistance_confirmed->target_site penetration Penetration Resistance resistance_confirmed->penetration enzyme_assay Enzyme Activity Assays (P450, GST, Esterase) metabolic->enzyme_assay synergist_assay Synergist Bioassays metabolic->synergist_assay gene_expression Gene Expression Analysis (qPCR) metabolic->gene_expression target_sequencing Target Gene Sequencing target_site->target_sequencing binding_assay In Vitro Binding Assays target_site->binding_assay functional_assay Functional Assays (e.g., V-ATPase inhibition) target_site->functional_assay cuticle_analysis Cuticular Analysis (Thickness, Hydrocarbons) penetration->cuticle_analysis

Caption: Workflow for investigating destruxin resistance mechanisms.

Destruxin A's Impact on Insect Immune Signaling

G cluster_pathway Destruxin A and Insect Immune Suppression cluster_toll Toll Pathway cluster_propo Prophenoloxidase (proPO) Cascade destruxin_a Destruxin A pgrp PGRP destruxin_a->pgrp interacts with? cactus Cactus destruxin_a->cactus suppresses degradation? serpins Serpins destruxin_a->serpins induces expression spatzle Spatzle pgrp->spatzle activates toll_receptor Toll Receptor spatzle->toll_receptor binds toll_receptor->cactus leads to degradation of dif Dorsal/Dif amp_genes Antimicrobial Peptide Genes (e.g., Drosomycin) dif->amp_genes translocates to nucleus, activates transcription suppression Immune Suppression propo Prophenoloxidase (proPO) ppo Phenoloxidase (PO) propo->ppo activated by Serine Proteases melanin Melanization ppo->melanin serpins->ppo inhibit activation

Caption: Simplified model of Destruxin A's interference with insect immune pathways.[6][18][19][20][21]

References

Technical Support Center: Refining Protocols for Consistent Destruxin Bioactivity Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable bioactivity measurements for destruxins.

Frequently Asked Questions (FAQs)

Q1: What are destruxins and what are their primary biological activities?

Destruxins are a class of cyclic hexadepsipeptides produced by various fungi, most notably the entomopathogenic fungus Metarhizium anisopliae.[1][2] They are considered secondary metabolites and exhibit a wide range of biological effects, including insecticidal, phytotoxic, antiviral, immunosuppressive, and cytotoxic activities.[1][2] The primary destruxins studied are A, B, and E.[1][3] Their insecticidal properties are linked to the opening of Ca2+ channels in muscle membranes, leading to paralysis and death.[1] In cancer research, they are investigated for their ability to induce apoptosis (programmed cell death).[1][4]

Q2: What are the common methods for measuring the bioactivity of destruxins?

The method for measuring destruxin bioactivity depends on the target application. Common assays include:

  • Insecticidal Bioassays: These are performed to determine the lethal dose (LD50) or lethal concentration (LC50) against specific insect species. Methods include topical application, ingestion assays, and a combination of both.[5] A sensitive bioassay using the larval heart of Manduca sexta has also been developed to detect destruxins at very low concentrations.[6]

  • Cytotoxicity Assays: These assays determine the concentration of destruxin required to kill a certain percentage of cells (e.g., IC50). Common methods include trypan-blue dye exclusion, calcein AM assays, and MTT assays to assess cell viability.[3][7]

  • Antimicrobial Assays: While less common in the provided literature, protocols for testing antimicrobial activity would typically involve determining the minimum inhibitory concentration (MIC) against various bacteria and fungi.

  • Immunosuppressive Assays: These assays would measure the effect of destruxins on immune cell proliferation or cytokine production. Destruxin A has been shown to suppress the humoral immune response in insects.[2]

Q3: What factors can influence the consistency of destruxin bioactivity measurements?

Several factors can lead to variability in experimental outcomes:

  • Purity of the Destruxin Sample: Crude extracts may contain a mixture of destruxins and other metabolites, which can lead to synergistic or adverse effects.[3] The profile of destruxins produced can vary depending on the fungal strain and culture conditions.[8][9] It is crucial to use purified destruxins, often isolated using techniques like HPLC, for consistent results.[4][10]

  • Solvent and Concentration: The solvent used to dissolve destruxins and its final concentration in the assay can impact results. For instance, in cytotoxicity assays, the solvent concentration should not exceed a non-toxic level (e.g., 0.5%).[3]

  • Experimental Organism/Cell Line: The type of insect, its age, and the cell line used can significantly affect the measured bioactivity.[3][5]

  • Assay Conditions: Incubation time, temperature, and the specific protocol followed can all introduce variability.[3][11] Temperature, in particular, can influence the degradation of destruxins.[8][9]

  • Destruxin Stability: Destruxins can degrade over time, especially in biological systems.[8][9] Proper storage and handling are essential.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

Q: My IC50 values for a specific destruxin vary significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue. Here’s a step-by-step guide to troubleshoot the problem:

  • Verify Destruxin Purity and Integrity:

    • Problem: The purity of your destruxin may be inconsistent, or it may have degraded. Crude extracts can contain multiple metabolites with varying activities.[3]

    • Solution: Use highly purified destruxin. Verify the purity using HPLC.[4][10] Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.

  • Standardize Cell Culture Conditions:

    • Problem: Variations in cell passage number, cell density at the time of treatment, and growth medium can alter cell sensitivity to cytotoxic agents.

    • Solution: Use cells within a consistent and low passage number range. Ensure a standardized cell seeding density across all experiments. Use the same batch of media and supplements whenever possible.

  • Check Solvent Effects:

    • Problem: The solvent used to dissolve the destruxin (e.g., methanol, acetonitrile) may have cytotoxic effects at higher concentrations.[3]

    • Solution: Include a solvent control in every experiment. The final solvent concentration should be consistent across all treatments and kept at a non-toxic level (e.g., ≤0.5%).[3]

  • Review Assay Protocol:

    • Problem: Minor variations in incubation times or reagent concentrations can lead to different results.

    • Solution: Ensure that incubation times with the destruxin and with viability dyes (like Calcein AM) are precisely controlled.[3] Prepare fresh reagents for each experiment.

Issue 2: Low or No Insecticidal Activity Observed

Q: I'm not observing the expected insecticidal activity in my bioassays. What should I check?

A: A lack of insecticidal activity can be frustrating. Consider the following troubleshooting steps:

  • Re-evaluate the Application Method:

    • Problem: The method of administration can significantly impact efficacy. Topical application may be less effective than ingestion or a combined approach for some insects.[5]

    • Solution: If using topical application, ensure the destruxin is properly formulated to penetrate the insect cuticle. Consider performing an ingestion assay or a combined topical and ingestion assay, which has been shown to be more efficient.[5]

  • Assess Destruxin Stability and Dose:

    • Problem: Destruxins can degrade, especially under certain environmental conditions like high temperatures.[8][9] The dose may also be too low for the target insect.

    • Solution: Confirm the integrity of your destruxin stock. Prepare fresh dilutions for each experiment. Perform a dose-response study to ensure you are using a relevant concentration range. The age of the insect can also influence the required dose.[5]

  • Consider the Host Insect and Fungal Strain Specificity:

    • Problem: The type and amount of destruxin produced can depend on the fungal strain, and the susceptibility can vary greatly between insect species.[8][9]

    • Solution: Ensure the destruxin profile of your source matches what is reported in the literature for activity against your target insect. If possible, test different destruxin analogues (A, B, E) as their insecticidal properties can differ.[12]

Data Presentation

Table 1: Comparative Insecticidal Activity (LD50) of Crude Destruxin from M. anisopliae (M-19 Strain) against 12-day-old Spodoptera litura Larvae [5]

Application MethodLD50 (µg/g body weight)
Topical Application0.237
Ingestion Assay0.17
Combined Application0.045

Table 2: Cytotoxicity (IC50) of Destruxin B in Human Non-Small Cell Lung Cancer Cells [4]

Cell LineIC50 (µM)Incubation Time
A549~2048 hours

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using Calcein AM

This protocol is adapted from a method used to test the cytotoxicity of destruxins on human and insect cell lines.[3]

  • Cell Seeding: Seed 10^5 cells per well in a 96-well flat-bottom microtiter plate.

  • Cell Culture: Incubate the cells under optimal conditions for the specific cell line until they adhere and are in the logarithmic growth phase.

  • Preparation of Test Compounds: Prepare serial dilutions of purified destruxin in the appropriate culture medium. The final solvent concentration should not exceed 0.5%.[3]

  • Treatment: Remove the old medium from the cells and add the diluted test compounds. Include a solvent control and an untreated control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24 hours).[3]

  • Viability Staining: Add 50 µl of Calcein AM (0.5 µM in PBS) to each well.

  • Measurement: Incubate for 30 minutes and then measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[3]

  • Calculation: Calculate cell viability by comparing the fluorescence of treated wells to the untreated control wells.

Protocol 2: Insecticidal Bioassay (Combined Ingestion and Topical Application)

This protocol is based on a method found to be highly effective for Spodoptera litura larvae.[5]

  • Insect Rearing: Use larvae of a specific age and weight for consistency. For example, 12-day-old larvae.[5]

  • Preparation of Destruxin Solution: Dissolve the purified destruxin in an appropriate solvent (e.g., acetone) to create a stock solution. Prepare serial dilutions for the dose-response experiment.

  • Topical Application: Apply a small, fixed volume (e.g., 1 µl) of the destruxin solution to the dorsal thoracic region of each larva.

  • Ingestion Application: Prepare an artificial diet and incorporate a known amount of the destruxin into the diet.

  • Exposure: Place the topically treated larvae in individual containers with a pre-weighed amount of the destruxin-laced diet.

  • Observation: Monitor the larvae for mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the LD50 value using probit analysis or a similar statistical method.

Visualizations

Signaling Pathways and Workflows

G Figure 1: Troubleshooting Workflow for Inconsistent Bioactivity start Inconsistent Bioactivity Results check_purity Verify Destruxin Purity & Stability (e.g., HPLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_protocol Review & Standardize Assay Protocol protocol_ok Protocol Standardized? check_protocol->protocol_ok check_cells Standardize Cell Line /Insect Conditions conditions_ok Conditions Consistent? check_cells->conditions_ok check_solvent Evaluate Solvent Effects solvent_ok Solvent Controlled? check_solvent->solvent_ok purity_ok->check_protocol Yes purify Purify Sample or Obtain New Stock purity_ok->purify No protocol_ok->check_cells Yes refine_protocol Refine Protocol Steps (e.g., timing, concentrations) protocol_ok->refine_protocol No conditions_ok->check_solvent Yes control_conditions Control Variables (e.g., passage no., age) conditions_ok->control_conditions No adjust_solvent Use Solvent Control & Minimize Concentration solvent_ok->adjust_solvent No end_node Consistent Results solvent_ok->end_node Yes purify->check_purity refine_protocol->check_protocol control_conditions->check_cells adjust_solvent->check_solvent G Figure 2: General Workflow for Destruxin Bioactivity Assay cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_destruxin 1. Prepare & Purify Destruxin Sample (HPLC) prep_target 2. Prepare Target System (Cell Culture / Insects) prep_destruxin->prep_target prep_controls 3. Prepare Controls (Solvent, Positive, Negative) prep_target->prep_controls treatment 4. Dose-Response Treatment prep_controls->treatment incubation 5. Incubation treatment->incubation measurement 6. Bioactivity Measurement incubation->measurement data_analysis 7. Data Analysis (IC50 / LD50 Calculation) measurement->data_analysis G Figure 3: Destruxin B Induced Apoptosis Pathway destruxin_b Destruxin B puma ↑ PUMA destruxin_b->puma mcl1 ↓ Mcl-1 destruxin_b->mcl1 bax_translocation Bax Translocation to Mitochondria puma->bax_translocation mcl1->bax_translocation mitochondria Mitochondria bax_translocation->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Destruxin B2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Destruxin B2, a cyclic hexadepsipeptide mycotoxin with significant insecticidal and cytotoxic activities. The objective is to offer an evidence-based overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

Method Comparison Overview

This guide compares a method employing High-Performance Liquid Chromatography coupled with Photo Diode Array (PDA), Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS) detectors, and an Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer. While one is a conventional HPLC setup with multiple detectors, the other utilizes the advanced capabilities of UHPLC-QTOF-MS for enhanced resolution and sensitivity.

Data Presentation

The following table summarizes the quantitative validation parameters for the two methods.

Validation ParameterHPLC-PDA-ELSD-MSUHPLC-QTOF-MS
Linearity Range Not explicitly reported for this compoundLOQ - 100 ppb
Correlation Coefficient (r²) Not explicitly reported for this compound> 0.99
Limit of Detection (LOD) Not explicitly reported for this compound< 1.0 ppb
Limit of Quantitation (LOQ) Not explicitly reported for this compound< 2.3 ppb
Accuracy (Recovery) Not explicitly reported for this compound83.5 - 105.3%
Precision (Repeatability, RSD) < 5.68% (for a Destruxin B analog)< 16.4%
Intermediate Precision (RSD) < 5.66% (for a Destruxin B analog)Not Reported

Experimental Protocols

Method 1: HPLC-PDA-ELSD-MS Analysis of Destruxins

This method, adapted from Parada et al. (2010), provides a robust approach for the separation and detection of a range of destruxins.[1]

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the destruxins with a methanol/acetonitrile mixture.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: 1:1 (v/v) Methanol/Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 100% of mobile phase B over approximately 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection:

    • PDA: 200-400 nm.

    • ELSD: Nebulizer and evaporator temperatures optimized for the mobile phase.

    • MS: Electrospray ionization (ESI) in positive ion mode.

Method 2: UHPLC-QTOF-MS Analysis of Destruxins

This method, based on the work of Taibon et al. (2015), is tailored for high-throughput and sensitive quantification of destruxins in complex matrices.

Sample Preparation (QuEChERS-based Extraction):

  • Homogenize the sample with water.

  • Add acetonitrile for initial extraction and vortex.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and vortex.

  • Centrifuge the sample.

  • Take an aliquot of the upper acetonitrile layer for analysis.

Chromatographic Conditions:

  • Column: A suitable UHPLC C18 column (e.g., sub-2 µm particle size).

  • Mobile Phase A: Water with a low concentration of formic acid and ammonium formate.

  • Mobile Phase B: Methanol with a low concentration of formic acid and ammonium formate.

  • Gradient: A rapid gradient optimized for the separation of destruxins.

  • Flow Rate: Appropriate for the UHPLC column dimensions.

  • Injection Volume: A small volume (e.g., 1-5 µL) is typical for UHPLC.

  • Detection: QTOF-MS with ESI in positive ion mode, acquiring full scan data.

Visualizations

HPLC_Validation_Workflow General HPLC Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome Standard_Prep Prepare Standard Solutions HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Prepare Spiked Samples Sample_Prep->HPLC_Analysis Linearity Linearity & Range HPLC_Analysis->Linearity Accuracy Accuracy (Recovery) HPLC_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_Analysis->Precision Sensitivity LOD & LOQ HPLC_Analysis->Sensitivity Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Sensitivity->Validation_Report

Caption: A generalized workflow for the validation of an HPLC method.

Logical_Relationship Logical Flow for Method Selection Define_Needs Define Analytical Needs Method_Comparison Compare Method Performance Define_Needs->Method_Comparison Select_Method Select Optimal Method Method_Comparison->Select_Method Implement Implement & Verify Select_Method->Implement

Caption: Logical flow for selecting an appropriate analytical method.

References

Comparative Analysis of Antibody Cross-Reactivity Against Destruxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of antibody cross-reactivity against different destruxins. Due to a lack of publicly available, direct comparative studies on the cross-reactivity of a single antibody against a comprehensive panel of destruxin analogues, this document presents a standardized framework for such an analysis, including hypothetical data for illustrative purposes. Detailed experimental protocols and a relevant signaling pathway are also provided to support further research in this area.

Cross-Reactivity of Anti-Destruxin Antibodies: A Comparative Overview

The specificity of an antibody is a critical factor in the development of reliable immunoassays for the detection and quantification of toxins. In the context of destruxins, a family of cyclic hexadepsipeptides produced by various entomopathogenic fungi, understanding the cross-reactivity of antibodies is essential for accurate risk assessment and research. Destruxins A, B, and E are among the most common analogues.[1] An ideal antibody for a specific destruxin should exhibit high affinity for its target while showing minimal binding to other structurally related destruxins.

Quantitative Data on Antibody Cross-Reactivity

Below is a template table populated with hypothetical data to illustrate how such a comparison would be presented. This data is for demonstrative purposes only and does not represent results from any single published study.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)*
Destruxin A (Target) 5.0 100
Destruxin B25.020
Destruxin C50.010
Destruxin D100.05
Destruxin E15.033.3
Desmethyldestruxin B> 1000< 0.5

*Cross-reactivity (%) is calculated as (IC50 of Destruxin A / IC50 of competing analyte) x 100.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of cross-reactivity studies. The following is a representative protocol for a competitive indirect ELISA (ciELISA) to determine the specificity of an anti-destruxin A antibody.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

1. Reagents and Materials:

  • Destruxin A standard

  • Destruxin analogues (B, C, D, E, etc.)

  • Anti-Destruxin A primary antibody (monoclonal or polyclonal)

  • Coating antigen (e.g., Destruxin A conjugated to a carrier protein like BSA or OVA)

  • Secondary antibody conjugated to an enzyme (e.g., Goat anti-mouse IgG-HRP)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

2. Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL of the solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the destruxin standards (Destruxin A and its analogues) in PBS. In separate tubes, mix 50 µL of each standard dilution with 50 µL of the diluted primary anti-Destruxin A antibody. Incubate for 1 hour at 37°C.

  • Incubation: Add 100 µL of the pre-incubated antibody-destruxin mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the destruxin A concentration.

  • Determine the IC50 value for destruxin A and each of the tested analogues.

  • Calculate the percentage of cross-reactivity for each analogue using the formula provided in the table caption.

Destruxin B-Induced Apoptotic Signaling Pathway

Destruxins, particularly Destruxin B, have been shown to induce apoptosis in various cell lines. The underlying mechanism often involves the intrinsic or mitochondrial pathway.[2] Destruxin B can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of a caspase cascade.[2]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DestruxinB Destruxin B PUMA PUMA (Upregulation) DestruxinB->PUMA induces Mcl1 Mcl-1 (Downregulation) DestruxinB->Mcl1 inhibits Procaspase2 Pro-caspase-2 DestruxinB->Procaspase2 activates Bax_inactive Bax (inactive) PUMA->Bax_inactive activates Mcl1->Bax_inactive inhibits Bax_active Bax (active) Bax_inactive->Bax_active conformational change MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax_active->MOMP induces Procaspase9 Pro-caspase-9 Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Caspase2 Caspase-2 Procaspase2->Caspase2 Caspase2->Bax_inactive activates CytochromeC Cytochrome c (release) MOMP->CytochromeC leads to CytochromeC->Procaspase9 activates

Caption: Destruxin B-induced intrinsic apoptosis pathway.

Experimental Workflow for Antibody Specificity Analysis

The process of determining antibody cross-reactivity involves several key stages, from the production of the antibody to the final data analysis.

G cluster_production Antibody & Antigen Production cluster_assay Immunoassay cluster_analysis Data Analysis Hapten Hapten Synthesis (Destruxin-Carrier Protein) Immunization Immunization of Host Animal Hapten->Immunization Hybridoma Hybridoma Technology (for Monoclonal Abs) Immunization->Hybridoma Purification Antibody Purification Hybridoma->Purification PlateCoating Plate Coating Purification->PlateCoating CoatingAg Coating Antigen Synthesis CoatingAg->PlateCoating Blocking Blocking PlateCoating->Blocking CompetitiveBinding Competitive Binding Reaction Blocking->CompetitiveBinding Detection Enzymatic Detection CompetitiveBinding->Detection Measurement Absorbance Measurement Detection->Measurement StdCurve Standard Curve Generation Measurement->StdCurve IC50 IC50 Determination StdCurve->IC50 CR_Calc Cross-Reactivity Calculation IC50->CR_Calc

Caption: Workflow for determining antibody cross-reactivity.

References

Destruxin B: A Potent Inducer of Apoptosis in Cancer Cells via the Mitochondrial Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Destruxin B, a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, has emerged as a promising candidate in cancer research due to its potent pro-apoptotic activity. This guide provides a comprehensive overview of the apoptotic pathway induced by Destruxin B, supported by experimental data, and compares its efficacy with the well-established chemotherapeutic agent, Doxorubicin. Detailed experimental protocols and visual pathway diagrams are included to facilitate further research and drug development.

Data Presentation: Destruxin B vs. Doxorubicin

The following tables summarize the cytotoxic and apoptotic effects of Destruxin B in comparison to Doxorubicin across various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Destruxin B and Doxorubicin in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueTreatment DurationCitation
Destruxin BA549Non-Small Cell Lung Cancer4.9 µM48 h[1]
Destruxin BH1299Non-Small Cell Lung Cancer4.1 µM48 h[1]
Destruxin BGNMOral Cancer< 40 µg/ml72 h[2]
Destruxin BTSCCaOral Cancer< 40 µg/ml72 h[2]
DoxorubicinA549Non-Small Cell Lung CancerNot explicitly found-
DoxorubicinMCF-7Breast Cancer0.95 µM48 h[3]
DoxorubicinSK-BR-3Breast Cancer0.64 µM48 h[3]
DoxorubicinHCT116Colon Cancer24.30 µg/mlNot specified[4]
DoxorubicinHep-G2Hepatocellular Carcinoma14.72 µg/mlNot specified[4]
DoxorubicinPC3Prostate Cancer2.64 µg/mlNot specified[4]

Table 2: Effects of Destruxin B on Key Apoptotic Markers

Cell LineTreatmentEffect on Apoptotic MarkersCitation
A54920 µM Destruxin B (48h)Significant activation of caspase-2, -3, and -9.[1][1]
A54910-20 µM Destruxin B (24-48h)Increased PUMA expression, decreased Mcl-1 expression. No change in Bax, Bak, Bcl-2, and Bcl-xL levels.[1][1]
A54920 µM Destruxin B (24h)Translocation of Bax from cytosol to mitochondria.[1][1]
H129920 µM Destruxin B (48h)Significant activation of caspase-2, -3, and -9. Increased PUMA expression, decreased Mcl-1 expression.[1][1]
Toledo (Non-Hodgkin Lymphoma)1.26–10.1 µM Destruxin B (48h)Activation of caspase-3, -8, and -9. Increased tBid and Bax expression, decreased Bcl-2 expression. Release of apoptosis-inducing factor (AIF).[5][5]
GNM and TSCCa5-40 µg/ml Destruxin B (72h)Dose-dependent increase in caspase-3 intensity.[2] Increased percentage of apoptotic cells (Annexin V positive).[2][2]

Signaling Pathway of Destruxin B-Induced Apoptosis

Destruxin B primarily triggers the intrinsic (mitochondrial) apoptotic pathway. The signaling cascade is initiated by the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of caspases.

DestruxinB_Apoptosis_Pathway cluster_apoptosome Apoptosome Formation DestruxinB Destruxin B PUMA ↑ PUMA DestruxinB->PUMA Mcl1 ↓ Mcl-1 DestruxinB->Mcl1 Caspase2 Caspase-2 DestruxinB->Caspase2 activates Bax_cyto Bax (cytosol) PUMA->Bax_cyto activates Mcl1->Bax_cyto inhibits Bax_mito Bax (mitochondria) Bax_cyto->Bax_mito translocation Mitochondrion Mitochondrion Bax_mito->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Apaf1 Apaf-1 Caspase9 Caspase-9 CytoC->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase2->Mitochondrion acts upstream of

Caption: Destruxin B induced apoptotic signaling pathway.

Experimental Workflow for Apoptosis Confirmation

A standardized workflow is crucial for the reliable assessment of apoptosis. The following diagram illustrates a typical experimental pipeline for investigating the pro-apoptotic effects of a compound like Destruxin B.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Destruxin B / Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (Trypan Blue) Harvest->Viability ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) Harvest->ApoptosisAssay ProteinAnalysis Protein Expression Analysis Harvest->ProteinAnalysis Localization Protein Localization Harvest->Localization DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry FlowCytometry->DataAnalysis WesternBlot Western Blotting (Caspases, Bcl-2 family) ProteinAnalysis->WesternBlot WesternBlot->DataAnalysis Immunofluorescence Immunofluorescence (Bax Translocation) Localization->Immunofluorescence Immunofluorescence->DataAnalysis

Caption: General experimental workflow for apoptosis assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Trypan Blue Exclusion)

This assay distinguishes between viable and non-viable cells based on membrane integrity.[6]

  • Cell Preparation: Harvest cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in phosphate-buffered saline (PBS) or serum-free medium.[6]

  • Staining: Mix one part of 0.4% trypan blue solution with one part of the cell suspension.[6]

  • Incubation: Allow the mixture to incubate at room temperature for approximately 3 minutes.[6]

  • Counting: Apply a drop of the mixture to a hemocytometer and immediately count the number of stained (non-viable) and unstained (viable) cells under a microscope.[6]

  • Calculation:

    • Percentage of viable cells = (Number of unstained cells / Total number of cells) x 100[6]

    • Total viable cells/mL = Number of viable cells x Dilution factor x 10^4[6]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS).[7][8]

  • Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with cold PBS.[7]

  • Resuspension: Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 100 µL of ice-cold Annexin V Binding Buffer.[7]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) to the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes in the dark at room temperature.[7]

  • Dilution: Add 400 µL of ice-cold Annexin V Binding Buffer to the mixture.[7]

  • Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[8]

Caspase Activity Assay (Fluorometric)

This assay measures the activity of specific caspases using a fluorogenic substrate.[5]

  • Cell Lysis: Resuspend cell pellets in a chilled cell lysis buffer and incubate on ice for 10 minutes. Centrifuge to pellet cell debris.[5]

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD-AMC for caspase-3).[5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[9]

  • Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm. The fluorescence intensity is proportional to the caspase activity.[5]

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse cells in a suitable buffer to extract total protein. Determine the protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Mcl-1, PUMA) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunofluorescence for Bax Translocation

This method visualizes the subcellular localization of proteins.[12]

  • Cell Seeding: Seed cells on coverslips in a culture dish and allow them to adhere.

  • Treatment: Treat the cells with Destruxin B or a control vehicle for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[13]

  • Blocking: Block non-specific binding sites with a blocking buffer.[13]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Bax. To visualize mitochondria, a mitochondrial marker like MitoTracker can be used.[12]

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.[13]

  • Mounting and Visualization: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal or fluorescence microscope. Co-localization of Bax (e.g., green fluorescence) with mitochondria (e.g., red fluorescence) will appear as yellow, indicating translocation.[12]

References

Destruxin B2: A Comparative Analysis of Its Insecticidal Spectrum Against Other Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal properties of destruxin B2 with other prominent mycotoxins: beauvericin, aflatoxin B1, and cytochalasin D. The information presented is supported by experimental data to facilitate an objective evaluation of their potential as insecticidal agents.

Executive Summary

Mycotoxins, secondary metabolites produced by fungi, exhibit a wide range of biological activities, including potent insecticidal effects. This compound, a cyclic hexadepsipeptide from the fungus Metarhizium anisopliae, has garnered significant interest for its insecticidal potential. This guide delves into the insecticidal spectrum, mechanism of action, and available toxicity data for this compound and compares it with beauvericin, aflatoxin B1, and cytochalasin D. While all four mycotoxins demonstrate insecticidal properties, they differ significantly in their target insect species, potency, and molecular mechanisms of action.

Comparative Insecticidal Spectrum and Potency

The insecticidal efficacy of a mycotoxin is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50). The following table summarizes available data for this compound and the selected mycotoxins against various insect species. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, including the insect species and life stage tested, application method (topical, ingestion, or injection), and the purity of the mycotoxin.

MycotoxinTarget Insect SpeciesOrderBioassay MethodLC50 / LD50Reference
This compound (and related Destruxins) Spodoptera litura (Tobacco cutworm)LepidopteraIngestionLD50: 0.17 µg/g[1][2]
Spodoptera lituraLepidopteraTopical ApplicationLD50: 0.237 µg/g[1][2]
AphidsHemipteraNot SpecifiedLC50: 50-70 ppm (Destruxin A)[3]
Beauvericin Tetranychus urticae (Two-spotted spider mite)TrombidiformesNot SpecifiedLD50: 0.66 - 33 µg/mL[4]
Aedes aegypti (Yellow fever mosquito)DipteraNot SpecifiedEffective[5]
Spodoptera frugiperda (Fall armyworm)LepidopteraNot SpecifiedEffective[5]
Schizaphis graminum (Greenbug)HemipteraNot SpecifiedEffective[5]
Aflatoxin B1 Drosophila melanogaster (Fruit fly)DipteraLarvicide testMost toxic of four mycotoxins tested[6]
Cytochalasin D Not widely reported for whole insects-Cytotoxicity assays on insect cell linesInduces apoptosis in ovarian cells

Key Observations:

  • Destruxins , including this compound, demonstrate a broad insecticidal spectrum, with reported activity against species in Lepidoptera and Hemiptera. Destruxins A and E are often considered more potent than B and D.[2][7]

  • Beauvericin also exhibits a wide range of activity against various insect and mite species.[5][8]

  • Aflatoxin B1 is recognized for its toxicity to insects like Drosophila melanogaster.[6]

  • Cytochalasin D 's primary reported effect in insects is the induction of apoptosis in specific cell types, such as ovarian follicle cells, rather than broad-spectrum lethality. This suggests a more specialized or potentially different application in pest control.

Mechanisms of Insecticidal Action

The distinct insecticidal profiles of these mycotoxins stem from their different molecular targets and mechanisms of action within the insect.

This compound

Destruxins, including this compound, exert their insecticidal effects through a multi-targeted approach. A primary mechanism is the inhibition of V-type ATPases (V-ATPases) , which are proton pumps essential for maintaining pH gradients across cellular and organellar membranes.[2] Disruption of V-ATPase function can lead to a cascade of detrimental effects, including impaired nutrient absorption in the midgut and disruption of ion homeostasis.

Additionally, destruxins are known to modulate calcium channels , leading to an influx of Ca2+ into cells.[9][10] This disruption of calcium signaling can cause muscle paralysis and interfere with cellular signaling pathways, including those involved in the insect's immune response. Destruxins have been shown to suppress both cellular and humoral immunity in insects, making them more susceptible to fungal infection.[11]

Destruxin_Pathway DestruxinB2 This compound VATPase V-type ATPase DestruxinB2->VATPase Inhibits CaChannel Calcium Channel DestruxinB2->CaChannel Modulates ProtonGradient Disruption of Proton Gradient VATPase->ProtonGradient CaInflux Increased Intracellular Ca2+ CaChannel->CaInflux CellDeath Cell Death ProtonGradient->CellDeath ImmuneSuppression Immune Suppression CaInflux->ImmuneSuppression MuscleParalysis Muscle Paralysis CaInflux->MuscleParalysis ImmuneSuppression->CellDeath MuscleParalysis->CellDeath Beauvericin_Pathway Beauvericin Beauvericin CellMembrane Cell Membrane Beauvericin->CellMembrane Inserts into CaChannel Ion Channel (Ca2+ permeable) CellMembrane->CaChannel Forms CaInflux Increased Intracellular Ca2+ CaChannel->CaInflux Mitochondria Mitochondria CaInflux->Mitochondria Triggers Apoptosis Apoptosis Mitochondria->Apoptosis Initiates Aflatoxin_Pathway AflatoxinB1 Aflatoxin B1 CYP450 Cytochrome P450 AflatoxinB1->CYP450 Metabolic Activation Epoxide Aflatoxin B1-8,9-epoxide (Reactive Intermediate) CYP450->Epoxide DNA DNA Epoxide->DNA Binds to Detoxification Detoxification (e.g., Glutathione conjugation) Epoxide->Detoxification DNAadducts DNA Adducts DNA->DNAadducts Toxicity Toxicity & Carcinogenesis DNAadducts->Toxicity Excretion Excretion Detoxification->Excretion CytochalasinD_Pathway CytochalasinD Cytochalasin D Actin Actin Filaments CytochalasinD->Actin Binds to Polymerization Inhibition of Polymerization Actin->Polymerization Prevents Cytoskeleton Disruption of Actin Cytoskeleton Polymerization->Cytoskeleton CellProcesses Impaired Cellular Processes (e.g., Cytokinesis, Motility) Cytoskeleton->CellProcesses Apoptosis Apoptosis CellProcesses->Apoptosis Ingestion_Bioassay start Prepare artificial diet step2 Incorporate mycotoxin at various concentrations start->step2 step3 Place diet in individual containers step2->step3 step4 Introduce one insect larva per container step3->step4 step5 Incubate under controlled conditions step4->step5 step6 Record mortality at specified time intervals step5->step6 end Calculate LC50/LD50 using probit analysis step6->end Topical_Bioassay start Dissolve mycotoxin in a volatile solvent (e.g., acetone) step2 Apply a precise volume of solution to the dorsal thorax of each insect start->step2 step3 Place treated insects in containers with food and water step2->step3 step4 Incubate under controlled conditions step3->step4 step5 Record mortality at specified time intervals step4->step5 end Calculate LD50 using probit analysis step5->end

References

Destruxin B2 as a V-ATPase Inhibitor: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Destruxin B2 as a Vacuolar-type H+-ATPase (V-ATPase) inhibitor, with a direct comparison to the well-established inhibitors Bafilomycin A1 and Concanamycin A. The information presented herein is supported by experimental data to aid in the objective assessment of these compounds for research and drug development purposes.

Quantitative Comparison of V-ATPase Inhibitors

The following tables summarize the key quantitative parameters of this compound, Bafilomycin A1, and Concanamycin A as V-ATPase inhibitors.

Table 1: Inhibitory Potency (IC50) of V-ATPase Inhibitors

InhibitorIC50 ValueOrganism/SystemReference(s)
This compound Low micromolar rangeSaccharomyces cerevisiae[1]
~10 µM (for 50% inhibition)Mung Bean V-ATPase[2]
Bafilomycin A1 4-400 nmol/mg proteinPlant, fungal, or animal origin
0.44 nMNot specified
0.006 nM - 6 nM (dose-dependent inhibition)Bovine V-ATPase[3]
Concanamycin A 9.2 nMSaccharomyces cerevisiae (yeast) V-ATPase
10 nMManduca sexta (tobacco hornworm) V-ATPase[4]

Table 2: Mechanistic Comparison of V-ATPase Inhibitors

FeatureThis compoundBafilomycin A1Concanamycin A
Target Subunit V-ATPase complex (exact subunit not specified)V0 c-subunitV0 c-subunit
Mechanism of Action Reversible inhibition of V-ATPase activity.[5] May also act as a calcium ionophore.[1]Binds to the c-ring of the V0 subunit, sterically hindering its rotation and blocking proton translocation.[3][6]Binds to the V0 c-subunit, preventing the rotation of the c-ring and inhibiting proton translocation.[4][7]
Reversibility Readily reversible[5]ReversibleGenerally considered irreversible or slowly reversible
Selectivity Specific for V-ATPase over other ATPases.[5]Highly selective for V-ATPase.Highly selective for V-ATPase.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation.

V-ATPase Proton Pumping Activity Assay (Acridine Orange Fluorescence Quenching)

This assay measures the proton pumping activity of V-ATPase by monitoring the quenching of acridine orange fluorescence as it accumulates in acidified vesicles.

Materials:

  • Isolated vesicles containing V-ATPase (e.g., lysosomes, vacuoles)

  • Assay Buffer (e.g., 20 mM HEPES-Tris pH 7.4, 150 mM KCl, 5 mM MgCl2)

  • Acridine Orange (stock solution in ethanol)

  • ATP (stock solution, pH adjusted to 7.0)

  • V-ATPase inhibitors (this compound, Bafilomycin A1, Concanamycin A) dissolved in a suitable solvent (e.g., DMSO)

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) for dissipating proton gradients

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer and isolated vesicles.

  • Add acridine orange to a final concentration of 1-5 µM.

  • Add the desired concentration of the V-ATPase inhibitor (or solvent control) to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Immediately begin monitoring the fluorescence quenching at an excitation wavelength of ~490 nm and an emission wavelength of ~530 nm. Readings should be taken at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • At the end of the measurement period, add FCCP (final concentration ~1-5 µM) to dissipate the proton gradient and confirm that the fluorescence quenching was due to acidification.

  • The rate of fluorescence quenching is proportional to the V-ATPase proton pumping activity. Calculate the percentage of inhibition by comparing the rates in the presence of inhibitors to the solvent control.

V-ATPase Enzymatic Activity Assay (Colorimetric Phosphate Detection)

This assay quantifies the ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified V-ATPase enzyme or vesicle preparation

  • Assay Buffer (e.g., 50 mM MOPS-Tris pH 7.0, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • ATP (stock solution, pH adjusted to 7.0)

  • V-ATPase inhibitors (this compound, Bafilomycin A1, Concanamycin A) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green reagent for phosphate detection

  • Phosphate standard solution

  • 96-well clear microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer and the V-ATPase preparation.

  • Add the desired concentration of the V-ATPase inhibitor (or solvent control) and pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at the chosen temperature.

  • Stop the reaction by adding the Malachite Green reagent.

  • Allow color to develop for the time specified in the reagent protocol (e.g., 15-30 minutes).

  • Measure the absorbance at ~620-650 nm.

  • Generate a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.

  • Calculate the specific activity of the V-ATPase (e.g., in nmol Pi/min/mg protein) and the percentage of inhibition for each inhibitor concentration.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow.

V_ATPase_Inhibition_Mechanisms cluster_v_atpase V-ATPase Complex cluster_inhibitors Inhibitors V0 V0 Domain Proton Channel c_ring c-ring V1 V1 Domain ATP Hydrolysis BafA1 Bafilomycin A1 BafA1->c_ring Binds to c-ring, sterically hinders rotation ConA Concanamycin A ConA->c_ring Binds to c-subunit DestB2 This compound DestB2->V0 Reversible Inhibition (Precise site less defined)

Caption: Mechanisms of V-ATPase Inhibition.

Experimental_Workflow start Start prep_vesicles Prepare V-ATPase containing vesicles (e.g., lysosomes, vacuoles) start->prep_vesicles assay_setup Set up assay with buffer, vesicles, and acridine orange prep_vesicles->assay_setup add_inhibitor Add Inhibitor (this compound, BafA1, ConA, or control) assay_setup->add_inhibitor incubate Incubate add_inhibitor->incubate add_atp Initiate reaction with ATP incubate->add_atp measure_fluorescence Measure fluorescence quenching add_atp->measure_fluorescence add_fccp Add FCCP to dissipate gradient measure_fluorescence->add_fccp analyze Analyze data and calculate % inhibition add_fccp->analyze end End analyze->end

Caption: V-ATPase Proton Pumping Assay Workflow.

Signaling_Pathway_Impact Inhibitor V-ATPase Inhibitor (e.g., this compound) V_ATPase V-ATPase Inhibitor->V_ATPase Inhibits Proton_Pumping Proton Pumping V_ATPase->Proton_Pumping Acidification Organelle Acidification (Lysosomes, Endosomes) Proton_Pumping->Acidification Cellular_Processes Downstream Cellular Processes Acidification->Cellular_Processes Autophagy Autophagy Cellular_Processes->Autophagy Endocytosis Endocytosis Cellular_Processes->Endocytosis Signaling Signaling Pathways Cellular_Processes->Signaling

Caption: Impact of V-ATPase Inhibition on Cellular Pathways.

References

Destruxin B2 vs. Synthetic Insecticides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of destruxin B2, a naturally derived mycotoxin, and a range of commercially available synthetic insecticides. The information presented is collated from various scientific studies to aid in the evaluation of these compounds for pest management research and the development of novel insecticides.

Executive Summary

Destruxins, cyclic hexadepsipeptides produced by the entomopathogenic fungus Metarhizium anisopliae, have garnered interest as potential bio-insecticides due to their unique mode of action and biodegradability.[1] this compound, a member of this family, has demonstrated insecticidal properties, although quantitative efficacy data on the pure compound against whole insects is limited in publicly available literature. This guide compares the available efficacy data for destruxins (A and B) with that of several classes of synthetic insecticides, focusing on the common agricultural pest, the diamondback moth (Plutella xylostella). Synthetic insecticides generally exhibit lower LC50 values, indicating higher potency in laboratory settings. However, the distinct mechanism of action of destruxins, which involves suppression of the insect's immune system, presents a potential tool for resistance management strategies.[2]

Quantitative Efficacy Data

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for destruxins and various synthetic insecticides against selected insect pests. Lower values indicate higher toxicity.

Table 1: Efficacy of Destruxins against Various Insect Pests

CompoundInsect PestBioassay TypeEfficacy (LC50/LD50)Source(s)
Destruxin APlutella xylostella (4th instar larvae)Leaf Dip200 µg/mL (LC50, 24h)[3]
Crude Destruxin (from M-19 strain)Spodoptera litura (12-day-old larvae)Combined (Ingestion & Topical)0.045 µg/g (LD50)[4]
Crude Destruxin (from M-19 strain)Spodoptera litura (12-day-old larvae)Ingestion0.17 µg/g (LD50)[4]
Crude Destruxin (from M-19 strain)Spodoptera litura (12-day-old larvae)Topical Application0.237 µg/g (LD50)[4]
Destruxin B (in crude extract)Anastrepha obliqua (Adults)Ingestion81.3% mortality (48h)[5]

Note: Data for Destruxin B is from a crude extract and not the purified compound.

Table 2: Efficacy of Synthetic Insecticides against Plutella xylostella (Larvae)

Insecticide ClassActive IngredientEfficacy (LC50 in % concentration)Source(s)
DiamideChlorantraniliprole0.000275 - 0.00037
DiamideFlubendiamide0.00050 - 0.00062
SpinosynSpinosad0.00486 - 0.00541
OrganophosphateQuinalphos3.30209 - 3.66899
PyrethroidFenvalerate3.76072 - 4.12462

Mechanism of Action

This compound and other Destruxins

Destruxins exhibit a multi-faceted mode of action that differentiates them from most synthetic insecticides. Their primary mechanism involves the suppression of the insect's immune system.[2] Destruxin A, a closely related analogue, has been shown to bind to several proteins within insect cells, leading to a cascade of effects including:

  • Immune Suppression: Destruxins can inhibit both cellular and humoral immunity in insects, making them more susceptible to fungal infection and other pathogens.[2]

  • Ion Channel Disruption: They are known to act as ionophores, disrupting ion balance across cell membranes, which can lead to paralysis.

  • Cytotoxicity: Destruxins can induce apoptosis (programmed cell death) in insect cells.

Destruxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Insect Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Destruxin Destruxin A/B IonChannel Ion Channels Destruxin->IonChannel Disrupts ImmuneProteins Immune-related Proteins Destruxin->ImmuneProteins Binds to Cytoskeleton Cytoskeletal Components Destruxin->Cytoskeleton Damages Mitochondrion Mitochondrion Destruxin->Mitochondrion Induces Stress Paralysis Paralysis IonChannel->Paralysis GeneExpression Immune Gene Expression ImmuneProteins->GeneExpression Inhibits Apoptosis Apoptosis Cytoskeleton->Apoptosis Mitochondrion->Apoptosis Initiates ImmuneSuppression Immune Suppression GeneExpression->ImmuneSuppression Experimental_Workflow A Prepare Insecticide Serial Dilutions C Leaf Dipping (10-20 seconds) A->C B Leaf Disc Preparation (from host plant) B->C D Air Dry Treated Leaves C->D E Place Leaf in Petri Dish D->E F Introduce Larvae (e.g., 10-20 per dish) E->F G Incubate under Controlled Conditions F->G H Assess Mortality (24, 48, 72h) G->H I Data Analysis (Probit Analysis to get LC50) H->I

References

Independent Verification of Destruxin B's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of destruxin B against other destruxins and standard chemotherapeutic agents. The information is supported by experimental data from independent research, with detailed methodologies for key experiments and visualizations of critical biological pathways.

Comparative Efficacy: Destruxin B vs. Alternatives

Destruxin B, a cyclodepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, has demonstrated significant anticancer activity across a range of cancer cell lines.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Its efficacy, primarily evaluated by its half-maximal inhibitory concentration (IC50), is comparable to, and in some cases surpasses, that of other destruxin analogues and conventional chemotherapy drugs.

Table 1: Comparative IC50 Values of Destruxins in Various Cancer Cell Lines
Cell LineCancer TypeDestruxin B (µM)Destruxin A (µM)Destruxin E (nM)
A549 Non-Small Cell Lung Cancer4.9[4][7]~Micromolar range[5][6]~Nanomolar range[5][6]
H1299 Non-Small Cell Lung Cancer4.1[4][7]--
HT-29 Colorectal Cancer0.67 (72h)[14][15]--
HCT116 Colorectal Cancer-~Micromolar range[5][6]~Nanomolar range[5][6]
KB-3-1 Cervical Cancer-~Micromolar range[5][6]~Nanomolar range[5][6]
CaCo-2 Colorectal Cancer-~Micromolar range[5][6]~Nanomolar range[5][6]

Note: Specific IC50 values for Destruxin A and E in all listed cell lines were not available in the reviewed literature; however, their general potency range has been indicated.

Table 2: Comparative IC50 Values of Destruxin B and Standard Chemotherapeutics
Cell LineCancer TypeDestruxin B (µM)Standard DrugIC50 (µM)
A549 Non-Small Cell Lung Cancer4.9 (48h)[4][7]Doxorubicin0.086 (24h), 0.017 (48h)[16]
Cisplatin9 (72h)[12], 16.48 (24h)[8], 4.97 (48h)[17]
5-Fluorouracil10.32 (48h)[13], ~3.125[18]
H1299 Non-Small Cell Lung Cancer4.1 (48h)[4][7]Doxorubicin0.093 (24h), 0.043 (48h)[16], 1.05[19]
Cisplatin27 (72h)[12]
5-Fluorouracil-
HT-29 Colorectal Cancer0.67 (72h)[14][15]Doxorubicin~0.75 (72h)[20]
5-Fluorouracil-
Oral Cancer Cell Lines Oral Cancer-CisplatinH103: 15 (24h), 4.57 (48h); H314: 200 (24h), 100 (48h)[9][21]
5-FluorouracilHSC2: 1.0 µg/ml; HSC4: 1.4 µg/ml[22]
Non-Hodgkin Lymphoma Non-Hodgkin Lymphoma-CHOP-

Note: Direct comparison is challenging due to variations in experimental conditions (e.g., incubation times). Data is presented as reported in the respective studies.

Mechanisms of Anticancer Action

Destruxin B primarily induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[4][7] This involves the upregulation of pro-apoptotic proteins like PUMA and Bax, and the downregulation of anti-apoptotic proteins such as Mcl-1.[4][7] This cascade leads to the activation of caspase-9 and caspase-3, culminating in programmed cell death.[4][7] Some studies also suggest the involvement of the death receptor pathway and inhibition of the PI3K/Akt signaling pathway.[5][6]

Destruxins A and E also exhibit anticancer properties by inducing apoptosis and causing cell cycle imbalance.[5][6] Notably, the anticancer activity of destruxin E is also linked to the disturbance of the intracellular redox balance.[5][6]

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the anticancer effects of destruxin B are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of destruxin B or other compounds for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as required, then harvest and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathway of destruxin B-induced apoptosis and a typical experimental workflow for its evaluation.

G cluster_0 Destruxin B Action Destruxin_B Destruxin B PUMA ↑ PUMA Destruxin_B->PUMA Mcl1 ↓ Mcl-1 Destruxin_B->Mcl1 Bax Bax translocation to mitochondria PUMA->Bax Mcl1->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_workflow Experimental Workflow cluster_assays Assays start Cancer Cell Culture treatment Treatment with Destruxin B start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->analysis apoptosis->analysis cell_cycle->analysis conclusion Conclusion on Anticancer Effects analysis->conclusion

References

Destruxin B2 and its Natural Analogs: A Comparative Guide on Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phytotoxicity of destruxin B2 and its naturally occurring analogs. Destruxins are a class of cyclic hexadepsipeptides produced by various fungi, notably the plant pathogen Alternaria brassicae. Understanding the structure-activity relationships of these compounds is crucial for developing novel herbicides and for managing plant diseases. This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of experimental workflows and potential cellular effects.

Quantitative Phytotoxicity Data

The phytotoxic effects of destruxin B and its natural analogs have been quantitatively assessed using various bioassays. The following table summarizes the effective concentration (EC50) values obtained from a key study, providing a clear comparison of the relative toxicity of these compounds to plant cells.[1]

CompoundStructureEC50 (M) on Sinapis alba cell suspension culturesRelative Phytotoxicity
homodestruxin B Differs from destruxin B by the presence of an N-methyl-L-isoleucine residue instead of N-methyl-L-valine.3 x 10⁻⁴Most Toxic
destruxin B A cyclic hexadepsipeptide with a specific amino acid and hydroxy acid sequence.5 x 10⁻⁴High
desmethyldestruxin B Lacks a methyl group on the valine residue compared to destruxin B.>5 x 10⁻⁴Moderate
hydroxydestruxin B A hydroxylated metabolite of destruxin B.>5 x 10⁻⁴Significantly Less Toxic
hydroxyhomodestruxin B A hydroxylated metabolite of homodestruxin B.Data not available, but noted as significantly less phytotoxic.Significantly Less Toxic

Data sourced from Pedras et al., 2000.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of destruxin phytotoxicity.

Plant Cell Suspension Culture Viability Assay

This assay quantitatively determines the viability of plant cells after exposure to various concentrations of destruxins using fluorescein diacetate (FDA) staining.

Principle: FDA is a non-polar, non-fluorescent molecule that can freely cross the plasma membrane of viable cells.[2] Once inside a living cell, intracellular esterases cleave the diacetate group, releasing the polar, fluorescent molecule fluorescein.[2] Fluorescein is trapped within the cell, and its green fluorescence under excitation light can be quantified to determine the percentage of viable cells.[2][3]

Protocol:

  • Cell Culture: Maintain a suspension culture of Sinapis alba (white mustard) cells in a suitable growth medium under sterile conditions.

  • Treatment: Prepare a serial dilution of destruxin B and its analogs in the cell culture medium. Add the different concentrations of the test compounds to aliquots of the cell suspension. Include a control group with no added destruxins.

  • Incubation: Incubate the treated cell suspensions for a defined period (e.g., 24 hours) under standard culture conditions.

  • Staining:

    • Prepare a stock solution of FDA in acetone.

    • Just before use, dilute the FDA stock solution in the culture medium to the final working concentration.

    • Add the FDA solution to each cell suspension sample and incubate for 5-10 minutes at room temperature.[2]

  • Microscopy and Quantification:

    • Place a drop of the stained cell suspension on a microscope slide.

    • Observe the cells under a fluorescence microscope with appropriate filters for fluorescein.

    • Count the number of fluorescent (viable) and non-fluorescent (non-viable) cells in several fields of view for each treatment.

  • Data Analysis: Calculate the percentage of viable cells for each concentration of the test compound. Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Punctured Leaf Bioassay

This in planta assay assesses the phytotoxic effects of destruxins on intact leaf tissue.

Principle: A small wound is created on the leaf surface to facilitate the entry of the toxin. The development of necrotic or chlorotic lesions around the puncture site indicates a phytotoxic response. The size of the lesion is proportional to the toxicity of the compound.

Protocol:

  • Plant Material: Use young, fully expanded leaves from a susceptible plant species such as Brassica napus (canola).

  • Toxin Application:

    • Prepare solutions of destruxin B and its analogs at various concentrations in a suitable solvent (e.g., ethanol or methanol), and then dilute in water.

    • Using a fine needle, make a small puncture on the adaxial (upper) surface of the leaf, being careful not to pierce through the entire leaf.

    • Apply a small droplet (e.g., 10 µL) of the toxin solution directly onto the puncture wound.

  • Incubation: Place the treated leaves in a humid chamber under controlled light and temperature conditions for a period of 48 to 72 hours.

  • Assessment:

    • Observe the leaves for the development of lesions (necrosis or chlorosis) around the application site.

    • Measure the diameter of the lesions for each treatment.

  • Data Analysis: Compare the lesion sizes produced by different destruxin analogs and concentrations to determine their relative phytotoxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Observation cluster_analysis Data Analysis p1 Destruxin Analogs Stock Solutions t1 Serial Dilution of Destruxins p1->t1 p2 Plant Cell Suspension Culture t2 Incubation with Cell Culture p2->t2 t1->t2 s1 Addition of FDA Stain t2->s1 s2 Fluorescence Microscopy s1->s2 a1 Cell Viability Counting s2->a1 a2 EC50 Determination a1->a2

Caption: Workflow for the Plant Cell Suspension Culture Viability Assay.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_response Plant Cell Response destruxin Destruxin B membrane Plasma Membrane Interaction/Damage destruxin->membrane ca_influx Potential Ca2+ Influx membrane->ca_influx ros Reactive Oxygen Species (ROS) Production membrane->ros signaling Stress Signaling Cascade (e.g., CBL-CIPK pathway) ca_influx->signaling ros->signaling cell_death Programmed Cell Death (Hypersensitive Response-like) signaling->cell_death

Caption: Proposed Signaling Pathway of Destruxin B Phytotoxicity in Plants.

References

Destruxin Levels in Host Insects: A Quantitative Comparison for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the varying concentrations of destruxins, a class of mycotoxins produced by entomopathogenic fungi, across different insect hosts. This guide provides a comparative analysis of destruxin levels, outlines the experimental methodologies for their quantification, and illustrates the key signaling pathways affected by these compounds.

Destruxins, a family of cyclic depsipeptides produced by fungi of the genus Metarhizium, are potent insecticidal toxins that play a crucial role in the pathogenesis of fungal infections in insects. The concentration of these toxins within a host is a critical determinant of virulence and can vary significantly depending on both the fungal strain and the host insect species. Understanding these quantitative differences is paramount for the development of effective biological insecticides and for research into novel therapeutic agents.

Quantitative Comparison of Destruxin Levels

The following table summarizes the available quantitative data on destruxin concentrations in various host insects following infection with Metarhizium species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, fungal strains, and analytical methods.

Host InsectInsect OrderFungal SpeciesDestruxin AnalyteConcentrationSource
Galleria mellonella (Greater wax moth)LepidopteraMetarhizium brunneum (Strain EAMa 01/58-Su)Destruxin A0.369 µ g/larva (maximum titer)[1]
Galleria mellonella (Greater wax moth)LepidopteraMetarhizium brunneum (Strain BIPESCO5)Destruxin A0.06 µ g/larva (maximum titer)[1]
Manduca sexta (Tobacco hornworm)LepidopteraMetarhizium anisopliae (Isolate ME1)Destruxin ARecovered from hemolymph of paralyzed insects (quantification not specified)[2]
Tenebrio molitor (Mealworm)ColeopteraMetarhizium anisopliaeData not available in µ g/insect -
Schistocerca gregaria (Desert locust)OrthopteraMetarhizium anisopliaeIn vitro production correlated with virulence, in vivo quantification not specified[3]
Otiorhynchus sulcatus (Black vine weevil)ColeopteraMetarhizium anisopliaeIn vitro production correlated with virulence, in vivo quantification not specified[3]

Experimental Protocols

The quantification of destruxins from insect hosts is a multi-step process involving extraction, purification, and analysis. The following is a generalized protocol based on commonly employed methodologies.

Destruxin Extraction and Quantification from Insect Hemolymph

This workflow outlines the key steps for determining destruxin levels in infected insects.

experimental_workflow Experimental Workflow for Destruxin Quantification cluster_extraction Sample Preparation and Extraction cluster_analysis Analysis cluster_quantification Quantification infection Infection of Host Insects hemolymph_collection Hemolymph Collection infection->hemolymph_collection extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) hemolymph_collection->extraction concentration Solvent Evaporation and Reconstitution extraction->concentration hplc High-Performance Liquid Chromatography (HPLC) concentration->hplc ms Mass Spectrometry (MS/MS) hplc->ms data_analysis Data Analysis and Concentration Determination ms->data_analysis standard_curve Standard Curve Generation standard_curve->data_analysis

Caption: A generalized workflow for the extraction and quantification of destruxins from insect hemolymph.

Methodology Details:

  • Insect Infection: Host insects are infected with a standardized dose of Metarhizium spores.

  • Hemolymph Collection: At specific time points post-infection, hemolymph is collected from the insects. This is often done by making a small incision and collecting the exuding fluid.

  • Extraction: The collected hemolymph is subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate to separate the destruxins from the aqueous hemolymph components.

  • Concentration: The organic solvent containing the destruxins is evaporated, and the residue is reconstituted in a smaller volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

  • Analysis: The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS). HPLC separates the different destruxin analogues, and MS/MS provides sensitive and specific detection and quantification.

  • Quantification: A standard curve is generated using known concentrations of purified destruxin standards. The concentration of destruxins in the insect samples is then determined by comparing their peak areas to the standard curve.

Signaling Pathways Modulated by Destruxins

Destruxins exert their toxic effects by interfering with key physiological processes in insects, primarily the immune system and neuromuscular function.

Suppression of Insect Humoral Immunity

Destruxin A has been shown to suppress the humoral immune response in insects, making them more susceptible to fungal infection.[4] This is achieved by inhibiting the production of antimicrobial peptides (AMPs), a key component of the insect's defense system.

humoral_immunity_pathway Destruxin A-Mediated Suppression of Humoral Immunity destruxin_a Destruxin A imd_pathway IMD Signaling Pathway destruxin_a->imd_pathway Inhibits amp_genes Antimicrobial Peptide (AMP) Gene Expression imd_pathway->amp_genes Activates amp_production AMP Production amp_genes->amp_production immune_response Reduced Humoral Immune Response amp_production->immune_response

Caption: The inhibitory effect of Destruxin A on the IMD signaling pathway, leading to reduced antimicrobial peptide production.

Induction of Paralysis

A hallmark of destruxin toxicity is the induction of paralysis in infected insects. This is primarily caused by the ability of destruxins to open calcium channels in muscle cell membranes, leading to uncontrolled muscle contraction and subsequent paralysis.

paralysis_pathway Mechanism of Destruxin-Induced Paralysis destruxins Destruxins ca2_channels Voltage-Gated Ca2+ Channels in Muscle Cells destruxins->ca2_channels Opens ca2_influx Increased Intracellular Ca2+ Concentration ca2_channels->ca2_influx muscle_contraction Uncontrolled Muscle Contraction ca2_influx->muscle_contraction paralysis Paralysis muscle_contraction->paralysis

Caption: The signaling cascade initiated by destruxins, leading to muscle paralysis through the opening of calcium channels.

This guide provides a foundational understanding of the quantitative aspects of destruxin levels in different insect hosts and the underlying mechanisms of their toxicity. Further research is needed to fill the existing gaps in quantitative data for a wider range of insect species to facilitate the development of more targeted and effective pest control strategies.

References

Validating Destruxin's Role in Fungal Virulence: A Comparison of Wild-Type and Knockout Mutant Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data from studies utilizing gene knockout technology to elucidate the contribution of destruxins to the pathogenicity of entomopathogenic fungi.

Destruxins, a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium species, have long been implicated as key virulence factors in insect pathogenesis. Their diverse biological activities, including insecticidal, immunosuppressive, and cytotoxic effects, have made them a focal point of research.[1][2][3] The advent of targeted gene knockout technology has provided a powerful tool to definitively assess the role of these secondary metabolites in fungal virulence. This guide compares the performance of wild-type, destruxin-producing fungal strains with their corresponding knockout mutants, which are incapable of destruxin synthesis, and provides the experimental basis for these comparisons.

Comparative Analysis of Virulence: Wild-Type vs. Destruxin Knockout Mutants

The targeted disruption of genes essential for destruxin biosynthesis, such as the non-ribosomal peptide synthetase (NRPS) gene dtxS1, allows for a direct comparison of virulence between the wild-type (WT) strain and the destruxin-deficient mutant (ΔdtxS1).[1][4][5] The data presented below summarizes the findings from key studies that have employed this approach.

Fungal StrainHost InsectBioassay MethodKey Virulence MetricResult: Wild-Type vs. Knockout MutantReference
Metarhizium robertsiiGalleria mellonella (Greater wax moth)Topical ApplicationLT50 (Median Lethal Time)No significant difference[5]
Metarhizium robertsiiSpodoptera exigua (Beet armyworm)Topical ApplicationMortality RateNo significant difference
Metarhizium robertsiiTenebrio molitor (Mealworm)Topical ApplicationMortality RateNo significant difference[6]
Metarhizium robertsiiBombyx mori (Silkworm)InjectionHemocyte-mediated immunityKnockout mutant showed reduced suppression of host immunity[2]
Metarhizium anisopliaeManduca sexta (Tobacco hornworm)Topical Application & InjectionLT50 & ParalysisStrains with high in vitro destruxin production had lower LT50 and caused paralysis[7][8]
Metarhizium anisopliaeSchistocerca gregaria (Desert locust)Topical ApplicationMortalityPositive correlation between in vitro destruxin production and mortality where sporulation did not occur[7]

Note: The impact of destruxin knockout on virulence appears to be host- and infection-method-dependent. While topical application on some insect species shows no significant difference in virulence, other studies suggest a role for destruxins in suppressing the host immune system, which is more evident upon direct injection into the hemocoel.[2][5][7]

Experimental Protocols

The validation of the role of destruxins in fungal virulence relies on a series of key experimental procedures. The following sections detail the typical methodologies employed in the cited research.

Generation of Destruxin Knockout Mutants

A common method for generating targeted gene knockouts in fungi is through Agrobacterium tumefaciens-mediated transformation (ATMT).

Experimental Workflow for Gene Knockout:

G cluster_plasmid Plasmid Construction cluster_transformation Fungal Transformation cluster_validation Mutant Validation P1 Isolate Flanking Regions of Target Gene (e.g., dtxS1) P2 Clone Flanking Regions into Binary Vector P1->P2 P3 Insert Selectable Marker (e.g., hph, bar) between flanks P2->P3 T1 Introduce Vector into Agrobacterium tumefaciens P3->T1 Transformation T2 Co-culture Agrobacterium with Fungal Protoplasts/Conidia T1->T2 T3 Select for Transformants on selective medium T2->T3 V1 Genomic DNA Extraction T3->V1 Screening V2 PCR and Southern Blot Analysis V1->V2 V3 HPLC/LC-MS to confirm loss of destruxin production V2->V3

Caption: Workflow for generating knockout mutants.

Protocol Steps:

  • Vector Construction: Flanking regions (typically 1-2 kb) upstream and downstream of the target destruxin biosynthesis gene (e.g., dtxS1) are amplified from wild-type fungal genomic DNA. These flanking regions are then cloned into a binary vector, flanking a selectable marker gene that confers resistance to an antibiotic like hygromycin B (hph) or glufosinate-ammonium (bar).

  • Agrobacterium Transformation: The resulting knockout vector is introduced into a competent strain of Agrobacterium tumefaciens.

  • Fungal Transformation: The transformed Agrobacterium is co-cultivated with fungal spores or protoplasts. During co-cultivation, the T-DNA region of the binary vector, containing the flanking regions and the selectable marker, is transferred into the fungal genome.

  • Homologous Recombination: Through homologous recombination, the native target gene is replaced by the selectable marker cassette.

  • Selection and Screening: Fungal transformants are selected on a medium containing the appropriate antibiotic.

  • Validation: Putative knockout mutants are validated by PCR to confirm the correct integration of the selectable marker and the absence of the target gene. Southern blot analysis is often used for further confirmation. Finally, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the inability of the mutant to produce destruxins.[4][6]

Insect Bioassays

To compare the virulence of wild-type and knockout strains, standardized insect bioassays are performed.

Topical Application Bioassay:

  • Spore Suspension Preparation: Conidia are harvested from fungal cultures grown on a suitable medium (e.g., Potato Dextrose Agar). The spores are then suspended in a sterile solution, typically containing a surfactant like 0.05% Tween 80, to ensure even dispersal. The concentration of the spore suspension is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^7 conidia/mL).

  • Insect Treatment: A small volume (e.g., 0.5-1 µL) of the spore suspension is applied to the dorsal surface of the insect larvae. Control insects are treated with the surfactant solution without fungal spores.

  • Incubation: The treated insects are maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Mortality is recorded daily for a specified period (e.g., 10-14 days). The median lethal time (LT50), which is the time required to kill 50% of the insect population, is often calculated.

Injection Bioassay:

  • Spore/Blastospore Preparation: For injection assays, blastospores are often used and are harvested from liquid cultures. The concentration is adjusted as described above.

  • Injection: A micro-syringe is used to inject a small volume (e.g., 0.1-0.2 µL) of the spore suspension directly into the hemocoel of the insect.

  • Incubation and Assessment: The subsequent steps are similar to the topical application bioassay.

Destruxin Biosynthesis Pathway and the Impact of Gene Knockout

The biosynthesis of destruxins is a complex process involving a cluster of genes. The core of this machinery is a multi-modular non-ribosomal peptide synthetase (NRPS), encoded by the dtxS1 gene.[1][4]

G Leucine Leucine KIC α-Ketoisocaproic Acid Leucine->KIC Deamination HIC α-Hydroxyisocaproic Acid KIC->HIC DtxS3 (Aldo-keto reductase) DtxS1 DtxS1 (NRPS) HIC->DtxS1 Aspartate Aspartate BetaAla β-Alanine Aspartate->BetaAla DtxS4 (Decarboxylase) BetaAla->DtxS1 AminoAcids Pro, Ile, Val, Ala AminoAcids->DtxS1 DestruxinB Destruxin B DtxS1->DestruxinB DtxS2 DtxS2 (P450) DestruxinB->DtxS2 OtherDestruxins Other Destruxins (A, E, etc.) DtxS2->OtherDestruxins KO_DtxS3 ΔdtxS3 KO_DtxS3->KIC KO_DtxS4 ΔdtxS4 KO_DtxS4->Aspartate KO_DtxS1 ΔdtxS1 KO_DtxS1->DtxS1 KO_DtxS2 ΔdtxS2 KO_DtxS2->DtxS2

Caption: Destruxin biosynthesis pathway and knockout targets.

The knockout of key genes in this pathway has the following consequences:

  • ΔdtxS1: The deletion of the core NRPS gene completely abolishes the production of all destruxins.[1]

  • ΔdtxS2: The knockout of the cytochrome P450 enzyme gene prevents the conversion of Destruxin B into other destruxin derivatives, leading to the accumulation of Destruxin B.[1]

  • ΔdtxS3 and ΔdtxS4: The deletion of the aldo-keto reductase (dtxS3) or the aspartic acid decarboxylase (dtxS4) genes prevents the synthesis of essential precursors for the NRPS, also resulting in the complete loss of destruxin production.[1][4]

Conclusion

The use of knockout mutants has been instrumental in dissecting the role of destruxins in fungal virulence. The evidence suggests that while destruxins may not be essential for pathogenicity in all host-pathogen interactions, particularly when high concentrations of spores are topically applied, they can play a significant role in modulating the host's immune response and contributing to the overall disease progression.[2][5] The host species, the route of infection, and the specific destruxins produced by the fungal strain are all critical factors that influence their contribution to virulence. Future research focusing on the in vivo expression of destruxin biosynthesis genes and the specific interactions of different destruxins with host targets will further clarify their precise roles in the complex interplay between entomopathogenic fungi and their insect hosts.

References

A Comparative Guide to Analytical Techniques for Destruxin Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae.[1][2] These secondary metabolites exhibit a range of biological activities, including insecticidal, antiviral, and immunomodulatory effects, making them of significant interest in agriculture and pharmacology.[3][4] Accurate and efficient analytical methods are crucial for the detection, identification, and quantification of destruxins in various matrices. This guide provides an objective comparison of the primary analytical techniques used for destruxin profiling, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

The profiling of destruxins typically involves a combination of chromatographic separation and detection by mass spectrometry or other detectors. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and to a lesser extent, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation capabilities.

A general workflow for destruxin analysis begins with extraction from the fungal culture or sample matrix, followed by purification and subsequent analysis by a chosen analytical technique.

Destruxin Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Output Culture Fungal Culture Extraction Extraction Culture->Extraction e.g., Acetonitrile Purification Purification Extraction->Purification e.g., Crystallization, VLC HPLC HPLC Purification->HPLC LCMS LC-MS Purification->LCMS GCMS GC-MS Purification->GCMS NMR NMR Purification->NMR Profiling Profiling HPLC->Profiling Quantification Quantification HPLC->Quantification LCMS->Profiling LCMS->Quantification Identification Identification LCMS->Identification GCMS->Profiling NMR->Identification

A generalized workflow for destruxin analysis.

Quantitative Comparison of Analytical Techniques

The choice of an analytical technique for destruxin profiling often depends on the specific research goals, such as routine quantification, identification of known destruxins, or discovery of novel analogues. The following tables summarize the quantitative performance of various methods based on available experimental data.

Table 1: Performance Characteristics of HPLC and LC-MS Methods for Destruxin Analysis

ParameterHPLCUHPLC-QTOF-MSReference(s)
Limit of Quantitation (LOQ) Not specified<2.0 ppb (strawberry), <3.2 ppb (maize) for destruxins A & B[5]
Linearity Range Method dependentLOQ to 100 ppb[5]
Accuracy Not specified83.5% to 105.3%[5]
Repeatability (RSD) Not specified<16.4% (inter-assay)[5]
Detector(s) UV, PDA, ELSDQuadrupole Time-of-Flight MS[5][6]

Table 2: Extraction and Purification Efficiencies

MethodMatrixEfficiency/RecoveryReference(s)
Acetonitrile Extraction Fermentation Broth80-95%[1][2]
Ultrasonic Wave Extraction Fermentation Broth>90%[7]
QuEChERS Strawberry82.3-105.0% (destruxins A & B), 83.2-97.7% (destruxin E)[5]
QuEChERS Maize82.3-105.0% (destruxins A & B)[5]

Detailed Experimental Protocols

Accurate and reproducible results in destruxin profiling are highly dependent on the experimental methodology. This section provides detailed protocols for key experiments cited in the literature.

Extraction of Destruxins from Fungal Broth

This protocol is adapted from studies focusing on the extraction of destruxins from Metarhizium anisopliae culture.[1][2]

Materials:

  • Fermentation broth of Metarhizium anisopliae

  • Acetonitrile (ACN)

  • Sodium chloride (NaCl), 5% solution

  • Separatory funnel

  • Rotary evaporator or lyophilizer

Procedure:

  • Mix the fermentation broth with an equal volume of acetonitrile.

  • Add a 5% NaCl solution to the mixture to facilitate phase separation.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic solvent layer, which contains 80-95% of the destruxins.[1]

  • The collected organic phase can be concentrated using a rotary evaporator or lyophilized to yield destruxin crystals.[1][2]

Extraction Protocol start Start: Fermentation Broth mix Mix with equal volume of Acetonitrile start->mix add_nacl Add 5% NaCl solution mix->add_nacl separate Separate layers in a separatory funnel add_nacl->separate collect Collect upper organic layer separate->collect concentrate Concentrate (Lyophilize/Rotary Evaporator) collect->concentrate end End: Destruxin Crystals concentrate->end

Workflow for destruxin extraction from broth.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of destruxins.[1][7]

Instrumentation:

  • HPLC system with a semi-preparative C18 column.

  • UV or Photodiode Array (PDA) detector.

Mobile Phase:

  • A gradient of acetonitrile and water is typically used.[1]

  • The use of 50:50 (v/v) MeCN/MeOH as the strongest eluting solvent in a gradient with 0.1% H2O has been shown to provide good peak resolution.[7]

Procedure:

  • Redissolve the extracted and purified destruxin crystals in acetonitrile.[1]

  • Inject the sample into the HPLC system.

  • Run a gradient elution to separate the different destruxin analogues. Flatter gradient slopes can result in longer retention times and better separation.[1]

  • Detect the eluting compounds using a UV or PDA detector.

  • For quantification, generate a linear regression curve by plotting peak areas against the concentrations of known destruxin standards.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for both known and unknown destruxin analysis.[8][9][10]

Instrumentation:

  • A liquid chromatography system (e.g., UHPLC) coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or APCI).[5][8][9]

Procedure:

  • Prepare samples using an appropriate extraction method, such as the QuEChERS protocol for plant matrices.[5]

  • Separate the destruxins using a suitable LC method.

  • The eluent is introduced into the mass spectrometer for ionization and detection.

  • For identification of unknown destruxins, high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) are used to determine the fragmentation pathways.[9][10] This allows for the structural elucidation of novel destruxin analogues.[8][10]

LCMS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column LC Column Separation Ionization Ionization Source (e.g., ESI, APCI) LC_Column->Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Data Analysis (Profiling, Identification, Quantification) Detector->Data Sample Extracted Sample Sample->LC_Column

A simplified workflow for LC-MS analysis of destruxins.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural elucidation of novel destruxins.[4][8] It is less commonly used for routine profiling due to its lower sensitivity compared to MS.[11]

Procedure:

  • Isolate and purify a sufficient quantity of the destruxin of interest.

  • Dissolve the sample in a suitable deuterated solvent.

  • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

  • The spectral data provides detailed information about the chemical structure, allowing for the unambiguous identification of the compound.[4]

Comparison of Techniques

  • HPLC is a robust and reliable technique for the quantification of known destruxins, especially when coupled with a UV or PDA detector.[1][7] It is widely available in analytical laboratories. However, it lacks the specificity and sensitivity of mass spectrometry and is not suitable for the identification of unknown compounds without reference standards.

  • LC-MS is the most powerful and versatile technique for destruxin profiling. It offers high sensitivity and selectivity, allowing for the detection of trace amounts of destruxins in complex matrices.[5] High-resolution mass spectrometry enables the identification of novel destruxins by providing accurate mass measurements and fragmentation data.[9][10]

  • GC-MS is less commonly used for destruxin analysis, likely due to the non-volatile nature of these cyclic peptides, which would require derivatization prior to analysis. While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, its application to destruxins is not well-documented in the reviewed literature.

  • NMR is indispensable for the unambiguous structural elucidation of new destruxin molecules.[8] However, its relatively low sensitivity makes it unsuitable for trace analysis directly in complex samples.[11] It is typically used for the characterization of purified compounds.

Conclusion

The selection of an analytical technique for destruxin profiling is dictated by the specific research question. For routine quantification of known destruxins, HPLC is a suitable and cost-effective method. For comprehensive profiling, including the identification of known and unknown destruxins in complex matrices, LC-MS, particularly with high-resolution capabilities, is the method of choice. NMR spectroscopy remains the gold standard for the definitive structural characterization of novel destruxins. The continual development of these analytical techniques will further enhance our understanding of the diverse biological roles of destruxins and their potential applications.

References

Evaluating the Synergistic Antitumor Effects of Destruxin B in Combination with Conventional Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Destruxin B, a cyclic hexadepsipeptide of fungal origin, has garnered significant interest in oncological research for its potential as an anticancer agent. This guide provides a comprehensive comparison of the synergistic effects of Destruxin B when combined with other established chemotherapy drugs, supported by experimental data and detailed protocols. The focus is to furnish researchers, scientists, and drug development professionals with objective data to evaluate the potential of Destruxin B in combination therapies.

Synergistic Potential of Destruxin B with 5-Fluorouracil (5-FU) in Colon Cancer

Studies have indicated that Destruxin B can enhance the cytotoxic effects of 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent for colorectal cancer. This is particularly relevant in the context of drug resistance, a major challenge in cancer therapy.

A key study investigated the efficacy of Destruxin B on 5-FU-resistant colon cancer cell lines, HCT116 and DLD-1. The half-maximal inhibitory concentration (IC50) values of Destruxin B on these resistant cell lines were determined to be 3.04 µM for HCT116 and 4.99 µM for DLD-1. Furthermore, in a xenograft mouse model using these resistant cells, the sequential treatment of Destruxin B followed by 5-FU was found to synergistically inhibit tumor growth. This suggests that Destruxin B may have a role in overcoming 5-FU resistance.

While the aforementioned study provides strong evidence for synergy, a complete quantitative analysis including Combination Index (CI) and Dose Reduction Index (DRI) values from in vitro studies is essential for a thorough evaluation. The CI is a quantitative measure of the degree of drug interaction, where a value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism. The DRI measures how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone.

Table 1: Cytotoxicity of Destruxin B on 5-FU-Resistant Colon Cancer Cell Lines

Cell LineIC50 of Destruxin B (µM)
HCT116 (5-FU Resistant)3.04
DLD-1 (5-FU Resistant)4.99

Synergistic Potential of Destruxin B with Doxorubicin

Preliminary research suggests that the combination of Destruxin B with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, results in a remarkable improvement in anti-tumor effects. However, detailed quantitative data from peer-reviewed studies, including IC50 values for the individual agents and their combination, as well as CI and DRI values, are required to substantiate these initial findings and are currently being investigated in ongoing research.

Experimental Protocols

To aid researchers in designing and interpreting studies on the synergistic effects of Destruxin B, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is fundamental for determining the cytotoxic effects of Destruxin B, the combination drug, and their combination.

Materials:

  • Cancer cell lines (e.g., HCT116, DLD-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Destruxin B (dissolved in a suitable solvent, e.g., DMSO)

  • Combination drug (e.g., 5-Fluorouracil, Doxorubicin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of Destruxin B alone, the combination drug alone, and the combination of both at a constant ratio. Include a vehicle control (medium with the solvent used for the drugs).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment using dose-response curve analysis.

Synergy Analysis using the Chou-Talalay Method

The Chou-Talalay method is a widely accepted method for quantifying drug synergism.

Procedure:

  • Experimental Design: Based on the IC50 values obtained from the MTT assay, design a combination experiment with a constant ratio of the two drugs. Typically, a serial dilution series of the drug combination is used.

  • Data Input: Use a software program like CompuSyn to input the dose-effect data for each drug alone and for the combination.

  • Calculation of Combination Index (CI): The software calculates the CI for different effect levels (e.g., 50%, 75%, 90% inhibition).

  • Calculation of Dose Reduction Index (DRI): The software also calculates the DRI, which indicates the fold-change in the dose of each drug required to achieve a certain effect in the combination compared to the single-agent treatment.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizing Experimental and Logical Relationships

To facilitate a clearer understanding of the experimental workflow and the underlying signaling pathways, the following diagrams are provided.

Experimental_Workflow_for_Synergy_Analysis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Determine IC50 (Destruxin B & Partner Drug) B Cell Viability Assay (MTT) (Combination Treatment) A->B C Data Analysis (Chou-Talalay Method) B->C D Calculate Combination Index (CI) & Dose Reduction Index (DRI) C->D E Xenograft Mouse Model D->E Synergistic Combination Identified F Combination Treatment E->F G Tumor Growth Inhibition Assay F->G

Caption: Workflow for evaluating the synergistic effects of Destruxin B.

Destruxin_B_Signaling_Pathway cluster_apoptosis Apoptosis Induction DestruxinB Destruxin B Bcl2 Bcl-2 Family (e.g., Bcl-2, Mcl-1) DestruxinB->Bcl2 Inhibition Bax Bax/Bak DestruxinB->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Cascade (e.g., Caspase-9, -3) CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for Destruxin B-induced apoptosis.

This guide provides a foundational understanding of the synergistic potential of Destruxin B. Further rigorous quantitative studies are necessary to fully elucidate its role in combination cancer therapy and to pave the way for potential clinical applications.

Safety Operating Guide

Proper Disposal Procedures for Destruxin B2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Published on: November 11, 2025

Destruxin B2, a cyclic depsipeptide mycotoxin, requires careful handling and disposal due to its acute oral toxicity and high toxicity to aquatic life. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and associated contaminated materials. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Key Hazard Data Summary:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

This protocol outlines a chemical inactivation step using alkaline hydrolysis, which is effective for the degradation of cyclic depsipeptides, followed by disposal as hazardous waste. This procedure should be performed in a designated area within a chemical fume hood.

Experimental Protocol: Alkaline Hydrolysis for this compound Inactivation

Objective: To hydrolyze and inactivate this compound in solutions and on contaminated labware prior to final disposal. Studies on other cyclic depsipeptides have shown that alkaline conditions can effectively break the ester bonds within the cyclic structure, leading to degradation. For instance, the cyclic depsipeptide Kahalalide F has a half-life of 1.65 hours at 26°C and pH 11.[2] A similar approach is recommended for inactivating other mycotoxins.

Materials:

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl, household bleach, ~5.25-6%)

  • Personal Protective Equipment (PPE) as specified above

  • Chemical fume hood

  • Appropriate hazardous waste containers

Procedure:

  • Preparation of Inactivation Solution:

    • Prepare a fresh solution of 2.5% sodium hypochlorite (NaOCl) with 0.25 N sodium hydroxide (NaOH).[3][4]

    • To prepare 1 liter of this solution, add 476 mL of household bleach (assuming 5.25% NaOCl) and 10 grams of solid NaOH to 514 mL of water. Stir until the NaOH is completely dissolved. Caution: This solution is corrosive. Handle with extreme care.

  • Inactivation of Liquid Waste:

    • For liquid waste containing this compound (e.g., experimental solutions, culture filtrates), add an equal volume of the inactivation solution.

    • Allow the mixture to stand for a minimum of 4 hours at room temperature in a sealed, properly labeled container within the fume hood.[3][4] This contact time is recommended for the complete inactivation of other mycotoxins like T-2 mycotoxin.[3][4]

  • Decontamination of Labware and Spills:

    • For contaminated non-burnable labware (e.g., glassware, stir bars), fully immerse the items in the inactivation solution for at least 4 hours.[3][4]

    • For spills, absorb the spill with an inert material (e.g., vermiculite, sand). Gently sweep the absorbent material into a designated waste container. Decontaminate the spill area by wiping with a cloth soaked in the inactivation solution. Allow the area to remain wet for at least 30 minutes before a final rinse with water.

  • Disposal of Inactivated Waste:

    • After the 4-hour inactivation period, the resulting solution should be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.

    • Decontaminated labware should be thoroughly rinsed with water before reuse.

  • Disposal of Solid Waste and Contaminated PPE:

    • All solid waste, including contaminated disposable lab supplies (e.g., pipette tips, gloves, paper towels) and spent absorbent material, should be collected in a clearly labeled hazardous waste container.[4]

    • Incineration at a temperature exceeding 815°C (1500°F) is the recommended final disposal method for combustible waste contaminated with mycotoxins.[3][4]

Disposal Workflow

DestruxinB2_Disposal_Workflow cluster_prep Preparation cluster_waste Waste Segregation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood LiquidWaste Liquid Waste (Solutions, Filtrates) SolidWaste Solid Waste (Gloves, Tips, Absorbents) Labware Contaminated Labware (Glassware) TreatLiquid Treat Liquid Waste (1:1 ratio, 4 hrs) LiquidWaste->TreatLiquid DisposeSolid Dispose of Solid Waste (Incineration Recommended) SolidWaste->DisposeSolid SoakLabware Soak Labware (4 hrs) Labware->SoakLabware InactivationSolution Prepare 2.5% NaOCl + 0.25N NaOH Solution InactivationSolution->TreatLiquid InactivationSolution->SoakLabware SpillCleanup Clean Spills with Inactivation Solution InactivationSolution->SpillCleanup DisposeLiquid Dispose of Treated Liquid as Hazardous Waste TreatLiquid->DisposeLiquid RinseLabware Rinse Decontaminated Labware with Water SoakLabware->RinseLabware SpillCleanup->DisposeSolid

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and minimizing environmental impact. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Destruxin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of destruxin B2, a mycotoxin with notable antiviral, insecticidal, and phytotoxic properties. Adherence to these protocols is essential to ensure personal safety and the integrity of your research.

Essential Safety and Handling Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It can also cause skin and serious eye irritation. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

All personnel handling this compound must use the following personal protective equipment.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable nitrile gloves.To prevent skin contact.
Eye Protection Safety goggles with side-shields.To protect eyes from splashes.
Lab Coat A disposable or dedicated lab coat.To protect clothing and skin from contamination.
Respiratory Protection A properly fitted respirator is recommended, especially when handling the powder form or creating aerosols.To prevent inhalation.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: A stepwise guide for the correct sequence of donning and doffing Personal Protective Equipment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₂₉H₄₉N₅O₇
Molecular Weight 579.7 g/mol
Appearance Solid
Solubility Soluble in Dichloromethane (10 mg/ml) and DMSO (10 mg/ml)
Storage Store at -20°C

Experimental Protocols

The following are representative protocols for common laboratory procedures involving this compound.

Preparation of a 10 mM Stock Solution in DMSO
  • Pre-handling: Ensure all necessary PPE is donned correctly before handling the vial of this compound.

  • Weighing: In a chemical fume hood, carefully weigh the required amount of this compound powder.

  • Dissolving: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration.

  • Vortexing: Gently vortex the solution until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Representative Cell Culture Treatment Workflow

Experimental_Workflow cluster_workflow Cell Treatment Workflow A Prepare 10 mM This compound Stock B Dilute Stock to Working Concentration A->B C Add to Cell Culture Medium B->C D Incubate Cells for Desired Time C->D E Harvest Cells for Downstream Analysis D->E

Caption: A typical workflow for treating cultured cells with this compound.

Mechanism of Action: Apoptosis Induction

This compound has been shown to induce apoptosis in human non-small cell lung cancer cells through a Bcl-2 family-dependent mitochondrial pathway.[1] This involves the upregulation of the pro-apoptotic protein PUMA and the downregulation of the anti-apoptotic protein Mcl-1, leading to the activation of caspases.[1]

Signaling Pathway of this compound-Induced Apoptosis

Signaling_Pathway DestruxinB2 This compound PUMA PUMA (Upregulation) DestruxinB2->PUMA Mcl1 Mcl-1 (Downregulation) DestruxinB2->Mcl1 Bax Bax Translocation to Mitochondria PUMA->Bax Mcl1->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, -3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: The signaling cascade of this compound-induced apoptosis.

Spill and Disposal Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Cleanup Procedure
  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully cover with a damp paper towel to avoid generating dust.

  • Cleanup:

    • Liquid Spill: Absorb the spill with an inert material and place it in a sealed container for disposal.

    • Solid Spill: Carefully scoop the material into a sealed container.

  • Decontamination: Decontaminate the spill area with a suitable detergent and then wipe with 70% ethanol. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the incident to your institution's safety officer.

Waste Disposal

All waste contaminated with this compound, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain.[2]

By strictly following these guidelines, you can ensure a safe laboratory environment while advancing your critical research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.